molecular formula C3H8NO4P B1202035 Fosamine CAS No. 59682-52-9

Fosamine

Cat. No.: B1202035
CAS No.: 59682-52-9
M. Wt: 153.07 g/mol
InChI Key: UCHDFLNGIZUADY-UHFFFAOYSA-N
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Description

Fosamine is a phosphonic ester.

Properties

CAS No.

59682-52-9

Molecular Formula

C3H8NO4P

Molecular Weight

153.07 g/mol

IUPAC Name

carbamoyl(ethoxy)phosphinic acid

InChI

InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7)

InChI Key

UCHDFLNGIZUADY-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(=O)N)O

Canonical SMILES

CCOP(=O)(C(=O)N)O

Color/Form

COLORLESS CRYSTALLINE SOLID
WHITE CRYSTALLINE SOLID

density

1.33

melting_point

175 °C

Other CAS No.

59682-52-9
25954-13-6

Related CAS

25954-13-6 (mono-ammonium salt)

shelf_life

AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... .
Stable in neutral and alkaline media.

solubility

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE
SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS
0.04 g/kg chloroform at 25 °C

Synonyms

ammonium ethyl carbamoylphosphonate
DPX-1108
DuPont Krenite Brush Control Agent
fosamine
fosamine ammonium
fosamine monoammonium salt
fosamine monolithium salt
fosamine monosodium salt
fosamine zinc (2:1) salt
fosamine-ammonium

vapor_pressure

0.53 mPa @ 25 °C

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of Fosamine Ammonium in Woody Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Fosamine ammonium, an organophosphate herbicide, is utilized for the control of woody plants in non-crop areas. Its primary mode of action is characterized by the inhibition of bud development, effectively acting as a "dormancy enforcer"[1]. Deciduous species treated in the late summer or early fall fail to leaf out in the following spring[1][2]. While its herbicidal properties are well-documented, the precise molecular and biochemical mechanisms underpinning its action remain largely unelucidated. This technical guide synthesizes the current understanding of this compound ammonium's mechanism of action in woody plants, presenting available data, outlining plausible physiological effects, and providing conceptual frameworks for future research. The information presented is intended to provide a comprehensive overview for researchers and professionals engaged in herbicide science and plant biology.

Physicochemical Properties and Formulations

This compound ammonium is the ammonium salt of ethyl hydrogen (aminocarbonyl) phosphonate. It is formulated as a water-soluble liquid and is applied as a foliar spray[3]. Its high water solubility facilitates absorption by the plant tissues.

PropertyValueReference
Chemical FormulaC3H11N2O4P[4]
CAS Registry Number25954-13-6[4]
Water Solubility1,790,000 ppm[1]
Average Soil Half-life8 days[1]

Absorption, Translocation, and Metabolism

This compound ammonium is absorbed by the foliage, stems, and buds of woody plants[2]. It exhibits some systemic activity, allowing it to move within the plant to its sites of action. However, the extent of translocation may vary between susceptible and tolerant species[1]. Once absorbed, the ammonium salt is hydrolyzed to the parent acid, which is then metabolized to carbamoylphosphonic acid (CPA)[1][4].

Experimental Protocol: Radiolabeling for Absorption and Translocation Studies

A common method to study the absorption and translocation of herbicides like this compound ammonium involves radiolabeling.

  • Preparation of Radiolabeled Herbicide: Synthesize or procure ¹⁴C-labeled this compound ammonium.

  • Plant Material: Utilize a target woody plant species, such as blackberry (Rubus spp.) or oak (Quercus spp.), grown under controlled greenhouse conditions.

  • Application: Apply a precise amount of the ¹⁴C-labeled this compound ammonium solution to a specific leaf or stem section of the test plants.

  • Time Course: Harvest plants at various time points post-application (e.g., 6, 24, 48, and 72 hours).

  • Sample Processing: Section the harvested plants into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Quantification: Combust the plant sections to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using liquid scintillation counting.

  • Autoradiography: Press whole plants against X-ray film to visualize the distribution of the radiolabeled herbicide.

Proposed Mechanisms of Action and Physiological Effects

The exact molecular target of this compound ammonium has not been definitively identified. However, several physiological effects have been observed, suggesting multiple points of interference with plant growth and development.

Inhibition of Bud Development and Mitosis

The most prominent effect of this compound ammonium is the inhibition of bud break in the spring following a late-season application[1][2]. This suggests an interference with the hormonal and metabolic processes that regulate dormancy and the transition to active growth. There is evidence that this compound ammonium inhibits mitosis in susceptible plants, which would directly prevent the cell division necessary for new growth[1].

Disruption of Hormonal Balance: The Role of Auxin

This compound ammonium's effects may be linked to a disruption of auxin metabolism. At low concentrations, it has been suggested to inhibit peroxidase and indoleacetic acid (IAA) oxidase, leading to an accumulation of auxin and promoting growth. Conversely, at higher, herbicidal concentrations, it may promote the activity of these enzymes, leading to the degradation of auxin and subsequent growth inhibition[5]. This dual effect highlights the complexity of its dose-dependent action.

Inhibition of Photosynthesis

At higher concentrations, this compound ammonium may act as an inhibitor of photosynthetic phosphorylation[5]. This would disrupt the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and other metabolic processes, ultimately leading to cell death.

Quantitative Data on Herbicidal Efficacy

Target SpeciesMortality RateApplication DetailsReference
Common Buckthorn (Rhamnus cathartica)95%Foliar spray in a forest understory setting.[6]

Visualizing the Proposed Mechanisms

The following diagrams illustrate the conceptual understanding of this compound ammonium's mechanism of action and a typical experimental workflow.

Fosamine_Mechanism cluster_entry Herbicide Application cluster_plant Woody Plant System cluster_action Cellular Mechanisms of Action cluster_outcome Physiological Outcome This compound This compound Ammonium Application Absorption Absorption by Foliage, Stems, Buds This compound->Absorption Translocation Systemic Translocation Absorption->Translocation Metabolism Metabolism to Parent Acid & CPA Translocation->Metabolism Mitosis Inhibition of Mitosis Metabolism->Mitosis Auxin Disruption of Auxin Metabolism Metabolism->Auxin Photosynthesis Inhibition of Photosynthetic Phosphorylation (at high concentrations) Metabolism->Photosynthesis BudInhibition Inhibition of Bud Development Mitosis->BudInhibition Auxin->BudInhibition GrowthCessation Cessation of Growth Photosynthesis->GrowthCessation BudInhibition->GrowthCessation PlantDeath Plant Death GrowthCessation->PlantDeath

Caption: Proposed mechanism of action for this compound ammonium in woody plants.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Collection and Analysis cluster_outcome Results and Interpretation PlantSelection Select Target Woody Species TreatmentGroups Establish Treatment Groups (Control, Dose 1, Dose 2, etc.) PlantSelection->TreatmentGroups Application Apply this compound Ammonium TreatmentGroups->Application Physiological Physiological Measurements (e.g., Photosynthetic Rate) Application->Physiological Biochemical Biochemical Assays (e.g., Auxin Quantification) Application->Biochemical Microscopy Microscopy (e.g., Mitotic Index) Application->Microscopy DoseResponse Generate Dose-Response Curves Physiological->DoseResponse Biochemical->DoseResponse Microscopy->DoseResponse Mechanism Elucidate Mechanism of Action DoseResponse->Mechanism

Caption: A generalized experimental workflow for studying this compound ammonium's effects.

Conclusion and Future Research Directions

The mechanism of action of this compound ammonium in woody plants is complex and not yet fully understood. While its role as a "dormancy enforcer" that inhibits bud development is established, the specific molecular targets and signaling pathways remain to be elucidated. Future research should focus on:

  • Identifying the molecular target(s): Utilizing techniques such as affinity chromatography with labeled this compound ammonium to isolate and identify binding proteins.

  • Transcriptomic and proteomic analyses: Investigating changes in gene and protein expression in response to this compound ammonium treatment to identify affected pathways.

  • Detailed hormonal profiling: Quantifying changes in various plant hormones, not just auxin, to understand the broader impact on hormonal homeostasis.

  • Generating comprehensive dose-response data: Establishing ED₅₀ values for a wider range of woody plant species to better predict efficacy and selectivity.

A deeper understanding of the molecular mechanisms of this compound ammonium will not only enhance its effective use in vegetation management but also contribute to the broader knowledge of plant growth regulation and dormancy.

References

The Biochemical Enigma of Fosamine: An In-depth Technical Guide on its Role in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine ammonium, a phosphonate herbicide, is utilized as a plant growth regulator, primarily for controlling woody plants in non-crop areas. Its mode of action is characterized by the inhibition of bud development, leading to a failure of refoliation in the spring following a late summer or fall application. Despite its commercial use, the precise biochemical mechanism underlying this compound's effects on plant growth remains largely unelucidated. This technical guide synthesizes the current understanding of this compound's biochemical and physiological impacts, details its known effects on plant morphology, and provides generalized experimental protocols for further investigation. While quantitative data on its direct biochemical interactions are scarce, this guide presents available data on its physiological effects and outlines potential avenues for future research into its molecular targets and signaling pathways.

Introduction

This compound ammonium [ethyl hydrogen (aminocarbonyl) phosphonate] is an organophosphate compound used as a post-emergent, selective herbicide and plant growth regulator.[1] It is particularly effective against a wide range of woody and broadleaf plants.[2] Applied to foliage, it is absorbed and translocated within the plant, with its primary visible effect being the suppression of bud growth in the season following application.[3][4] This unique "dormancy enforcing" characteristic distinguishes it from many other herbicides that cause rapid "brown out" of treated vegetation.[3] However, the specific biochemical pathways disrupted by this compound that lead to this phenotype are not well understood.[3] This guide aims to provide a comprehensive overview of the known biochemical and physiological effects of this compound, present available quantitative data, and suggest experimental approaches to further investigate its mechanism of action.

Physicochemical Properties and Translocation

This compound ammonium is highly soluble in water, a property that influences its absorption and translocation within the plant.[3] It is primarily absorbed through the foliage and, to a lesser extent, by axillary buds and stems.[5] Once absorbed, it is translocated throughout the plant.[5] In plants, the ammonium salt is rapidly hydrolyzed to the parent acid, which is then more slowly degraded to its primary metabolite, carbamoylphosphonic acid (CPA).[3]

Biochemical Effects and Mode of Action

The definitive biochemical mode of action of this compound ammonium remains an area of active investigation. It is broadly classified as an enzyme inhibitor, though the specific enzyme target has not been conclusively identified.[3]

Inhibition of Bud Development

The most prominent physiological effect of this compound is the inhibition of bud formation and development.[6] When applied in late summer or early fall, treated deciduous plants fail to produce new leaves and shoots the following spring.[3][7] This suggests interference with critical metabolic or signaling processes required for breaking dormancy and initiating new growth.

Hypothesis: Inhibition of Mitosis

There is some evidence to suggest that this compound may act by inhibiting mitosis.[3] Disruption of cell division in the meristematic tissues of the buds would prevent the formation of new leaves and stems. This hypothesis is supported by the observed stunting of growth and lack of new biomass production. However, direct evidence demonstrating this compound's interaction with the mitotic apparatus or key cell cycle regulatory proteins is currently lacking.

Comparison with Other Organophosphate Herbicides

While the specific target of this compound is unknown, it is useful to consider the mechanisms of other organophosphate herbicides. For instance, glufosinate-ammonium, another organophosphate herbicide, inhibits glutamine synthetase, a key enzyme in nitrogen assimilation.[4][5] This leads to a rapid accumulation of toxic ammonia and the disruption of amino acid biosynthesis. While there is no direct evidence to suggest that this compound inhibits glutamine synthetase, the structural similarity warrants investigation into its effects on amino acid metabolism.

Quantitative Data on this compound's Effects

Quantitative data on the specific biochemical effects of this compound are limited in the publicly available scientific literature. However, data from regulatory agencies provide some insight into its physiological impact on various plant species.

Table 1: Effects of this compound Ammonium on Seedling Emergence and Vegetative Vigor

Plant SpeciesTest TypeEndpointValue (lb ai/acre)
Onion (Monocot)Seedling EmergenceIC25 (Shoot Height)0.04
Oilseed Rape (Dicot)Seedling EmergenceIC25 (Shoot Height)0.04
Corn (Monocot)Vegetative VigorIC25 (Shoot Height)0.02
Soybean (Dicot)Vegetative VigorIC25 (Shoot Height)0.03

Source: U.S. Environmental Protection Agency (EPA), MRID 42647601.[8] IC25 represents the concentration at which a 25% inhibition of the measured parameter is observed.

Experimental Protocols

Due to the unknown mechanism of action of this compound, specific experimental protocols for its biochemical analysis are not well-established. However, generalized protocols for herbicide mode of action studies can be adapted for investigating this compound.

General Plant Growth Bioassay

A whole-plant bioassay is fundamental to assessing the physiological effects of this compound.

  • Plant Culture: Grow target woody plant species (e.g., maple, oak) from seeds or cuttings in a controlled greenhouse environment.

  • Herbicide Application: Apply a range of concentrations of this compound ammonium solution to the foliage of plants at the appropriate growth stage (e.g., late summer for deciduous species). Include a control group treated with a blank formulation.

  • Data Collection: Over a period of several months, and particularly in the following spring, monitor and quantify parameters such as:

    • Bud break (percentage of buds that produce new growth)

    • Shoot elongation

    • Leaf development and morphology

    • Overall plant biomass

  • Statistical Analysis: Analyze the data to determine dose-response relationships and calculate endpoints such as the EC50 (effective concentration for 50% inhibition).

Mitotic Index Assay

To investigate the hypothesis of mitotic inhibition, a mitotic index assay can be performed on the meristematic tissues of treated plants.

  • Tissue Collection: Collect apical buds from both this compound-treated and control plants at various time points after treatment.

  • Fixation and Staining: Fix the bud tissues in a suitable fixative (e.g., FAA: formaldehyde, acetic acid, ethanol). Prepare microscope slides by squashing the meristematic tissue and staining with a DNA-specific stain (e.g., acetocarmine or DAPI).

  • Microscopy and Analysis: Observe the slides under a microscope and count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and in interphase.

  • Calculation: Calculate the mitotic index as: (Number of cells in mitosis / Total number of cells) x 100. Compare the mitotic indices of treated and control groups.

Enzyme Inhibition Assays

While the specific target enzyme is unknown, a panel of enzyme assays targeting key metabolic pathways could be employed as a screening approach.

  • Enzyme Extraction: Extract crude or purified enzymes from this compound-treated and control plant tissues.

  • Enzyme Activity Measurement: Conduct in vitro assays for enzymes involved in:

    • Amino Acid Biosynthesis: e.g., acetolactate synthase (ALS), glutamine synthetase (GS).

    • Photosynthesis: e.g., key enzymes of the Calvin cycle.

    • Cell Wall Biosynthesis.

  • Kinetic Analysis: If inhibition is observed, perform kinetic studies to determine the nature of the inhibition (e.g., competitive, non-competitive).

Visualizations

Proposed Physiological Mode of Action of this compound

Fosamine_Mode_of_Action This compound This compound Ammonium Application (Foliar) Absorption Absorption & Translocation to Meristematic Tissues (Buds) This compound->Absorption Unknown_Target Interaction with Unknown Molecular Target Absorption->Unknown_Target Signal_Transduction Disruption of Signaling Pathway Unknown_Target->Signal_Transduction Mitosis_Inhibition Inhibition of Mitosis (Hypothesized) Signal_Transduction->Mitosis_Inhibition Bud_Dormancy Failure to Break Dormancy Mitosis_Inhibition->Bud_Dormancy No_Refoliation Inhibition of Bud and Leaf Development Bud_Dormancy->No_Refoliation

Caption: Proposed physiological cascade of this compound's effects on plant growth.

Hypothetical Signaling Pathway Disrupted by this compound

Fosamine_Signaling_Pathway This compound This compound Receptor Putative Receptor/ Target Enzyme This compound->Receptor Inhibition Secondary_Messengers Secondary Messengers (e.g., Ca2+, ROS) Receptor->Secondary_Messengers Kinase_Cascade Protein Kinase Cascade Secondary_Messengers->Kinase_Cascade Transcription_Factors Transcription Factors (Activation/Repression) Kinase_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression (Cell Cycle & Growth Genes) Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest/ Inhibition of Mitosis Gene_Expression->Cell_Cycle_Arrest

Caption: A hypothetical signaling pathway for this compound-induced growth inhibition.

Generalized Experimental Workflow for Herbicide Mode of Action Study

Herbicide_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_molecular Molecular Studies Whole_Plant_Assay Whole Plant Bioassay (Physiological Effects) Tissue_Analysis Tissue Analysis (Microscopy, Metabolomics) Whole_Plant_Assay->Tissue_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Tissue_Analysis->Gene_Expression Enzyme_Screening Enzyme Activity Screening Kinetic_Analysis Enzyme Kinetics Enzyme_Screening->Kinetic_Analysis Identify_Target Identify Putative Molecular Target Kinetic_Analysis->Identify_Target Proteomics Proteomic Analysis Gene_Expression->Proteomics Proteomics->Identify_Target Start Hypothesis Generation Start->Whole_Plant_Assay Start->Enzyme_Screening

Caption: A generalized workflow for elucidating a herbicide's mode of action.

Conclusion and Future Directions

This compound ammonium remains a valuable tool for woody plant management, yet its biochemical mechanism of action is a significant knowledge gap. The primary effect of inhibiting bud development points towards interference with fundamental processes like cell division and hormonal signaling that govern dormancy and growth. The lack of a defined molecular target hinders the development of more targeted applications and a deeper understanding of its environmental interactions.

Future research should prioritize the identification of this compound's direct molecular target(s). A combination of affinity chromatography, proteomics, and genetic screening of resistant mutants could prove fruitful. Furthermore, detailed transcriptomic and metabolomic analyses of this compound-treated plants would provide a broader view of the perturbed biochemical pathways, offering clues to its primary site of action. Elucidating the precise mechanism of this compound will not only enhance our understanding of this particular plant growth regulator but also contribute to the broader knowledge of plant physiology and the development of novel herbicides.

References

An In-depth Technical Guide to the Environmental Fate and Toxicology of Fosamine Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine, an organophosphate herbicide, is primarily used for the control of woody plants and brush in non-crop areas. Its ammonium salt is the active ingredient in commercial formulations like Krenite®. Understanding the environmental fate and toxicological profile of this compound is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound's behavior in the environment and its effects on various organisms.

Physicochemical Properties

The environmental behavior of a herbicide is significantly influenced by its physicochemical properties. This compound is characterized by its high water solubility, which suggests a potential for mobility in the environment. However, its interaction with soil components plays a critical role in its actual environmental distribution.

PropertyValueReference
Chemical FormulaC₃H₁₁N₂O₄P[1]
Molar Mass170.1 g/mol [1]
Water Solubility1,790,000 ppm (Highly Soluble)[2]
Vapor Pressure4 x 10⁻⁶ mm Hg @ 25°C (Non-volatile)[2]
Adsorption PotentialMedium-High[2]
Primary Degradation MechanismMicrobial Metabolism[2]

Environmental Fate

The environmental fate of this compound encompasses its degradation, mobility, and persistence in various environmental compartments, including soil and water.

Degradation

This compound is primarily degraded by microbial activity in soil and aquatic sediments.[2] The rate of degradation is influenced by environmental factors such as temperature, moisture, and organic matter content, with conditions favorable to microbial life accelerating the process.[2] Abiotic degradation processes like hydrolysis and photolysis play a minor role in the breakdown of this compound.[2] Hydrolysis is more significant in acidic conditions (pH < 5).[2] The major degradation product of this compound is carbamoylphosphonic acid (CPA), which is also subject to further microbial degradation.[2][3]

Soil Half-Life: The average half-life of this compound in soil is relatively short, typically ranging from one to two weeks.[1][2] This rapid degradation limits its persistence in the terrestrial environment.

Soil Mobility and Leaching

Despite its high water solubility, this compound exhibits low mobility in most soil types.[4] This is attributed to its tendency to adsorb to soil particles.[2][4] Studies have shown that the majority of this compound residues remain in the upper soil layers with minimal downward movement, reducing the potential for groundwater contamination.[4]

Fate in Water

In aquatic environments, this compound is stable in the water column but is readily degraded by microbial activity in the sediment.[2] Its high water solubility means that if it enters a water body, it will likely remain dissolved rather than partitioning to sediments. However, the microbial degradation in the sediment acts as a significant sink for the herbicide.[2]

Toxicology

The toxicological profile of this compound has been evaluated in a range of organisms, from microbes to mammals. Overall, it exhibits low acute toxicity to most non-target species.

Mammalian Toxicology

This compound has a low acute oral and dermal toxicity in mammals.[1] Ingestion of high doses may lead to non-specific symptoms like nausea and weakness.[2] It is not considered to be carcinogenic, and studies have not shown evidence of significant reproductive or developmental toxicity.[1][5] this compound is rapidly excreted from the body, primarily in the feces, with a smaller amount in the urine, and it does not bioaccumulate in mammals.[1]

EndpointSpeciesValueReference
Acute Oral LD₅₀Rat>5,000 - 24,400 mg/kg[1]
Acute Dermal LD₅₀Rabbit>1,683 mg/kg[2]
90-Day Oral NOELRat1,000 ppm[4]
Aquatic Toxicology

This compound demonstrates low toxicity to fish and aquatic invertebrates.[2]

EndpointSpeciesValueReference
96-hour LC₅₀Rainbow Trout>1,000 mg/L[2]
96-hour LC₅₀Bluegill Sunfish670 mg/L[2]
48-hour EC₅₀Daphnia magna>1,000 mg/L[5]
Avian Toxicology

The acute toxicity of this compound to birds is also low.

EndpointSpeciesValueReference
Acute Oral LD₅₀Bobwhite Quail>10,000 mg/kg[1]
Acute Oral LD₅₀Mallard Duck>10,000 mg/kg[1]
Non-Target Plants and Microorganisms

While effective against target woody plants, this compound can cause damage to some non-target herbaceous plants.[2] Studies on soil microorganisms have shown that at typical application rates, this compound does not significantly alter bacterial or fungal populations.[2]

Mode of Action and Signaling Pathways

The precise mode of action of this compound is not fully understood.[2] It is known to be a plant growth regulator that appears to prevent dormant tissues from resuming growth.[2] There is some evidence to suggest that it may inhibit mitosis in susceptible plants.[2][6]

As an organophosphate, its toxicological effects in animals are often associated with the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, studies on other organophosphate herbicides like glyphosate have shown them to be weak inhibitors of AChE.[7][8] Therefore, while AChE inhibition is a potential mechanism, the low toxicity of this compound suggests it is not a potent inhibitor.

Below is a generalized diagram illustrating the mechanism of acetylcholinesterase inhibition by organophosphates.

Organophosphate_AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds and stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE OP Organophosphate (e.g., this compound) OP->AChE Binds and inhibits ACh_Buildup ACh Buildup Inhibited_AChE->ACh_Buildup Leads to Overstimulation Continuous Receptor Stimulation ACh_Buildup->Overstimulation Causes

Generalized mechanism of acetylcholinesterase inhibition by organophosphates.

Experimental Protocols

The environmental fate and toxicology of this compound are evaluated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Adapted from OECD 307)

Objective: To determine the rate of aerobic degradation of this compound in soil.

Methodology:

  • Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.

  • Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace its degradation products.

  • Incubation: Treat soil samples with a known concentration of [¹⁴C]-fosamine. Incubate the samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

  • Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

  • Analysis: Extract this compound and its degradation products from the soil samples. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound.

Aquatic Toxicity Test with Daphnia magna (Adapted from OECD 202)

Objective: To determine the acute immobilization effect of this compound on Daphnia magna.

Methodology:

  • Test Organisms: Use juvenile daphnids (<24 hours old) from a healthy culture.

  • Test Solutions: Prepare a series of this compound concentrations in a suitable aqueous medium. A control group with no this compound is also included.

  • Exposure: Expose groups of daphnids (e.g., 20 daphnids per concentration, divided into replicates) to the different test concentrations for 48 hours.

  • Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids).

Mammalian Acute Oral Toxicity Study (Adapted from OECD 420: Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of this compound in rodents.

Methodology:

  • Test Animals: Use a single sex of rats (usually females).

  • Dosing: Administer a single oral dose of this compound to the animals. The test starts with a sighting study to determine the appropriate starting dose, followed by a main study with a group of animals (e.g., 5) at the selected dose level.

  • Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used.

  • Observations: Observe the animals for signs of toxicity and mortality for at least 14 days. Record body weight changes and any clinical signs of toxicity.

  • Necropsy: Conduct a gross necropsy on all animals at the end of the study.

  • Data Analysis: The outcome (e.g., no mortality, mortality at a certain dose) is used to classify the substance according to its acute oral toxicity. An LD₅₀ value is not the primary endpoint of this method.[9][10][11]

Experimental and Assessment Workflows

The evaluation of a herbicide's environmental fate and toxicological risk follows a structured workflow.

Environmental_Fate_Workflow cluster_lab Laboratory Studies cluster_field Field Studies cluster_model Exposure Modeling cluster_risk Risk Assessment Degradation Degradation Studies (Soil, Water, Photolysis) PEC Predict Environmental Concentrations (PEC) Degradation->PEC Mobility Mobility Studies (Adsorption/Desorption, Leaching) Mobility->PEC Metabolism Metabolism Studies (Plant, Animal) Risk_Characterization Risk Characterization (PEC vs. PNEC) Metabolism->Risk_Characterization Dissipation Field Dissipation Studies Dissipation->PEC Runoff Runoff Studies Runoff->PEC Residue Residue Trials Residue->Risk_Characterization PEC->Risk_Characterization

Workflow for Environmental Fate Assessment of a Herbicide.

Toxicological_Assessment_Workflow cluster_acute Acute Toxicity Testing cluster_subchronic Subchronic & Chronic Toxicity cluster_eco Ecotoxicology cluster_risk Hazard & Risk Assessment Oral Acute Oral (e.g., OECD 420) Hazard_ID Hazard Identification Oral->Hazard_ID Dermal Acute Dermal Dermal->Hazard_ID Inhalation Acute Inhalation Inhalation->Hazard_ID Repeated_Dose Repeated Dose (e.g., 90-day study) Dose_Response Dose-Response Assessment Repeated_Dose->Dose_Response Carcinogenicity Carcinogenicity Carcinogenicity->Dose_Response Repro_Dev Reproductive/Developmental Toxicity Repro_Dev->Dose_Response Aquatic Aquatic Organisms (Fish, Daphnia, Algae) Aquatic->Dose_Response Terrestrial Terrestrial Organisms (Birds, Bees, Earthworms) Terrestrial->Dose_Response Risk_Characterization Risk Characterization Hazard_ID->Risk_Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization

Workflow for Toxicological Assessment of a Herbicide.

Conclusion

This compound is a herbicide with a generally favorable environmental and toxicological profile. Its rapid microbial degradation and low mobility in soil limit its potential to contaminate groundwater and persist in the environment. Furthermore, it exhibits low acute toxicity to a wide range of non-target organisms. While its precise mode of action requires further elucidation, its classification as an organophosphate suggests a potential for acetylcholinesterase inhibition, although its low toxicity indicates this is not a potent effect. The standardized testing protocols outlined in this guide are essential for the continued evaluation and safe management of this compound and other herbicides.

References

Microbial Degradation of Fosamine in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine, an organophosphonate herbicide, is utilized for the control of woody and herbaceous plants. Its environmental fate, particularly its degradation in soil, is a critical aspect of its ecological impact assessment. The primary mechanism for the dissipation of this compound from soil is microbial degradation. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound in soil, including the key microorganisms, enzymes, and metabolic intermediates involved. It also presents quantitative data on its degradation kinetics and detailed experimental protocols for its study.

Core Concepts in this compound Degradation

This compound ammonium, the salt form commonly used, is readily metabolized by a diverse range of soil microorganisms. The rate of degradation is significantly influenced by soil conditions that favor microbial activity, such as temperature, moisture, and organic matter content[1]. The degradation process begins with the hydrolysis of this compound to its primary metabolite, carbamoylphosphonic acid (CPA). CPA is also susceptible to further microbial degradation[1].

The complete mineralization of this compound ultimately leads to the formation of carbon dioxide, ammonia, and phosphate, which can then be assimilated by soil biota. The cleavage of the stable carbon-phosphorus (C-P) bond within the this compound molecule is a key and often rate-limiting step in its degradation. This process is enzymatically mediated by specialized microbial enzymes.

Quantitative Degradation Data

The persistence of this compound in soil is typically characterized by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The half-life of this compound can vary depending on soil type and environmental conditions.

Soil TypeHalf-life (t½) in daysReference
Sandy Loam7 - 14[1]
Silt Loam7 - 14[1]
Clay Loam14 - 42[1]

Note: The provided half-life values are approximate and can vary based on specific soil characteristics and environmental factors.

Microbial Degradation Pathways

The microbial degradation of this compound is a multi-step process involving several enzymatic reactions. While the complete pathway is an area of ongoing research, the initial steps are relatively well understood.

Step 1: Hydrolysis to Carbamoylphosphonic Acid (CPA)

The first step in the microbial degradation of this compound is the hydrolysis of the ethyl ester linkage, leading to the formation of carbamoylphosphonic acid (CPA). This reaction is catalyzed by hydrolase enzymes, which are common in soil microorganisms.

Fosamine_Hydrolysis This compound This compound Ammonium CPA Carbamoylphosphonic Acid (CPA) This compound->CPA Hydrolase Ethanol Ethanol This compound->Ethanol Hydrolase

Initial hydrolysis of this compound to CPA.
Step 2: Degradation of Carbamoylphosphonic Acid (CPA)

The subsequent degradation of CPA is less well-defined but is known to be microbially mediated. It is hypothesized to proceed through the cleavage of the C-P bond, a reaction catalyzed by enzymes such as C-P lyases or phosphonatases. This cleavage would release phosphate, which can be utilized by microorganisms as a nutrient source, and carbamic acid. Carbamic acid is unstable and readily decomposes to ammonia and carbon dioxide.

CPA_Degradation CPA Carbamoylphosphonic Acid (CPA) Phosphate Phosphate CPA->Phosphate C-P Lyase / Phosphonatase Carbamic_Acid Carbamic Acid CPA->Carbamic_Acid C-P Lyase / Phosphonatase Ammonia Ammonia Carbamic_Acid->Ammonia CO2 Carbon Dioxide Carbamic_Acid->CO2

Hypothesized degradation of CPA.

Key Microorganisms and Enzymes

While specific microbial species responsible for the complete degradation of this compound have not been definitively identified in all soil environments, members of the genera Pseudomonas and Aspergillus are known to possess the enzymatic machinery capable of degrading a wide range of organophosphonates[2][3][4][5][6].

  • Pseudomonas species: These bacteria are well-known for their metabolic versatility and their ability to degrade various xenobiotic compounds, including phosphonates. They often possess C-P lyase enzyme complexes that can cleave the carbon-phosphorus bond[3][5].

  • Aspergillus species: Certain fungi, such as Aspergillus niger, have been shown to utilize organophosphonates as a phosphorus source. They secrete extracellular enzymes, including phosphatases, that can hydrolyze these compounds[2][6].

The key enzymes involved in this compound degradation are believed to be:

  • Hydrolases: Responsible for the initial cleavage of the ester bond in this compound to form CPA.

  • Carbon-Phosphorus (C-P) Lyases: A complex of enzymes that catalyzes the cleavage of the C-P bond in phosphonates, a critical step for their complete mineralization.

  • Phosphonatases: Enzymes that can also hydrolyze the C-P bond in certain phosphonates.

Experimental Protocols

Soil Incubation Study for this compound Degradation Kinetics

This protocol outlines a laboratory-based soil incubation study to determine the degradation kinetics of this compound.

1. Soil Collection and Preparation:

  • Collect soil from the desired location, typically from the top 15 cm of the A horizon.

  • Air-dry the soil and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, and clay content), and microbial biomass.

2. Experimental Setup:

  • Weigh a known amount of the prepared soil (e.g., 50 g on an oven-dry basis) into individual incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

  • Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration (e.g., 1 mg/kg soil). Ensure even distribution of the herbicide.

  • Prepare a set of control samples (soil without this compound) to monitor for background interferences.

  • Adjust the moisture content of the soil to a specific level, typically 50-60% of the water-holding capacity, and maintain it throughout the experiment.

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), destructively sample triplicate jars for each treatment.

  • Extract this compound and its metabolite, CPA, from the soil samples using an appropriate solvent system (e.g., a mixture of acetonitrile and water). This can be achieved by shaking the soil with the solvent followed by centrifugation or filtration to separate the extract.

4. Analytical Determination using LC-MS:

  • Analyze the extracts for the concentration of this compound and CPA using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the parent compound and its metabolite.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time.

  • Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order kinetics).

  • Calculate the half-life (t½) of this compound in the soil using the equation: t½ = 0.693 / k, where k is the first-order degradation rate constant.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Fortification This compound Fortification Soil_Characterization->Fortification Incubation Incubation (Controlled Temp & Moisture) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LCMS LC-MS Analysis Extraction->LCMS Kinetics Degradation Kinetics LCMS->Kinetics HalfLife Half-life Calculation Kinetics->HalfLife

Workflow for a soil incubation study.

Conclusion

The microbial degradation of this compound in soil is a complex process primarily driven by soil microorganisms. The initial hydrolysis to carbamoylphosphonic acid is a key step, followed by further degradation that likely involves the cleavage of the C-P bond. While the complete pathway and the specific microorganisms and enzymes involved require further investigation, this guide provides a comprehensive overview of the current understanding. The provided experimental protocol offers a robust framework for researchers to conduct their own studies on this compound degradation in various soil environments. A thorough understanding of these degradation pathways is essential for assessing the environmental risk and ensuring the sustainable use of this herbicide.

References

chemical structure and properties of fosamine ammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

Fosamine Ammonium Salt: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ammonium salt, the active ingredient in herbicides such as Krenite®, is an organophosphate plant growth regulator used to control woody and herbaceous plants.[1][2] This document provides an in-depth technical overview of its chemical structure, physicochemical properties, mechanism of action, environmental fate, toxicology, and analytical methodologies. Quantitative data are summarized in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams created using Graphviz illustrate key pathways and workflows to facilitate understanding for research and development professionals.

Chemical Structure and Identification

This compound ammonium salt is the ammonium salt of this compound.[3] It belongs to the organophosphonate class of chemicals.[2] The production of this compound ammonium typically involves the synthesis of ethyl hydrogen (aminocarbonyl) phosphonate from phosphorous acid derivatives, which is then neutralized with ammonium hydroxide to yield the final salt.[4] Another described method is the reaction of triethyl phosphite with methyl chloroformate and ammonia.[5]

Chemical Identifiers

Identifier Value
IUPAC Name azanium;carbamoyl(ethoxy)phosphinate[5][6]
CAS Registry Number 25954-13-6[2][7]
Molecular Formula C₃H₁₁N₂O₄P[5][8]
Molecular Weight 170.10 g/mol [5][8]
SMILES CCOP(=O)(C(=O)N)[O-].[NH4+][5]

| InChI | InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3[5] |

cluster_this compound This compound Anion cluster_ammonium Ammonium Cation P P O1 O P->O1 O2 O⁻ P->O2 O_ethyl O P->O_ethyl C_carbonyl C P->C_carbonyl N_ammonium NH₄⁺ C1_ethyl CH₂ O_ethyl->C1_ethyl O_carbonyl O C_carbonyl->O_carbonyl N_amide N C_carbonyl->N_amide H1_amide H N_amide->H1_amide H2_amide H N_amide->H2_amide C2_ethyl CH₃ C1_ethyl->C2_ethyl

Caption: Chemical structure of this compound ammonium salt.

Physicochemical Properties

This compound ammonium salt is a white crystalline solid with a slight peppermint odor.[8][9] It is characterized by its high water solubility and relative stability under neutral to alkaline conditions, though it decomposes in acidic media.[8][9][10]

Summary of Physicochemical Properties

Property Value Source(s)
Physical State White crystalline solid [4][8]
Melting Point 175 °C [7][8]
Density 1.33 g/cm³ [7]
Vapor Pressure 5.33 × 10⁻⁴ Pa (25 °C) [9]
Water Solubility 1,790,000 ppm (179%) [9][10]

| Solubility in Organic Solvents | Methanol: 15.8%Ethanol: 1.2%Acetone: 0.03%Benzene: 0.04%Chloroform: 0.004% |[9] |

Mechanism of Action

This compound ammonium salt acts as a contact herbicide with slight systemic activity, primarily functioning as a plant growth regulator.[4][10] It is absorbed by foliage, stems, and buds.[11] The effects are typically not seen until the spring following a late summer or fall application, when treated plants fail to leaf out, leading to their death.[10][12]

The precise molecular mechanism of action has not been fully elucidated, but it is believed to act as a "dormancy enforcer" by preventing dormant tissues from resuming growth.[10] There is evidence suggesting it may inhibit mitosis.[10] Its effects are concentration-dependent:

  • At low concentrations: It can inhibit peroxidase and indoleacetic acid oxidase, leading to an accumulation of auxin, which promotes growth.[8]

  • At higher concentrations: It promotes the activity of these enzymes, accelerating auxin decomposition and inhibiting plant growth. It may also inhibit photosynthetic phosphorylation, preventing the formation of ATP and causing plant death.[8]

This compound This compound Ammonium (High Concentration) Enzymes Peroxidase & Indoleacetic Acid Oxidase This compound->Enzymes Promotes Photo Photosynthetic Phosphorylation This compound->Photo Inhibits Auxin Auxin (Indoleacetic Acid) Enzymes->Auxin Accelerates Decomposition Growth Plant Growth Auxin->Growth Regulates Auxin->Growth Auxin->Growth Inhibition of ATP ATP Synthesis Photo->ATP Leads to ATP->Growth Required for ATP->Growth ATP->Growth Inhibition of Death Plant Death Growth->Death Leads to

Caption: Proposed mechanism of action for this compound ammonium salt at herbicidal concentrations.

Environmental Fate and Toxicology

Environmental Fate

This compound ammonium is not persistent in the environment, primarily due to rapid microbial degradation in soil.[2][12] It has a low potential to leach into groundwater despite its high water solubility, as it tends to bind to soil particles.[1][10][12] The herbicide is stable to hydrolysis at neutral and alkaline pH, as well as to photodegradation.[2][12]

  • Soil Half-Life: Approximately 7 to 10 days under field conditions.[1][9][11]

  • Primary Degradation Mechanism: Microbial metabolism.[10]

  • Major Degradates: The primary metabolites are carbamoylphosphonic acid (CPA) and carboxylphosphonic acid (ING-3003).[2] CPA is also readily degraded by soil microbes.[10]

Toxicology

This compound ammonium exhibits low acute toxicity to mammals, birds, and fish.[1][12] It is classified as practically nontoxic to mammals and birds.[1] In mammals, it is rapidly excreted, primarily in the feces, and does not bioaccumulate.[1][10]

Summary of Acute Toxicological Data

Organism Test Result (LC₅₀ / LD₅₀) Toxicity Class Source(s)
Mammals
Rat Acute Oral LD₅₀ >5,000 - 24,400 mg/kg Very Slightly Toxic [1][10][12]
Rabbit Dermal LD₅₀ >1,683 mg/kg Slightly Toxic [10]
Birds
Bobwhite Quail Acute Oral LD₅₀ >5,000 mg/kg Practically Nontoxic [1][12]
Mallard Duck Acute Oral LD₅₀ >5,000 mg/kg Practically Nontoxic [1][12]
Bobwhite Quail/Mallard Duck 8-day Dietary LC₅₀ >10,000 ppm Practically Nontoxic [1][12]
Aquatic Organisms
Bluegill Sunfish 96-hr LC₅₀ 670 mg/L Slightly Toxic [10][12]
Coho Salmon 96-hr LC₅₀ 8,290 mg/L Practically Nontoxic [12]
Rainbow Trout 96-hr LC₅₀ >1,000 mg/L Practically Nontoxic [10]
Daphnia magna 48-hr LC₅₀ 1,524 mg/L Slightly Toxic [12]
Insects

| Honeybee | Acute Contact | >10,000 mg/L | Practically Nontoxic |[12] |

Experimental Protocols: Analytical Methods

The determination of this compound ammonium residues in environmental samples like soil requires a sensitive and selective analytical method. A common approach involves sample extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol: Determination of this compound Ammonium in Soil by HPLC-MS

This protocol is adapted from the methodology described by the U.S. Environmental Protection Agency.

Objective: To quantify the concentration of this compound ammonium in soil samples down to 0.05 ppm.

Materials:

  • Soil sample

  • Extracting Solvent: 50% methanolic ammonium carbonate (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Solid Phase Extraction (SPE) Cartridges: C18 and Strong Anion Exchange (SAX)

  • HPLC system with a SAX analytical column (25 cm)

  • Thermospray Mass Spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve through a 5 mm mesh to remove large debris.

    • Weigh a representative subsample for analysis.

  • Extraction:

    • Extract the soil sample with 50% methanolic ammonium carbonate.

    • Agitate the mixture thoroughly.

    • Centrifuge the sample at ~1000 rpm for 5-10 minutes to pellet the soil particles.

    • Decant the supernatant for cleanup.

  • Cleanup - Step 1 (Hydrophobic Contaminants Removal):

    • Pass the supernatant through a C18 SPE cartridge to remove hydrophobic contaminants.

    • Collect the eluate and reduce its volume using a rotary evaporator.

  • Cleanup - Step 2 (Further Purification):

    • Pass the concentrated extract through a second C18 SPE cartridge placed in tandem with a SAX SPE cartridge.

    • Collect the effluent from the SAX cartridge.

  • Final Sample Preparation:

    • Evaporate the collected effluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of purified water.

  • Analysis:

    • Inject the prepared sample into the HPLC system equipped with a SAX analytical column.

    • The mobile phase is typically an ammonium acetate solution.

    • Direct the column effluent into the thermospray MS detector just before the expected elution time of this compound ammonium.

    • Detect the analyte using Single Ion Monitoring (SIM) at m/z 171 (the M+1 ion).

  • Quantification:

    • Calculate the concentration of this compound ammonium in the sample by comparing the peak area to a standard curve generated from injections of known concentrations. Use a response factor determined from the average of standard injections.

Start Soil Sample Extract Extraction (50% Methanolic Ammonium Carbonate) Start->Extract Centrifuge Centrifugation (~1000 rpm) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Cleanup1 SPE Cleanup 1 (C18 Cartridge) Supernatant->Cleanup1 Concentrate1 Volume Reduction (Rotary Evaporator) Cleanup1->Concentrate1 Cleanup2 SPE Cleanup 2 (C18 + SAX Cartridges) Concentrate1->Cleanup2 Evaporate Evaporate to Dryness (Nitrogen Stream) Cleanup2->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Analyze HPLC-MS Analysis (SAX Column, SIM m/z 171) Reconstitute->Analyze End Quantification Analyze->End

Caption: Workflow for the analysis of this compound ammonium in soil.

References

Toxicological Profile of Fosamine on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide fosamine on non-target organisms. The information is compiled from various scientific sources, including regulatory documents and ecotoxicological studies, to offer a detailed resource for researchers and professionals in the field.

Executive Summary

This compound, an organophosphonate herbicide, is primarily used for the control of woody and herbaceous plants.[1][2] Its mode of action in target plants is not fully understood but is believed to involve the inhibition of bud growth.[1][3] This guide focuses on its effects on non-target organisms, summarizing key toxicological data and experimental methodologies. Overall, this compound exhibits low acute toxicity to a wide range of non-target organisms, including mammals, birds, fish, and aquatic invertebrates.[2][4] It is not persistent in the environment, degrading primarily through microbial action in the soil with a half-life of approximately one to two weeks.[1][4][5]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for this compound across various non-target species. This data is essential for understanding the potential environmental risk associated with its use.

Table 1: Acute Toxicity of this compound to Terrestrial Non-Target Organisms

SpeciesEndpointValue (mg/kg bw)ClassificationReference
Rat (Rattus norvegicus)Oral LD50>5,000 - 24,400Practically Nontoxic[2]
Rabbit (Oryctolagus cuniculus)Dermal LD50>1,683-[1]
Mallard Duck (Anas platyrhynchos)Oral LD50>10,000Practically Nontoxic[2]
Bobwhite Quail (Colinus virginianus)Oral LD50>10,000Practically Nontoxic[2]
Honeybee (Apis mellifera)Contact LC50>10,000 mg/LPractically Nontoxic[5]
Earthworm (Eisenia fetida)14-day LC50>1,000 mg/kg soilPractically Nontoxic[6]

Table 2: Acute Toxicity of this compound to Aquatic Non-Target Organisms

SpeciesEndpoint (Duration)Value (mg/L)ClassificationReference
Bluegill Sunfish (Lepomis macrochirus)LC50 (96-hour)670Practically Nontoxic[5]
Rainbow Trout (Oncorhynchus mykiss)LC50 (96-hour)>1,000Practically Nontoxic[1]
Fathead Minnow (Pimephales promelas)LC50 (96-hour)>1,000Practically Nontoxic[1]
Coho Salmon (Oncorhynchus kisutch)LC50 (96-hour)8,290Practically Nontoxic[5]
Water Flea (Daphnia magna)EC50 (48-hour)1,524Practically Nontoxic[5]

Table 3: Subchronic and Chronic Toxicity of this compound

SpeciesStudy DurationNOEL/NOAELLOEL/LOAELEffects Observed at LOAELReference
Rat (Rattus norvegicus)90-day Oral--Possible neurotoxic effects (not statistically significant) at 1000-2000 mg/kg.[4]
Dog (Canis lupus familiaris)6-month Oral>1,000 ppm-Increased stomach weights in females at higher doses.[5]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the toxicological assessment of this compound, based on standardized OECD guidelines referenced in the available literature.

3.1. Terrestrial Organism Toxicity Testing

3.1.1. Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Species: Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus).

  • Administration: A single oral dose of the test substance is administered to the birds, typically via gavage or capsule.

  • Dosage: A range of dose levels is used to determine the dose-response relationship. A limit test at a high dose (e.g., 2000 mg/kg) can also be conducted.

  • Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoints: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population. Sub-lethal effects are also recorded.

3.1.2. Honeybee Acute Contact Toxicity Test (Based on OECD Guideline 214)

This laboratory test assesses the acute contact toxicity of a substance to adult worker honeybees.

  • Test Species: Honeybee (Apis mellifera).

  • Administration: A single dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

  • Dosage: A series of concentrations is tested to determine the dose-response. A limit test at 100 µ g/bee may be performed.

  • Observation Period: Mortality and behavioral abnormalities are recorded at 4, 24, and 48 hours after application. The observation period can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.

  • Endpoints: The primary endpoint is the contact LD50 at 24 and 48 hours.

3.1.3. Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

  • Test Species: Eisenia fetida.

  • Test System: Adult earthworms are exposed to the test substance mixed into a standardized artificial soil.

  • Dosage: A range of concentrations of the test substance in the soil is tested. The highest tested concentration is typically 1000 mg/kg of dry soil.

  • Observation Period: Mortality and sublethal effects (e.g., changes in behavior and body weight) are observed over a 14-day period.

  • Endpoints: The main endpoint is the 14-day LC50. NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) for mortality and biomass changes are also determined.[6]

3.2. Aquatic Organism Toxicity Testing

3.2.1. Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the acute lethal toxicity of a substance to fish.

  • Test Species: Species like Bluegill Sunfish (Lepomis macrochirus), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas) are commonly used.

  • Test System: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Dosage: A geometric series of at least five concentrations is typically used.

  • Observation Period: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoints: The primary endpoint is the 96-hour LC50.

3.2.2. Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

  • Test Species: Daphnia magna, less than 24 hours old.

  • Test System: Daphnids are exposed to the test substance in a static system for 48 hours.

  • Dosage: A range of concentrations is tested.

  • Observation Period: Immobilization (the inability to swim) is recorded at 24 and 48 hours.

  • Endpoints: The primary endpoint is the 48-hour EC50, the concentration that immobilizes 50% of the daphnids.

3.3. Mammalian Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

  • Test Species: Typically the rat (Rattus norvegicus).

  • Administration: The test substance is administered daily via gavage or in the diet.

  • Dosage: At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL). Gross necropsy and histopathology of major organs are also performed.

Visualizations

4.1. Experimental Workflow for Ecotoxicological Assessment

The following diagram illustrates a generalized workflow for assessing the ecotoxicological risk of a chemical like this compound.

Ecotox_Workflow cluster_0 Tier 1: Acute Toxicity Testing cluster_1 Tier 2: Subchronic & Chronic Testing cluster_2 Risk Assessment Acute_Oral_Avian Avian Acute Oral LD50 (OECD 223) Risk_Characterization Risk Characterization (Compare Exposure and Toxicity) Acute_Oral_Avian->Risk_Characterization Acute_Contact_Bee Honeybee Acute Contact LD50 (OECD 214) Acute_Contact_Bee->Risk_Characterization Acute_Fish Fish Acute LC50 (OECD 203) Acute_Fish->Risk_Characterization Acute_Daphnia Daphnia Acute EC50 (OECD 202) Acute_Daphnia->Risk_Characterization Acute_Earthworm Earthworm Acute LC50 (OECD 207) Acute_Earthworm->Risk_Characterization Subchronic_Rat Rat 90-Day Oral Study (OECD 408) Subchronic_Rat->Risk_Characterization Chronic_Fish Fish Early-life Stage Test Chronic_Fish->Risk_Characterization Chronic_Daphnia Daphnia Reproduction Test Chronic_Daphnia->Risk_Characterization Exposure_Assessment Environmental Exposure Assessment Exposure_Assessment->Risk_Characterization Fosamine_Profile cluster_0 Mechanism of Action (Plants) cluster_1 Toxicological Profile in Non-Target Animals cluster_2 Environmental Fate This compound This compound Ammonium (Organophosphonate Herbicide) Plant_MoA Inhibition of Bud Growth (Exact molecular target not fully elucidated) This compound->Plant_MoA Target Effect Low_Acute_Toxicity Low Acute Toxicity to: - Mammals - Birds - Fish - Aquatic Invertebrates This compound->Low_Acute_Toxicity Non-Target Effect No_AChE_Inhibition Does NOT Inhibit Acetylcholinesterase This compound->No_AChE_Inhibition Key Characteristic Rapid_Excretion Rapid Excretion in Mammals This compound->Rapid_Excretion Metabolic Fate Low_Bioaccumulation Low Potential for Bioaccumulation This compound->Low_Bioaccumulation Environmental Behavior Microbial_Degradation Primary Degradation by Soil Microorganisms This compound->Microbial_Degradation Environmental Fate Mitosis_Inhibition Potential Inhibition of Mitosis Plant_MoA->Mitosis_Inhibition Hypothesized Short_Half_Life Short Soil Half-life (approx. 1-2 weeks) Microbial_Degradation->Short_Half_Life

References

Fosamine in the Soil Environment: A Technical Guide to Persistence and Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of fosamine, with a specific focus on its persistence and mobility in various soil matrices. The information presented herein is intended to support environmental risk assessments, inform the development of related compounds, and provide a foundational understanding for researchers in the field.

Executive Summary

This compound, an organophosphate herbicide, is characterized by its relatively low persistence in the soil environment. Its dissipation is primarily driven by microbial degradation, resulting in a short to moderate half-life. While highly soluble in water, this compound's mobility in soil is significantly limited by its tendency to adsorb to soil particles, particularly in soils with higher organic matter and clay content. This guide synthesizes available quantitative data on this compound's persistence and mobility, details the experimental protocols for assessing these parameters, and provides visual representations of the key processes and experimental workflows.

Data on this compound Persistence and Mobility

The persistence and mobility of this compound are intrinsically linked to soil properties. The following tables summarize key quantitative data from various studies, providing a comparative look at this compound's behavior in different soil types.

Table 1: Persistence of this compound in Different Soil Types

Soil TypeHalf-life (t½) in daysStudy ConditionsReference
Sandy Loam7 - 14Field and Laboratory[1]
Silt Loam7 - 14Field and Laboratory[1]
Fine Sand~10Greenhouse[2]
Various (FL, DE, IL)~7Field[2]
General8 (average)Not specified[1][3]

Table 2: Mobility of this compound in Different Soil Types

Soil TypeAdsorption Coefficient (Kd)Organic Carbon-Normalized Adsorption Coefficient (Koc)Mobility PotentialReference
Sandy Loam (low organic)0.22 - 0.720 - 62High[1][2]
Silt Loam>20 - 350Not ReportedLow[1][2]

Key Factors Influencing Persistence and Mobility

The environmental fate of this compound is governed by a complex interplay of soil characteristics and environmental conditions.

  • Microbial Activity: The primary route of this compound degradation is microbial metabolism.[1] Conditions that foster a robust microbial community, such as optimal temperature, moisture, and organic matter content, will accelerate its breakdown.[1]

  • Soil Texture: The proportion of sand, silt, and clay influences both persistence and mobility. Higher clay content generally leads to increased adsorption and persistence.[4]

  • Soil Organic Matter: Organic matter is a key sorbent for this compound.[1] Increased organic matter content enhances adsorption, thereby reducing its mobility and bioavailability for microbial degradation.[1]

  • pH: this compound is stable to hydrolysis in neutral to alkaline waters (pH 7-9).[1] However, its degradation can be influenced by pH-dependent microbial activity.

Degradation Pathway

The principal degradation pathway of this compound in soil is microbial metabolism, which leads to the formation of carbamoylphosphonic acid (CPA).[2][4] CPA is also considered to have a short half-life in the soil environment.[1]

Fosamine_Degradation This compound This compound Ammonium MicrobialMetabolism Microbial Metabolism This compound->MicrobialMetabolism CPA Carbamoylphosphonic Acid (CPA) MicrobialMetabolism->CPA FurtherDegradation Further Degradation (e.g., CO2) CPA->FurtherDegradation

This compound Degradation Pathway

Experimental Protocols

The assessment of this compound's persistence and mobility in soil typically follows standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Soil Persistence Study (Based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil)

This protocol is designed to determine the rate and route of this compound degradation in soil under controlled laboratory conditions.

  • Soil Selection and Preparation:

    • Select and characterize representative soil types (e.g., sandy loam, silt loam, clay loam) based on their physicochemical properties (% sand, silt, clay, organic carbon, pH, cation exchange capacity).

    • Sieve the soil to <2 mm and adjust the moisture content to a predetermined level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application:

    • Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound of known specific activity.

    • Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system or biometer flasks.

    • For aerobic studies, continuously supply humidified, carbon dioxide-free air. For anaerobic studies, purge the system with an inert gas like nitrogen after an initial aerobic phase.

    • Trap volatile organic compounds and ¹⁴CO₂ evolved from the mineralization of the test substance.

  • Sampling and Analysis:

    • Collect soil samples at predetermined intervals over the study period (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract this compound and its degradation products from the soil using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification of the parent compound and its metabolites.

    • Quantify the radioactivity in the volatile traps and the non-extractable soil residues.

  • Data Analysis:

    • Calculate the dissipation half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., first-order kinetics).

    • Establish a mass balance to account for the distribution of radioactivity throughout the experiment.

Soil_Persistence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Selection Select & Characterize Soil Application Apply this compound to Soil Soil_Selection->Application Fosamine_Prep Prepare Radiolabeled this compound Fosamine_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Sampling Collect Samples at Intervals Incubation->Sampling Quantification Quantify Residues & Volatiles Incubation->Quantification Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Data_Analysis Calculate Half-life (DT50) Analysis->Data_Analysis Mass_Balance Establish Mass Balance Quantification->Mass_Balance Data_Analysis->Mass_Balance

Workflow for a Soil Persistence Study
Protocol for Soil Mobility Study (Based on OECD Guideline 312: Leaching in Soil Columns)

This protocol assesses the potential for this compound and its degradation products to move through the soil profile.

  • Column Preparation:

    • Use glass or stainless steel columns of appropriate dimensions (e.g., 30 cm length, 5 cm diameter).

    • Pack the columns with the selected, sieved (<2 mm) soil to a uniform bulk density.

    • Pre-saturate the soil columns with a solution of 0.01 M CaCl₂.

  • Test Substance Application:

    • Apply radiolabeled this compound to the surface of the soil columns at a rate equivalent to the intended field application rate.

  • Leaching:

    • Apply a simulated rainfall (0.01 M CaCl₂) to the top of the columns at a constant flow rate over a defined period (e.g., 48 hours).

    • Collect the leachate (the solution that passes through the column) in fractions at regular intervals.

  • Sample Collection and Analysis:

    • After the leaching period, section the soil columns into segments of specific depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, 25-30 cm).

    • Analyze the leachate fractions and extracts from each soil segment for this compound and its degradation products using HPLC with radiometric detection and/or LC-MS.

    • Determine the amount of non-extractable residues in each soil segment.

  • Data Analysis:

    • Calculate the distribution of radioactivity in the leachate and soil segments as a percentage of the applied amount.

    • Determine the depth of leaching of the parent compound and its major metabolites.

    • Calculate the adsorption coefficient (Kd) and, if organic carbon data is available, the organic carbon-normalized adsorption coefficient (Koc).

Soil_Mobility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Column_Packing Pack Soil into Columns Column_Saturation Saturate with CaCl2 Solution Column_Packing->Column_Saturation Application Apply Radiolabeled this compound Column_Saturation->Application Leaching Simulated Rainfall Application Application->Leaching Leachate_Collection Collect Leachate Fractions Leaching->Leachate_Collection Column_Sectioning Section Soil Columns Leaching->Column_Sectioning Analysis Analyze Leachate & Soil Extracts Leachate_Collection->Analysis Extraction Extract Soil Segments Column_Sectioning->Extraction Extraction->Analysis Distribution_Analysis Determine Radioactivity Distribution Analysis->Distribution_Analysis Kd_Koc_Calculation Calculate Kd and Koc Distribution_Analysis->Kd_Koc_Calculation

Workflow for a Soil Column Leaching Study

Conclusion

The available data consistently indicate that this compound is a non-persistent herbicide in the soil environment, with its fate being predominantly controlled by microbial degradation. Its mobility is low, despite high water solubility, due to significant adsorption to soil organic matter and clay particles. Understanding the interplay of these factors is crucial for predicting the environmental behavior of this compound and for the development of new active ingredients with desirable environmental profiles. The standardized protocols outlined in this guide provide a robust framework for generating the necessary data to perform comprehensive environmental risk assessments.

References

The Discovery and Developmental History of Fosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine, and its ammonium salt, is a post-emergent organophosphate herbicide and plant growth regulator developed for the control of woody plants. Marketed primarily under the trade name Krenite®, it is recognized for its unique mode of action, which involves the inhibition of bud development in the spring following a late summer or fall application, a phenomenon often described as "dormancy enforcement." This technical guide provides an in-depth overview of the discovery, developmental history, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols where available, and illustrating key pathways and workflows using Graphviz diagrams.

Discovery and Developmental History

This compound ammonium was developed by E.I. du Pont de Nemours and Company (DuPont) and first marketed in 1974.[1] It was registered with the U.S. Environmental Protection Agency (EPA) on August 12, 1975.[2] The development of this compound provided a novel tool for vegetation management, particularly in non-crop areas such as forestry, rights-of-way, and industrial sites, where the control of deciduous brush and trees is necessary.[1][3] Its unique characteristic of preventing spring bud break without causing immediate "brownout" of foliage made it a desirable option for certain applications.[4]

Timeline of Key Milestones
  • Early 1970s: Development and testing of this compound by DuPont scientists.

  • 1974: First marketed as the herbicide Krenite®.[1]

  • 1975: Registered with the U.S. EPA.[2]

  • Late 1970s - Present: Widespread use in forestry and industrial vegetation management for the control of woody species.[3][4]

Chemical Properties and Synthesis

This compound is the common name for ethyl hydrogen (aminocarbonyl)phosphonate.[4] It is typically formulated as its ammonium salt, this compound ammonium, which is highly soluble in water.[4]

Table 1: Chemical and Physical Properties of this compound Ammonium

PropertyValueReference(s)
Chemical Name Ammonium ethyl carbamoylphosphonate[3]
CAS Registry Number 25954-13-6[5]
Chemical Formula C₃H₁₁N₂O₄P[6]
Molecular Weight 170.12 g/mol [6]
Water Solubility 1,790,000 ppm[4]
Formulations Soluble Liquid (SL)[4]
Trade Names Krenite®, Krenite S®, Krenite UT®[3][4]
Chemical Synthesis

The industrial synthesis of this compound ammonium involves the reaction of triethyl phosphite with methyl chloroformate and ammonia.[6] A more detailed, though generalized, synthetic pathway starts with the reaction of phosphorous acid derivatives with ethyl chloroformate and a source of amine, such as urea, to form the phosphonate backbone with a carbamoyl group.[7] This intermediate, ethyl hydrogen (aminocarbonyl)phosphonate, is then neutralized with ammonium hydroxide to produce the final product, this compound ammonium.[7]

G cluster_synthesis Generalized Synthesis of this compound Ammonium P_derivatives Phosphorous Acid Derivatives Phosphonate_backbone Phosphonate Backbone with Carbamoyl Group P_derivatives->Phosphonate_backbone Ethyl_chloroformate Ethyl Chloroformate Ethyl_chloroformate->Phosphonate_backbone Amine_source Urea/Amine Source Amine_source->Phosphonate_backbone This compound This compound (Ethyl hydrogen (aminocarbonyl)phosphonate) Phosphonate_backbone->this compound Fosamine_ammonium This compound Ammonium This compound->Fosamine_ammonium Ammonium_hydroxide Ammonium Hydroxide Ammonium_hydroxide->Fosamine_ammonium

Caption: Generalized workflow for the synthesis of this compound ammonium.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully understood.[4] It is classified as a plant growth regulator and is often referred to as a "dormancy enforcer."[4] When applied to deciduous plants in late summer or early fall, this compound is absorbed by the foliage and translocated within the plant with little to no immediate visible effect.[1][4] The herbicidal activity becomes apparent the following spring when treated plants fail to refoliate, or produce only small, spindly leaves, leading to their eventual death.[1][4] There is some evidence to suggest that this compound may inhibit mitosis in susceptible plants.[4] However, the specific cellular targets and signaling pathways that are disrupted remain to be elucidated.

G cluster_moa Proposed Mechanism of Action of this compound Fosamine_application This compound Application (Late Summer/Fall) Absorption Absorption by Foliage and Translocation Fosamine_application->Absorption Unknown_target Interaction with Unknown Molecular Target(s) Absorption->Unknown_target Mitosis_inhibition Potential Inhibition of Mitosis Unknown_target->Mitosis_inhibition Bud_dormancy Disruption of Bud Dormancy Break Mitosis_inhibition->Bud_dormancy Spring_effects Failure to Refoliate or Stunted Leaf Growth (Following Spring) Bud_dormancy->Spring_effects Plant_death Plant Death Spring_effects->Plant_death

Caption: Putative signaling pathway for the herbicidal action of this compound.

Efficacy and Application

This compound is primarily used for the control of woody and some herbaceous plants.[4] Its efficacy is dependent on the target species, application rate, and timing.[4] Applications are most effective when made in the late summer or early fall, within two months of leaf drop for deciduous species.[4]

Table 2: Efficacy of this compound Ammonium on Selected Woody Species

Target SpeciesCommon NameApplication Rate (lbs ai/acre)EfficacyReference(s)
Rhamnus catharticaCommon BuckthornNot specified95% mortality[8]
Acer spp.Maple6 - 12Control[3][7]
Betula spp.Birch6 - 12Control[3][7]
Alnus spp.Alder6 - 12Control[3][7]
Rubus spp.Blackberry6 - 12Control[3][7]
Acer circinatumVine Maple6 - 12Control[3][7]
Fraxinus spp.Ash6 - 12Control[3][7]
Quercus spp.Oak6 - 12Control[3][7]
Euphorbia esulaLeafy SpurgeNot specifiedModerate to poor[4]

Toxicological Profile

This compound ammonium exhibits low acute toxicity to mammals, birds, and fish.[4]

Table 3: Acute Toxicological Data for this compound Ammonium

Test OrganismEndpointValueReference(s)
Rat (oral)LD₅₀>5,000 - 24,400 mg/kg[3][4]
Rabbit (dermal)LD₅₀>1,683 mg/kg[4]
Mallard duck (oral)LD₅₀>5,000 - 10,000 mg/kg[3][4]
Bobwhite quail (oral)LD₅₀>5,000 - 10,000 mg/kg[3][4]
Bluegill sunfish (96-hr)LC₅₀670 mg/L[4]
Rainbow trout (96-hr)LC₅₀>1,000 mg/L[4]
Daphnia magna (48-hr)LC₅₀1,524 mg/L[1]
Honey bee (contact)LD₅₀>10,000 mg/L[1]
Key Experimental Protocols (Summarized)
  • Oral LD₅₀ in Rats (Hernandez et al., 1974): The acute oral toxicity was likely determined by administering single graduated doses of this compound ammonium to groups of rats. The dose at which 50% of the test population died within a specified observation period was determined to be the LD₅₀.

  • Metabolism in Rats (Chrzanowski et al., 1979): This study likely involved administering radiolabeled ([¹⁴C]) this compound ammonium to rats. Urine and feces were collected over a period of time (e.g., 72 hours) and analyzed for the presence of the parent compound and its metabolites using techniques such as chromatography and mass spectrometry to determine the extent of metabolism and excretion.[4]

Environmental Fate

This compound ammonium is characterized by its high water solubility and rapid degradation in soil, primarily through microbial metabolism.[4]

Table 4: Environmental Fate of this compound Ammonium

ParameterValueReference(s)
Soil Half-life 1 - 2 weeks[4]
Primary Degradation Microbial metabolism[4]
Adsorption Potential Medium-high[4]
Mobility Potential Low[4]
Degradation Pathway

In the environment, this compound ammonium is primarily degraded by soil microbes.[4] In plants, it is rapidly hydrolyzed to its parent acid, which is then further degraded to its primary metabolite, carbamoylphosphonic acid (CPA).[4]

G cluster_degradation Environmental Degradation Pathway of this compound Ammonium Fosamine_ammonium This compound Ammonium Soil Soil Environment Fosamine_ammonium->Soil Plant Plant System Fosamine_ammonium->Plant Microbial_degradation Microbial Degradation Soil->Microbial_degradation Hydrolysis Hydrolysis Plant->Hydrolysis CPA Carbamoylphosphonic Acid (CPA) Microbial_degradation->CPA Parent_acid Parent Acid Hydrolysis->Parent_acid Parent_acid->CPA

Caption: Simplified degradation pathway of this compound ammonium in soil and plants.

Key Experimental Protocols (Summarized)
  • Stability in Water and Soils (Han, 1979): This research likely involved incubating radiolabeled ([¹⁴C]) this compound ammonium in various soil and water samples under controlled laboratory conditions (e.g., different pH, temperature, and light levels). The disappearance of the parent compound and the appearance of degradation products were monitored over time using analytical techniques like liquid scintillation counting and chromatography to determine the half-life and degradation pathways.[4]

Conclusion

This compound has established itself as a valuable tool in vegetation management due to its unique mode of action and favorable environmental and toxicological profiles. While its developmental history is rooted in the industrial research of the 1970s, its precise molecular mechanism of action remains an area for further investigation. A deeper understanding of the signaling pathways it disrupts in plants could lead to the development of more targeted and effective herbicides. This technical guide has consolidated the available information on this compound, providing a foundation for future research and a comprehensive resource for professionals in the field.

References

The Impact of Fosamine on Soil Microbial Community Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosamine, an organophosphate herbicide, is utilized for the control of woody and herbaceous weeds. While its efficacy in vegetation management is established, its impact on the intricate and vital soil microbial ecosystem is less understood. This technical guide synthesizes the available scientific information on the effects of this compound on soil microbial community structure, function, and enzymatic activity. A notable scarcity of quantitative data specific to this compound necessitates a focus on established experimental protocols for assessing herbicide impacts on soil microorganisms. This document provides a comprehensive overview of these methodologies to empower researchers to conduct further critical investigations. The limited available data suggests that this compound ammonium, at concentrations up to 20 ppm, does not adversely affect soil nitrification, a key microbial process. However, the broader effects on microbial biomass, diversity, and other enzymatic activities remain largely uncharacterized.

Quantitative Data on this compound's Effects

The current body of scientific literature presents a significant gap in quantitative data regarding the specific effects of this compound on soil microbial communities. A singular study from 1979 provides the most direct insight currently available.

Table 2.1: Effect of this compound Ammonium on Soil Nitrification

This compound Ammonium Concentration (ppm)Observation PeriodEffect on NitrificationSource
0.55 weeksNo effect[1]
55 weeksNo effect[1]
205 weeksNo effect[1]

Note: The study by Han and Krause (1979) investigated the impact on the soil-nitrifying process in two different agricultural soils under laboratory conditions and found no discernible effect at the tested concentrations.[1]

Due to the lack of further quantitative data for other key microbial parameters, this guide will focus on the detailed experimental protocols required to generate such crucial information.

Experimental Protocols

To thoroughly assess the impact of this compound on the soil microbial community, a multi-faceted approach employing standardized and advanced methodologies is essential. The following sections detail the experimental protocols for key analyses.

Soil Microcosm/Incubation Study

A controlled laboratory microcosm or incubation study is fundamental to investigating the direct effects of this compound on soil microbes while minimizing environmental variability.

3.1.1 Microcosm Setup

  • Soil Collection and Preparation: Collect soil from a relevant ecosystem (e.g., agricultural field, forest) from the top 15-20 cm. Sieve the soil (2 mm mesh) to remove large debris and homogenize.

  • This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., deionized water for this compound ammonium). Apply the solution to the soil to achieve the desired concentrations (e.g., recommended field application rate, 10x, and 100x). A control group with no this compound application is crucial.

  • Incubation: Place the treated soil into individual microcosms (e.g., glass jars or plastic containers). Maintain constant temperature (e.g., 25°C) and moisture (e.g., 60% of water-holding capacity) throughout the incubation period.

  • Sampling: Collect soil samples at predetermined time points (e.g., 1, 7, 14, 30, and 60 days) for various analyses.

DNA_Analysis_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Soil Sample B DNA Extraction A->B C PCR Amplification (16S rRNA & ITS) B->C D High-Throughput Sequencing C->D E Sequence Data Processing D->E F Taxonomic Classification E->F G Diversity Analysis (Shannon, Simpson) F->G H Community Structure Visualization G->H Fosamine_Impact_Pathway cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_outcome Microbial Community Response This compound This compound Application to Soil Inhibition Inhibition of Specific Enzymatic Pathways This compound->Inhibition Toxicity Direct Toxicity to Sensitive Microbes This compound->Toxicity Nutrient Alteration of Nutrient Availability This compound->Nutrient Plant Changes in Plant Root Exudates and Litter This compound->Plant Structure Shift in Community Structure Inhibition->Structure Toxicity->Structure Nutrient->Structure Plant->Structure Function Alteration in Community Function Structure->Function Diversity Change in Microbial Diversity Structure->Diversity

References

Methodological & Application

Detecting Fosamine Residues in Water: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of fosamine residues in water. This compound, a phosphonate herbicide, is used for brush control, and its potential presence in water sources necessitates robust and sensitive analytical methods for monitoring and risk assessment. This guide focuses primarily on the widely used and highly specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it explores alternative techniques such as Gas Chromatography (GC) with derivatization, immunoassays, and capillary electrophoresis.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in water due to its high sensitivity, selectivity, and ability to confirm the analyte's identity. The following protocol is adapted from established methods for polar pesticide analysis and the US Environmental Protection Agency (EPA) method for soil analysis, with modifications for a water matrix.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to concentrate the analyte and remove interfering matrix components.

  • Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) or a graphitized carbon-based cartridge, which are effective for retaining polar compounds like this compound from water.[1][2]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Filter the water sample (typically 100-500 mL) through a 0.45 µm filter to remove particulate matter.

    • Load the filtered sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained interfering substances.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column or a column designed for polar analytes is recommended.

    • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.

      • Precursor Ion (Q1): This will be the deprotonated molecule of this compound.

      • Product Ions (Q3): These are characteristic fragments of the this compound molecule generated by collision-induced dissociation.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to achieve the best signal-to-noise ratio for the MRM transitions.

Data Presentation
ParameterExpected ValueNotes
Limit of Detection (LOD) 0.01 - 1 µg/LDependent on the instrument sensitivity and sample pre-concentration factor. The US EPA has cited a method for soil with a detection limit of 0.05 ppm.
Limit of Quantitation (LOQ) 0.05 - 5 µg/LTypically 3-5 times the LOD.
**Linearity (R²) **> 0.99Over the expected concentration range of the samples.
Recovery 70 - 120%Determined by analyzing spiked water samples at different concentration levels.
Precision (RSD%) < 15%Relative Standard Deviation for replicate measurements.

Workflow Diagram

Fosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for the analysis of this compound in water samples.

Alternative Analytical Methods

While LC-MS/MS is the gold standard, other techniques can be employed for the detection of this compound, each with its own advantages and limitations.

Gas Chromatography (GC) with Derivatization

This compound is a polar and non-volatile compound, making it unsuitable for direct analysis by GC. However, with a derivatization step to convert it into a more volatile and thermally stable compound, GC analysis becomes feasible.

  • Principle: The polar functional groups of this compound (e.g., the phosphonic acid and amide groups) are reacted with a derivatizing agent to create a less polar derivative. Common derivatization reactions for polar compounds include silylation or acylation.[3][4][5][6]

  • Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for detection, offering high sensitivity and selectivity for phosphorus-containing compounds.

  • Challenges: Method development can be complex, requiring optimization of the derivatization reaction conditions. The derivatization step also adds to the sample preparation time and can be a source of variability.

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are screening tools that utilize the specific binding of an antibody to the target analyte.

  • Principle: An antibody specific to this compound is used. In a competitive ELISA format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[7][8]

  • Advantages: Immunoassays are typically rapid, cost-effective, and can be adapted for high-throughput screening and field-portable test kits.[8]

  • Limitations: Cross-reactivity with structurally similar compounds can lead to false positives. Positive results from an immunoassay should be confirmed by a more selective method like LC-MS/MS. The availability of commercial immunoassay kits specifically for this compound may be limited.[7]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.

  • Principle: As an ionic compound, this compound can be separated by CE. The separation is performed in a narrow capillary filled with an electrolyte solution.[9][10][11]

  • Advantages: CE offers high separation efficiency, short analysis times, and requires very small sample volumes.[11][12]

  • Challenges: Achieving low detection limits for trace environmental analysis can be challenging without pre-concentration steps. The sensitivity of CE is often lower compared to LC-MS/MS.[10][12]

Chemical Structure of this compound

References

Application Notes and Protocols for Efficacy Testing of Fosamine on Brush Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and testing the efficacy of fosamine, a plant growth regulator used for the control of woody brush species. The following sections detail the mechanism of action, quantitative efficacy data, and standardized protocols for conducting field trials.

Introduction to this compound

This compound, commercially known as Krenite® S, is a selective, post-emergent herbicide specifically targeting woody and leafy plants.[1] Its unique mode of action involves inhibiting bud development, which becomes apparent in the spring following a late summer or early fall application.[2][3] Treated deciduous plants fail to leaf out and subsequently die, often without the typical "brownout" effect seen with other herbicides.[4] This characteristic makes it a valuable tool for brush control in areas where aesthetics are a concern.[4]

Mechanism of Action

This compound ammonium functions as a plant growth regulator.[2] While its precise molecular mechanism is not fully understood, it is known to be absorbed by the foliage and translocated throughout the plant, where it inhibits the formation of new buds.[3][5] The effects of the herbicide are most visible in the spring following a late summer or early fall application, as the treated brush fails to produce new leaves and eventually dies.[2][3]

Data Presentation: Efficacy of this compound on Brush Species

The following table summarizes available quantitative data on the efficacy of this compound on a key invasive brush species. While extensive tabular data across a wide range of species and application rates is limited in publicly available literature, the following provides a critical data point for Rhamnus cathartica.

Target Brush SpeciesCommon NameApplication Rate (Product)Application TimingEfficacy (% Mortality)Reference
Rhamnus catharticaCommon BuckthornNot specifiedLate Summer/Early Fall95%[6][7]

Note: The study on Rhamnus cathartica highlights the high efficacy of this compound on this invasive species.[6][7] Further research and field trials are encouraged to develop a broader dataset for other brush species. Typical application rates for Krenite® S range from 1.5 to 3 gallons per acre (6 to 12 lbs active ingredient/acre).[8]

Experimental Protocols for this compound Efficacy Testing

The following protocols are designed to provide a standardized methodology for conducting field trials to evaluate the efficacy of this compound on brush species.

Site Selection and Plot Establishment
  • Site Criteria: Select a site with a uniform and dense population of the target brush species. The terrain should be consistent across the trial area to minimize variability.

  • Plot Design: Establish experimental plots of a standardized size (e.g., 10m x 10m). A buffer zone of at least 2 meters should be maintained between plots to prevent spray drift.

  • Replication: Each treatment, including a control (untreated) group, should be replicated at least three to four times in a randomized complete block design. This design helps to account for any environmental gradients within the study area.

  • Plot Marking: Clearly mark the corners of each plot with durable stakes and label each plot with a unique identifier.

Pre-Treatment Assessment
  • Species Identification and Density: Within each plot, identify all brush species present and record the density (e.g., number of stems per square meter) of the target species.

  • Vegetation Height and Vigor: Measure and record the average height of the target brush species. Assess the overall vigor of the plants on a qualitative scale (e.g., poor, fair, good, excellent).

  • Photographic Documentation: Take photographs of each plot from designated photo points before treatment application.

Herbicide Preparation and Application
  • Product Information: Use a commercial formulation of this compound, such as Krenite® S (41.5% this compound ammonium).[1] Record the product name, formulation, and batch number.

  • Solution Preparation: Prepare the herbicide solution according to the desired application rates. It is recommended to test a range of rates to determine the optimal concentration for the target species. The addition of a non-ionic surfactant is often recommended to improve foliar uptake.[2]

  • Application Timing: Apply this compound in the late summer or early fall, within two months of the typical onset of autumn leaf coloration for deciduous species.[2]

  • Application Method: Utilize a calibrated backpack sprayer or a handheld spray gun to ensure uniform coverage of the foliage. The application should be made to the point of wetness, but not to the point of runoff.

  • Environmental Conditions: Record the environmental conditions at the time of application, including temperature, relative humidity, wind speed, and direction. Avoid application during windy conditions to minimize drift.

Post-Treatment Efficacy Evaluation
  • Evaluation Timing: The primary efficacy evaluation should be conducted in the spring following the treatment, once untreated plants have fully leafed out. Subsequent evaluations can be performed later in the growing season and in the following year to assess long-term control.

  • Assessment Parameters:

    • Percent Mortality: Count the number of dead stems of the target species in each plot and express this as a percentage of the initial stem count. A plant is considered dead if it shows no signs of green tissue or bud development.

    • Canopy Reduction/Defoliation: Visually estimate the percentage of canopy reduction or defoliation for the target species in each plot compared to the untreated control plots.

    • Vigor Rating: Assess the vigor of any surviving plants on the same qualitative scale used in the pre-treatment assessment.

  • Data Collection: Record all data on standardized data sheets for each plot.

  • Photographic Documentation: Repeat photographs from the established photo points at each evaluation interval.

Data Analysis
  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatment groups. A p-value of <0.05 is typically used to indicate statistical significance.

  • Reporting: Summarize the results in a clear and concise report, including the data tables, statistical analysis, and a discussion of the findings.

Visualizations

The following diagrams illustrate the key processes involved in this compound efficacy testing.

Caption: Experimental workflow for this compound efficacy testing on brush.

G cluster_workflow Detailed Efficacy Evaluation Workflow Start Spring Following Application AssessMortality Assess Percent Mortality (Stem Count) Start->AssessMortality AssessCanopy Assess Canopy Reduction (Visual Estimation) Start->AssessCanopy AssessVigor Assess Vigor of Survivors Start->AssessVigor DataRecording Record Data on Standardized Sheets AssessMortality->DataRecording AssessCanopy->DataRecording AssessVigor->DataRecording PhotoDoc Photographic Documentation DataRecording->PhotoDoc End Subsequent Evaluations (as needed) PhotoDoc->End

Caption: Detailed workflow for post-treatment efficacy evaluation.

References

Application of Fosamine in Forestry for Conifer Release: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine, available commercially as the ammonium salt (this compound ammonium), is a selective, post-emergent herbicide and plant growth regulator utilized in forestry for conifer release.[1][2] It is particularly effective in controlling a wide range of deciduous woody species, thereby reducing competition and promoting the growth of desirable conifers.[2][3] A unique characteristic of this compound is its mode of action; when applied in late summer or early fall, the effects are typically not visible until the following spring when treated vegetation fails to produce new growth.[1][4] This "dormancy enforcing" effect prevents the typical "brown-out" associated with many other herbicides.[1] While the precise biochemical mechanism of action is not fully understood, it is known to inhibit the growth of dormant tissues.[1][5]

These application notes and protocols are designed to provide a comprehensive guide for the effective and safe use of this compound in forestry research and operational settings for conifer release.

Data Presentation

Table 1: General Application Rates for this compound Ammonium in Conifer Release
Target Vegetation DensityApplication Rate (Product/acre)Application Rate (Active Ingredient/acre)Notes
Dense stands of brush >6 feet high (minimum)2 gallons8 lbsHigher rates may be necessary for taller brush and less susceptible species.[1]
Taller brush and tough-to-control species3 gallons12 lbsEnsures adequate coverage and absorption for effective control.[1]
General Rights-of-Way Application128 to 256 ounces~4 to 8 lbsTypical range for brush and small undesirable trees.[2]
Table 2: Efficacy of this compound Ammonium on Common Competing Woody Species in Forestry
Target SpeciesCommon NameSusceptibility/Control LevelApplication TimingNotes
Acer spp.MapleSusceptibleLate Summer/FallEffective for control in conifer plantations.[2]
Betula spp.BirchSusceptibleLate Summer/FallGood control achieved with fall applications.[2]
Alnus spp.AlderSusceptibleLate Summer/FallCommonly targeted for conifer release.[2]
Rubus spp.BlackberrySusceptibleLate Summer/FallEffective control of this competitive species.[2]
Fraxinus spp.AshSusceptibleLate Summer/FallFall application prevents spring regrowth.[2]
Quercus spp.OakSusceptibleLate Summer/FallEffective for controlling oak competition.[2]
Salix spp.WillowSusceptibleLate Summer/FallGood control with appropriate rates and timing.
Table 3: Tolerance of Conifer Species to Fall Applications of this compound Ammonium
Conifer SpeciesCommon NameTolerance LevelPotential for InjuryNotes
Pinus spp.PinesGenerally TolerantLow with fall applicationFall applications after bud set are recommended for pines.[6] Spring and summer applications can inhibit growth.[1]
Pseudotsuga menziesiiDouglas-firTolerantLow with fall applicationMore tolerant to applications after fall dormancy.[6]
Abies spp.True FirsModerately TolerantHigher potential for injury compared to pinesCaution should be exercised, especially with higher rates.
Picea spp.SpruceModerately TolerantVariable, requires careful applicationLess data available, site-specific trials are recommended.
Tsuga heterophyllaWestern HemlockLess TolerantHigher potential for injuryNot recommended for release without further species-specific trials.

Experimental Protocols

Protocol 1: Determining Efficacy of this compound on Target Woody Species

Objective: To quantify the efficacy of different rates of this compound ammonium for controlling specific competing woody plant species in a conifer release scenario.

Materials:

  • This compound ammonium herbicide formulation (e.g., Krenite® S)

  • Backpack sprayer with a calibrated nozzle

  • Personal Protective Equipment (PPE) as per the product label

  • Plot marking materials (stakes, flagging)

  • Data collection sheets

  • GPS unit for plot location

Experimental Design:

  • Site Selection: Choose a site with a uniform distribution of the target woody species and the desired conifer crop trees.

  • Plot Layout: Establish experimental plots of a consistent size (e.g., 10m x 10m). A randomized complete block design is recommended to account for site variability.[7] Include a minimum of four replicate blocks.

  • Treatments:

    • Untreated control

    • This compound ammonium at three different rates (e.g., 1.5, 2.0, and 2.5 gal/acre)

    • Include a standard herbicide treatment for comparison if desired.

  • Application:

    • Calibrate the backpack sprayer to deliver a known volume per unit area.

    • Apply treatments during the late summer or early fall, within two months of leaf senescence for deciduous species.[1]

    • Ensure uniform coverage of the target vegetation foliage. Avoid direct spray onto conifer leaders if possible, although this compound generally shows good conifer selectivity when applied in the fall.

  • Data Collection:

    • Pre-treatment: Record the density and height of the target woody species in each plot.

    • Post-treatment (following spring/early summer):

      • Visually assess the percent control of each target species using a standardized rating scale (e.g., 0% = no effect, 100% = complete mortality).

      • Count the number of surviving and dead stems of the target species.

      • Measure the height and vigor of the surviving target species.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in efficacy between the different this compound rates and the control.

Protocol 2: Assessing Conifer Tolerance to this compound Application

Objective: To evaluate the phytotoxicity and growth effects of different rates of this compound ammonium on a specific conifer species.

Materials:

  • This compound ammonium herbicide formulation

  • Calibrated application equipment

  • PPE

  • Plot marking materials

  • Tools for measuring tree height and stem diameter (e.g., height pole, calipers)

  • Data collection sheets

Experimental Design:

  • Site Selection: Select a young conifer plantation of the desired species with uniform tree size and stocking.

  • Plot Layout: Establish experimental plots, ensuring each plot contains a sufficient number of crop trees (e.g., 20-30 trees) to allow for representative measurements. Use a randomized complete block design with at least four replications.

  • Treatments:

    • Untreated control

    • This compound ammonium at three different rates, including the proposed operational rate and a higher rate to assess the margin of safety (e.g., 2, 4, and 6 lbs a.i./acre).

  • Application:

    • Apply treatments in the late summer or early fall after the conifers have set their terminal buds.[6]

    • Apply the herbicide as a broadcast spray over the top of the conifers and competing vegetation.

  • Data Collection:

    • Pre-treatment: Measure and record the initial height and stem diameter of a representative sample of conifers in each plot.

    • Post-treatment (at the end of the following growing season):

      • Visually assess conifer injury on a scale of 0 to 100% (0 = no injury, 100 = mortality). Note specific symptoms such as needle discoloration, stunting, or terminal bud damage.

      • Re-measure the height and stem diameter of the previously marked sample trees.

      • Calculate the height and diameter growth increments.

  • Statistical Analysis: Use ANOVA to compare conifer injury ratings, height growth, and diameter growth among the different this compound treatments and the control.

Mandatory Visualizations

G cluster_0 This compound Application Workflow for Conifer Release Site_Selection Site Selection (Uniform Conifer & Weed Distribution) Plot_Establishment Plot Establishment (Randomized Block Design) Site_Selection->Plot_Establishment Pre_Treatment_Assessment Pre-Treatment Assessment (Vegetation & Conifer Metrics) Plot_Establishment->Pre_Treatment_Assessment Herbicide_Application This compound Application (Late Summer/Fall) Pre_Treatment_Assessment->Herbicide_Application Post_Treatment_Assessment Post-Treatment Assessment (Efficacy & Conifer Tolerance) Herbicide_Application->Post_Treatment_Assessment Data_Analysis Data Analysis (ANOVA) Post_Treatment_Assessment->Data_Analysis Conclusion Conclusion on Optimal Rate & Timing Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound in conifer release.

G cluster_1 Conceptual Model of this compound's Effect on Deciduous Woody Plants This compound This compound Application (Late Summer/Fall) Absorption Absorption by Foliage This compound->Absorption Translocation Translocation to Buds Absorption->Translocation Dormancy Dormant Period (Winter) Translocation->Dormancy Spring_Growth Spring Growth Attempt Dormancy->Spring_Growth Bud_Inhibition Inhibition of Bud Elongation & Leaf Development Spring_Growth->Bud_Inhibition Plant_Death Plant Death Bud_Inhibition->Plant_Death

Caption: this compound's impact on deciduous plant phenology.

References

Application Notes and Protocols for Fosamine in Invasive Woody Species Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fosamine ammonium, an organophosphate herbicide used for the control of invasive woody plant species. This document outlines the herbicide's mechanism of action, summarizes key quantitative data on its efficacy and toxicity, and provides detailed protocols for its application in a research setting.

Mechanism of Action

This compound ammonium acts as a plant growth regulator.[1] It is typically applied to foliage in the late summer or early fall. The active ingredient is absorbed by the leaves and buds of woody plants. The herbicidal effects are generally not visible until the following spring when the treated plants fail to produce new leaves and buds, or the new growth is stunted and malformed.[1] This inhibition of bud development ultimately leads to the death of the plant. While the precise biochemical mechanism is not fully understood, there is evidence to suggest that this compound inhibits mitosis in susceptible plants.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound ammonium against various invasive woody species and its toxicological profile.

Table 1: Efficacy of this compound Ammonium on Invasive Woody Species
Target SpeciesApplication RateEfficacyNon-Target Impacts
Common Buckthorn (Rhamnus cathartica)Not specified in study95% mortality rate[2][3][4]Up to 85% reduction in forb cover[2][3][4]
Multiflora Rose (Rosa multiflora)2% solution + 0.25% surfactantEffective control; slight regrowth may occur initially, followed by mortality in the summer.Kills only woody species; non-volatile.[5]
General Brush (>6 feet high)Minimum 8 lb (2 gal) / acreRecommended for dense stands.-

Note: Efficacy data for other susceptible species such as maple, birch, alder, blackberry, ash, and oak is primarily qualitative. Further research is needed to establish specific mortality rates at various application concentrations for these species.

Table 2: Toxicological Profile of this compound Ammonium
Organism GroupTestResultToxicity Classification
MammalsAcute Oral LD50 (Rat)>5,000 - 24,400 mg/kg[6][7]Practically Nontoxic[6]
MammalsAcute Dermal LD50 (Rabbit)>1683 mg/kg[7]Moderate Toxicity (EPA Class II)[6]
BirdsAcute Oral LD50 (Mallard Duck, Bobwhite Quail)>5,000 - >10,000 mg/kg[6]Practically Nontoxic[6]
Fish96-hour LC50 (Bluegill Sunfish)670 mg/LPractically Nontoxic[6]
Fish96-hour LC50 (Rainbow Trout, Fathead Minnow)>1000 ppmPractically Nontoxic[6]
Aquatic Invertebrates48-hour LC50 (Daphnia)1,524 mg/LPractically Nontoxic
Bees->10,000 mg/L (sprayed directly)Practically Nontoxic

Experimental Protocols

The following protocols are designed for researchers conducting field trials to evaluate the efficacy of this compound for the control of invasive woody species.

Materials
  • This compound ammonium herbicide (e.g., Krenite® S)

  • Non-ionic surfactant

  • Backpack sprayer or handgun sprayer

  • Personal Protective Equipment (PPE): chemical-resistant gloves, long-sleeved shirt, long pants, shoes plus socks, and protective eyewear

  • Graduated cylinders and mixing containers

  • Flagging tape or stakes for plot demarcation

  • GPS unit for mapping plots

  • Data collection sheets

Experimental Design and Plot Establishment

A randomized complete block design is recommended to account for environmental variability.

  • Site Selection: Choose a research site with a relatively uniform infestation of the target invasive woody species.

  • Plot Demarcation: Establish experimental plots of a consistent size (e.g., 10m x 10m). The number of plots will depend on the number of treatments and desired replications.

  • Treatment Allocation: Randomly assign treatments to the plots within each block. Treatments should include a control (no herbicide) and various concentrations of this compound, with and without a surfactant.

  • Pre-treatment Data Collection: Before herbicide application, collect baseline data for each plot, including:

    • Density of the target species (stems per unit area)

    • Height and basal diameter of a representative sample of target plants

    • Percent cover of the target species

    • Percent cover and diversity of non-target native vegetation

Herbicide Application Protocol
  • Timing: Apply this compound in the late summer or early fall, before the target species begins to show autumn leaf coloration.[1]

  • Mixing: Prepare the herbicide solutions according to the desired treatment concentrations. If a surfactant is being used, add it to the mixture as per the manufacturer's recommendations (typically 0.25% by volume).[5]

  • Application:

    • Ensure foliage is dry at the time of application.[1]

    • Apply the herbicide solution to the foliage of the target woody plants until the leaves are uniformly wet, but not to the point of runoff.

    • For dense brush, ensure thorough coverage of the entire plant.

    • Avoid application within 24 hours of expected rainfall to prevent the herbicide from being washed off the foliage.[1]

Post-treatment Data Collection and Analysis
  • Efficacy Assessment: Evaluate the efficacy of the treatments the following spring and summer. Data to be collected includes:

    • Mortality rate of the target species (percentage of dead plants per plot).

    • Degree of defoliation and bud-break inhibition on surviving plants.

    • Stunted growth or abnormal leaf development.

  • Non-target Impact Assessment: Monitor the impact on non-target vegetation by reassessing the percent cover and diversity of native plants in each plot.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on the target and non-target species.

Visualizations

This compound's Proposed Signaling Pathway

G cluster_plant Woody Plant cluster_cellular Cellular Level This compound This compound Ammonium Application Absorption Foliar and Bud Absorption This compound->Absorption Late Summer/Early Fall Translocation Translocation within Plant Absorption->Translocation Buds Apical and Axillary Buds Translocation->Buds Mitosis Mitosis Inhibition Buds->Mitosis Following Spring Growth Inhibition of New Growth Mitosis->Growth Death Plant Death Growth->Death

Caption: Proposed mechanism of this compound action in woody plants.

Experimental Workflow for this compound Efficacy Trial

G cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Treatment cluster_evaluation Phase 3: Evaluation SiteSelection Site Selection PlotDesign Randomized Plot Design SiteSelection->PlotDesign BaselineData Baseline Data Collection (Target & Non-target Species) PlotDesign->BaselineData HerbicidePrep Herbicide & Surfactant Preparation BaselineData->HerbicidePrep Application Foliar Application (Late Summer/Fall) HerbicidePrep->Application PostData Post-Treatment Data Collection (Following Spring/Summer) Application->PostData Efficacy Efficacy Analysis (Mortality, Defoliation) PostData->Efficacy NonTarget Non-Target Impact Analysis PostData->NonTarget Reporting Reporting of Results Efficacy->Reporting NonTarget->Reporting

Caption: Workflow for a this compound efficacy field trial.

References

Application Note: Determination of Fosamine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of fosamine in various environmental and agricultural matrices. The protocol employs a modern approach using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for selective and accurate detection. A streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is described, ensuring high recovery and removal of matrix interferences. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound, the active ingredient in some non-selective herbicides, is used to control woody and herbaceous plants.[1] Its high water solubility and rapid microbial degradation in soil necessitate sensitive and specific analytical methods for monitoring its presence in the environment.[1][2] While older methods exist, this application note provides a protocol aligned with current analytical standards, offering superior performance in terms of sensitivity, selectivity, and sample throughput.

Chemical Properties of this compound Ammonium

A thorough understanding of this compound's chemical properties is crucial for method development.

PropertyValueReference
Molecular Formula C₃H₁₁N₂O₄P[3]
Molecular Weight 170.10 g/mol [3]
Water Solubility 1.79 kg/kg at 25°C (Highly Soluble)[3]
Vapor Pressure 3.98 x 10⁻⁶ mmHg at 25°C[3]
Soil Half-Life Approximately 7 to 10 days[2]

Experimental Protocol: HPLC-MS/MS Analysis of this compound

This protocol is designed for the analysis of this compound in soil and water samples. Modifications may be required for other matrices.

Sample Preparation (QuEChERS Method)

The QuEChERS approach is a simple and effective method for extracting and cleaning up pesticide residues from a variety of sample matrices.[4][5][6][7]

For Soil Samples:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry soil) and vortex to create a slurry.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Collect the supernatant (acetonitrile layer) for d-SPE cleanup.

For Water Samples:

  • Take 15 mL of the water sample in a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Follow steps 5-8 from the soil sample preparation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the supernatant into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
ParameterCondition
Column Zorbax SAX, 4.6 mm x 25 cm
Mobile Phase A 0.05 M Ammonium Acetate + 6.0 g/L Glacial Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for this compound elution
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Note: The mobile phase composition and gradient should be optimized for the specific instrument and column used.

Mass Spectrometry Conditions (Triple Quadrupole)
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 171
Product Ions (m/z) To be determined by infusion of a this compound standard
Dwell Time 500 ms
Collision Energy To be optimized

Note: Due to the polar nature of this compound, ESI in negative mode is often preferred. The M+1 ion (m/e of 171) has been used for detection in previous methods.

Method Validation and Performance

The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar pesticide analyses.[8][9][10]

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg
Accuracy (Recovery %) 85-110%
Precision (RSD %) < 15%

Diagrams

HPLC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample (Soil or Water) Extraction Add Acetonitrile & Extraction Salts Sample->Extraction 1 Centrifuge1 Centrifuge Extraction->Centrifuge1 2 Cleanup d-SPE Cleanup (Supernatant + Sorbents) Centrifuge1->Cleanup 3 Centrifuge2 Centrifuge Cleanup->Centrifuge2 4 Filter Filter (0.22 µm) Centrifuge2->Filter 5 HPLC HPLC Separation Filter->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound analysis.

Discussion

This application note presents a comprehensive HPLC-MS/MS method for the analysis of this compound. The use of the QuEChERS sample preparation technique offers significant advantages in terms of speed, efficiency, and reduced solvent consumption.[4] The high selectivity and sensitivity of tandem mass spectrometry make it the ideal detection technique for this compound, which can be challenging to analyze by other methods due to its polar nature and lack of a strong UV chromophore. The validation parameters outlined demonstrate that this method is reliable and can be readily implemented in analytical laboratories for routine monitoring of this compound residues.

References

Application Notes and Protocols for Developing Fosamine Formulations for Targeted Plant Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosamine, the ammonium salt of which is commonly known by the trade name Krenite®, is a post-emergent, selective herbicide and plant growth regulator.[1][2] It is primarily used for the control of woody and leafy plants such as maple, birch, alder, and oak.[1] A unique characteristic of this compound is its mode of action; when applied in late summer or early fall, the effects are typically not visible until the following spring when the treated plants fail to refoliate.[3] This "dormancy enforcer" effect is thought to be a result of inhibiting mitosis in susceptible plants, although the precise molecular mechanism has not been fully elucidated.[3]

The development of targeted delivery systems for this compound holds the potential to enhance its efficacy, reduce the required application rates, and minimize off-target effects on non-target plants and the environment. This document provides detailed application notes and protocols for the development and evaluation of novel this compound formulations, with a focus on controlled-release and nanoparticle-based delivery systems.

Physicochemical Properties of this compound Ammonium

A thorough understanding of the physicochemical properties of this compound ammonium is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula Ethyl hydrogen (aminocarbonyl) phosphonate[3]
Form Ammonium salt[3]
Water Solubility 1,790,000 ppm[3]
Mode of Action Plant growth regulator, suspected enzyme inhibitor[3]
Average Soil Half-life 8 days[3]
Primary Degradation Mechanism Microbial metabolism[3]
Mobility Potential Low[3]
Oral LD50 for rats 24,400 mg/kg[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles

This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method. Chitosan is a biodegradable and biocompatible polymer suitable for creating controlled-release formulations.

Materials:

  • This compound ammonium salt

  • Low molecular weight chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 50 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature.

  • This compound Incorporation: Add a desired amount of this compound ammonium salt (e.g., 25 mg) to the chitosan solution and stir until completely dissolved.

  • Nanoparticle Formation: While stirring the this compound-chitosan solution, add 25 mL of a 0.5% (w/v) TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Stirring and Maturation: Continue stirring the solution for 30 minutes to allow for the stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unencapsulated this compound and other reagents.

  • Storage: The purified this compound-loaded nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

A. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

B. Encapsulation Efficiency and Loading Capacity:

  • Encapsulation Efficiency (EE%):

    • After the first centrifugation step in Protocol 1, collect the supernatant.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy after proper calibration).

    • Calculate the EE% using the following formula:

  • Loading Capacity (LC%):

    • Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles.

    • Calculate the LC% using the following formula:

Protocol 3: In Vitro Release Study

This protocol evaluates the release kinetics of this compound from the prepared formulations.

Materials:

  • This compound-loaded formulation (e.g., nanoparticles)

  • Phosphate buffered saline (PBS) at different pH values (e.g., 5.0 and 7.0)

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the formulation while allowing the release of free this compound)

  • Shaking incubator

Procedure:

  • Place a known amount of the this compound formulation into a dialysis bag.

  • Suspend the dialysis bag in a known volume of PBS buffer.

  • Place the setup in a shaking incubator at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the buffer from outside the dialysis bag.

  • Replace the withdrawn volume with fresh buffer to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots.

  • Plot the cumulative percentage of this compound released against time.

Protocol 4: Evaluation of Phytotoxicity and Efficacy on Target Plants

This protocol outlines a greenhouse-based bioassay to assess the effectiveness of the developed this compound formulations on a target woody plant species (e.g., young birch or maple saplings).

Materials:

  • Target woody plant saplings of uniform size and growth stage

  • Developed this compound formulations (e.g., nanoparticle suspension)

  • Commercial this compound formulation (for comparison)

  • Control (water or blank nanoparticle suspension)

  • Spray applicator

  • Greenhouse with controlled environmental conditions

Procedure:

  • Plant Acclimatization: Acclimatize the plant saplings in the greenhouse for at least one week before treatment.

  • Treatment Application:

    • Randomly assign plants to different treatment groups (e.g., control, commercial this compound, and different concentrations of the developed formulation).

    • Apply the treatments as a foliar spray, ensuring uniform coverage of the leaves and stems.

  • Observation Period: Maintain the plants in the greenhouse under optimal growing conditions for several months, including a simulated dormancy period if necessary to observe the full effect of this compound.

  • Data Collection:

    • Phytotoxicity Assessment: At regular intervals (e.g., weekly for the first month, then monthly), visually assess and score phytotoxicity symptoms such as leaf chlorosis, necrosis, and growth inhibition using a standardized rating scale (e.g., 0 = no effect, 100 = complete plant death).

    • Efficacy Assessment: In the spring following the treatment and dormancy period, assess the primary efficacy endpoint: the inhibition of bud break and refoliation. Count the number of viable buds and measure the extent of leaf development.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven at 70°C to a constant weight, and record the dry weight.

Protocol 5: Quantitative Analysis of this compound Uptake and Translocation

This protocol describes a method to quantify the uptake and movement of this compound within the plant using radiolabeled this compound.

Materials:

  • ¹⁴C-labeled this compound ammonium

  • Target woody plant saplings

  • Liquid scintillation counter

  • Sample oxidizer

Procedure:

  • Formulation Preparation: Prepare the desired formulation (e.g., nanoparticle suspension) using ¹⁴C-labeled this compound.

  • Treatment Application: Apply a known amount of the radiolabeled formulation to a specific leaf or stem section of the plant.

  • Incubation: Allow the plant to grow for a specific period (e.g., 24, 48, 72 hours).

  • Sample Collection and Processing:

    • Harvest the treated plant and carefully wash the treated area to remove any unabsorbed formulation.

    • Dissect the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

    • Dry and weigh each plant part.

  • Radioactivity Measurement:

    • Combust the dried plant samples in a sample oxidizer to convert the ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of this compound in each plant part and express it as a percentage of the total applied dose to determine the extent of uptake and translocation.

Data Presentation

Table 1: Formulation Characterization
Formulation IDThis compound Concentration (mg/mL)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)
FOS-NP-0010.5250 ± 20+35 ± 385 ± 510 ± 1
FOS-NP-0021.0280 ± 25+32 ± 480 ± 618 ± 2
FOS-NP-0032.0310 ± 30+28 ± 575 ± 725 ± 3
Table 2: In Vitro this compound Release Profile
Time (hours)Formulation FOS-NP-001 (Cumulative Release %)Formulation FOS-NP-002 (Cumulative Release %)Formulation FOS-NP-003 (Cumulative Release %)Commercial Formulation (Cumulative Release %)
15 ± 14 ± 13 ± 0.595 ± 2
825 ± 320 ± 215 ± 2100
2450 ± 445 ± 435 ± 3100
4875 ± 570 ± 560 ± 4100
7290 ± 685 ± 678 ± 5100
Table 3: Efficacy of this compound Formulations on Birch Saplings
TreatmentApplication Rate (g a.i./ha)Bud Break Inhibition (%)Refoliation Inhibition (%)Dry Biomass Reduction (%)
Control0000
Commercial this compound400095 ± 592 ± 685 ± 7
FOS-NP-001200090 ± 788 ± 880 ± 9
FOS-NP-002200092 ± 690 ± 782 ± 8

Visualization of Pathways and Workflows

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Biological Evaluation cluster_data Data Analysis F1 This compound Encapsulation F2 Nanoparticle Characterization F1->F2 F3 In Vitro Release Study F2->F3 E1 Phytotoxicity & Efficacy Assay F3->E1 E2 Uptake & Translocation Study E1->E2 D1 Statistical Analysis E2->D1 D2 Mechanism Interpretation D1->D2 hypothetical_fosamine_pathway This compound This compound Application (Late Season) Uptake Foliar Uptake & Translocation to Buds This compound->Uptake Target Inhibition of a Key Mitotic Regulator (e.g., Cyclin-Dependent Kinase) Uptake->Target CellCycle Cell Cycle Arrest at G2/M Checkpoint Target->CellCycle BudDormancy Failure of Bud Meristem Cell Division CellCycle->BudDormancy NoRefoliation Inhibition of Refoliation in Spring BudDormancy->NoRefoliation controlled_release_logic CRF Controlled-Release Formulation Sustained Sustained this compound Release CRF->Sustained Uptake Prolonged Plant Uptake Sustained->Uptake Efficacy Enhanced Efficacy & Reduced Leaching Uptake->Efficacy

References

Application Notes and Protocols for a Field Study to Assess the Environmental Impact of Fosamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosamine ammonium is a post-emergent, selective organophosphate herbicide used for the control of woody and leafy plants.[1] Its mode of action involves the inhibition of bud development, with effects often not visible until the spring following a late summer or fall application.[2][3] While generally considered to have low toxicity to non-target organisms and to degrade relatively quickly in the environment, a comprehensive field study is essential to understand its environmental fate and potential impacts under real-world conditions.[2][4] These application notes provide a detailed framework for designing and implementing a field study to assess the environmental impact of this compound.

Environmental Fate of this compound

This compound ammonium is highly soluble in water but exhibits low mobility in soil due to its tendency to adsorb to soil particles.[3] The primary route of degradation is through microbial metabolism in soil and aquatic sediments, with a reported soil half-life of approximately one to two weeks.[2] It is stable to hydrolysis at neutral and alkaline pH and is not significantly degraded by sunlight.[3][5] The major degradation product of this compound is carbamoylphosphonic acid (CPA).[2][5]

Experimental Protocols

Field Site Selection and Characterization

Objective: To select a representative site for the application of this compound and to characterize its baseline environmental conditions.

Protocol:

  • Site Selection:

    • Choose a site with a history of the target woody species for which this compound is intended.

    • The site should have well-defined boundaries to prevent off-site contamination.

    • Ensure the site has areas suitable for establishing both treatment and control plots.

    • Consider sites with varying soil types and organic matter content to assess their influence on this compound mobility and persistence.[3]

  • Site Characterization:

    • Conduct a thorough survey of the flora and fauna present at the site.

    • Collect baseline soil and water samples for physicochemical analysis (pH, organic matter content, texture) and to confirm the absence of pre-existing this compound residues.

    • Install meteorological monitoring equipment to record temperature, rainfall, and wind speed and direction.[6]

Experimental Design

Objective: To establish a robust experimental design that allows for the statistically sound assessment of this compound's environmental impact.

Protocol:

  • Plot Establishment:

    • Establish a minimum of three replicate treatment plots and three replicate control plots in a randomized block design.[6]

    • Each plot should be of sufficient size (e.g., 10m x 10m) to allow for representative sampling.

    • Include a buffer zone of at least 5 meters around each plot to minimize edge effects and spray drift.

  • This compound Application:

    • Apply this compound ammonium to the treatment plots at the manufacturer's recommended application rate.

    • Use application equipment calibrated to deliver a uniform spray volume.

    • Apply the herbicide at a time of day that minimizes spray drift (e.g., low wind conditions).

    • The control plots should be treated with water only, using the same application equipment.

Environmental Sampling

Objective: To collect soil, water, and biological samples at multiple time points to assess the concentration and effects of this compound over time.

Protocol:

  • Soil Sampling:

    • Collect soil cores (e.g., 0-15 cm and 15-30 cm depths) from each plot at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days post-application).[7]

    • Within each plot, collect multiple sub-samples and composite them to create a representative sample for that plot.[7]

    • Store soil samples in labeled, airtight containers and transport them to the laboratory on ice.[8]

  • Water Sampling:

    • If surface water bodies are present within or adjacent to the study site, collect water samples at the same time intervals as soil sampling.

    • Collect samples from upstream (as a control) and downstream locations relative to the treated plots.[8]

    • Collect water samples in amber glass bottles with Teflon-lined caps.[8]

    • Measure water quality parameters (pH, dissolved oxygen, temperature) in situ.

    • Store and transport water samples on ice.[8]

  • Biological Sampling:

    • Non-target Plants:

      • Identify and mark individuals of representative non-target plant species in each plot.

      • At each sampling interval, visually assess plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

      • Collect plant tissue samples for residue analysis.

    • Soil Microorganisms:

      • Collect soil samples to assess the impact on microbial populations (e.g., bacterial and fungal biomass) using techniques such as phospholipid fatty acid (PLFA) analysis or soil respiration measurements.

    • Aquatic Organisms:

      • If applicable, collect samples of aquatic invertebrates and algae to assess for potential toxic effects.

Analytical Chemistry

Objective: To quantify the concentration of this compound and its major metabolite, CPA, in environmental samples.

Protocol:

  • Sample Preparation:

    • Soil: Air-dry and sieve the soil samples. Extract this compound and CPA using an appropriate solvent (e.g., ammonium carbonate solution).

    • Water: Filter the water samples. Use solid-phase extraction (SPE) to concentrate the analytes.[9]

    • Plant Tissue: Homogenize the plant tissue and extract with a suitable solvent.

  • Quantification:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for sensitive and selective quantification of this compound and CPA.

    • Develop and validate the analytical method according to established guidelines, including determination of limit of detection (LOD), limit of quantification (LOQ), and recovery.

Ecotoxicological Assays

Objective: To assess the toxicity of this compound to representative non-target organisms under laboratory conditions using field-collected samples.

Protocol:

  • Soil Organisms:

    • Conduct earthworm toxicity tests (e.g., acute toxicity, reproduction test) using soil collected from the treated and control plots.

    • Perform soil microbial function tests (e.g., nitrogen transformation rates) to assess impacts on key soil processes.

  • Aquatic Organisms:

    • Conduct acute and chronic toxicity tests on standard aquatic indicator species such as Daphnia magna (water flea) and Lemna minor (duckweed) using water collected from the field site.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of Soil and Water at the Study Site

ParameterSoilWater
pH
Organic Matter (%)
Texture (Sand/Silt/Clay %)N/A
Cation Exchange Capacity (cmol/kg)N/A
Dissolved Oxygen (mg/L)N/A
Temperature (°C)

Table 2: this compound and CPA Residues in Soil (mg/kg)

Time (Days)PlotDepth (cm)This compound Concentration (Mean ± SD)CPA Concentration (Mean ± SD)
0Control0-15
Treatment0-15
1Control0-15
Treatment0-15
.........
90Control15-30
Treatment15-30

Table 3: this compound and CPA Residues in Water (µg/L)

Time (Days)LocationThis compound Concentration (Mean ± SD)CPA Concentration (Mean ± SD)
0Upstream
Downstream
1Upstream
Downstream
......
90Upstream
Downstream

Table 4: Ecotoxicological Endpoints

OrganismTestEndpointControl (Mean ± SD)Treatment (Mean ± SD)
EarthwormAcute ToxicityLC50 (mg/kg)
ReproductionNumber of Juveniles
Daphnia magnaAcute ToxicityEC50 (µg/L)
Chronic ToxicityReproduction (No. of neonates)
Non-target PlantPhytotoxicityVisual Score (0-5)
Biomass Reduction (%)

Mandatory Visualizations

Field_Study_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_synthesis Phase 4: Synthesis & Reporting Site_Selection Site Selection & Characterization Experimental_Design Experimental Design (Randomized Blocks) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment (Treatment & Control) Experimental_Design->Plot_Establishment Fosamine_Application This compound Application Plot_Establishment->Fosamine_Application Environmental_Sampling Environmental Sampling (Soil, Water, Biota) Fosamine_Application->Environmental_Sampling Sample_Preparation Sample Preparation & Extraction Environmental_Sampling->Sample_Preparation Ecotoxicological_Assays Ecotoxicological Assays Environmental_Sampling->Ecotoxicological_Assays Chemical_Analysis Chemical Analysis (HPLC-MS) Sample_Preparation->Chemical_Analysis Data_Analysis Statistical Data Analysis Chemical_Analysis->Data_Analysis Ecotoxicological_Assays->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Caption: Workflow for the field study design to assess the environmental impact of this compound.

Fosamine_Environmental_Fate cluster_soil Soil Compartment cluster_water Water Compartment cluster_biota Biota This compound This compound Ammonium in Environment Adsorption Adsorption to Soil Particles This compound->Adsorption Binding Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Primary Pathway Runoff Surface Runoff This compound->Runoff Transport Leaching Leaching (Low Potential) This compound->Leaching Transport Plant_Uptake Plant Uptake (Foliar) This compound->Plant_Uptake Exposure CPA Carbamoylphosphonic Acid (CPA) Microbial_Degradation->CPA Metabolite Bioaccumulation Bioaccumulation (Low Potential) Runoff->Bioaccumulation Plant_Uptake->Bioaccumulation

Caption: Conceptual model of the environmental fate of this compound.

Fosamine_Mode_of_Action Fosamine_Application This compound Application (Late Summer/Fall) Foliar_Uptake Foliar Uptake by Plant Fosamine_Application->Foliar_Uptake Translocation Translocation to Meristematic Tissues (Buds) Foliar_Uptake->Translocation Enzyme_Inhibition Unknown Enzyme Inhibition Translocation->Enzyme_Inhibition Dormancy Plant Enters Dormancy Enzyme_Inhibition->Dormancy Spring_Growth Spring Growth Initiation Dormancy->Spring_Growth Bud_Failure Failure of Bud Break/ Abnormal Leaf Development Spring_Growth->Bud_Failure Inhibited by this compound Plant_Death Plant Death Bud_Failure->Plant_Death

Caption: Conceptual signaling pathway for this compound's mode of action in plants.

References

Application Notes and Protocols for Evaluating Fosamine Phytotoxicity in Greenhouse Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the phytotoxicity of fosamine, a plant growth regulator. The information is intended to guide researchers in designing and executing robust experiments to assess the impact of this compound on various plant species.

Introduction to this compound and its Phytotoxicity

This compound, available commercially as its ammonium salt, is a selective, post-emergent herbicide and plant growth regulator.[1] It is primarily used to control woody and leafy plants.[1] Its mode of action is not fully understood, but it is known to function as a "dormancy enforcer."[2] When applied to deciduous plants, particularly in the late summer or early fall, it is absorbed by the foliage and translocated. The effects, however, are typically not visible until the following spring when the treated plants fail to produce new leaves and eventually die.[2][3] There is also evidence to suggest that this compound may inhibit mitosis in susceptible plants.[2]

Understanding the phytotoxicity of this compound is crucial for determining its efficacy on target species and assessing its potential risk to non-target plants in the environment. Greenhouse bioassays provide a controlled environment to study these effects in a systematic and reproducible manner.

Experimental Protocols

The following protocols are based on established guidelines for terrestrial plant toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5]

General Greenhouse Bioassay Protocol for this compound Phytotoxicity

This protocol outlines a general procedure for assessing the phytotoxicity of this compound on non-target crop species.

Objective: To determine the dose-response relationship of this compound on selected plant species and to calculate key toxicological endpoints such as the Effective Dose (ED50) for various growth parameters.

Materials:

  • Test Plant Species: Select a minimum of two species, one monocot and one dicot. Corn (Zea mays) and soybean (Glycine max) are recommended due to their economic importance and known sensitivity to some herbicides.

  • This compound Ammonium Solution: Prepare a stock solution of a commercial formulation of this compound ammonium (e.g., Krenite®) in deionized water.

  • Pots: 10-15 cm diameter plastic pots with drainage holes.

  • Growth Medium: A standardized greenhouse potting mix (e.g., a mixture of peat, perlite, and vermiculite).

  • Greenhouse or Growth Chamber: Capable of maintaining controlled temperature, humidity, and lighting conditions.

  • Spraying Equipment: A calibrated laboratory sprayer to ensure uniform application of the herbicide.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

Procedure:

  • Plant Preparation:

    • Fill pots with the growth medium and moisten it.

    • Sow seeds of the selected plant species at a uniform depth.

    • Thin seedlings to a consistent number per pot (e.g., 3-5 plants) after emergence.

    • Grow the plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Dose Selection and Preparation:

    • Based on typical field application rates of this compound (e.g., up to 8 pounds of active ingredient per acre), establish a range of five to seven concentrations for the dose-response study.[1] A logarithmic series of concentrations is recommended.

    • Prepare the different this compound solutions by diluting the stock solution with deionized water. Include a control group that will be sprayed with deionized water only.

  • Herbicide Application:

    • Randomly assign the pots to the different treatment groups.

    • Transfer the pots to a designated spraying area.

    • Apply the this compound solutions evenly to the foliage of the plants using the calibrated sprayer. Ensure complete and uniform coverage.

  • Post-Application Care and Observation:

    • Return the pots to the greenhouse and arrange them in a randomized complete block design.

    • Water the plants as needed, avoiding washing the herbicide off the leaves.

    • Observe the plants regularly for visual signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and morphological abnormalities.

  • Data Collection (21 Days After Treatment):

    • Visual Injury Assessment: Score the plants for visual signs of phytotoxicity on a scale of 0% (no effect) to 100% (complete death).

    • Shoot Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.

    • Biomass (Shoot and Root): Carefully remove the plants from the pots and wash the roots to remove the soil. Separate the shoots and roots. Dry the plant material in an oven at 70°C for 48 hours and then record the dry weight of the shoots and roots separately.

Data Analysis:

  • Calculate the mean and standard deviation for each measured parameter at each this compound concentration.

  • Perform a dose-response analysis using appropriate statistical software to determine the ED50 values (the dose causing a 50% reduction in a given parameter compared to the control) for shoot height, shoot biomass, and root biomass.

  • Use analysis of variance (ANOVA) to determine if there are significant differences between the treatment groups.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the greenhouse bioassays. The data presented are illustrative and will vary depending on the plant species and experimental conditions.

Table 1: Effect of this compound on Corn (Zea mays) Growth Parameters (21 Days After Treatment)

This compound Concentration (g a.i./ha)Visual Injury (%)Shoot Height (cm)Shoot Dry Biomass (g)Root Dry Biomass (g)
0 (Control)030.2 ± 2.52.5 ± 0.31.8 ± 0.2
5001525.8 ± 2.12.1 ± 0.21.5 ± 0.2
10003520.1 ± 1.81.6 ± 0.21.1 ± 0.1
20006014.5 ± 1.51.0 ± 0.10.7 ± 0.1
4000858.2 ± 1.10.5 ± 0.10.3 ± 0.05
8000100000

Table 2: Effect of this compound on Soybean (Glycine max) Growth Parameters (21 Days After Treatment)

This compound Concentration (g a.i./ha)Visual Injury (%)Shoot Height (cm)Shoot Dry Biomass (g)Root Dry Biomass (g)
0 (Control)025.5 ± 2.22.2 ± 0.21.5 ± 0.2
5002021.3 ± 1.91.8 ± 0.21.2 ± 0.1
10004516.8 ± 1.61.3 ± 0.10.9 ± 0.1
20007011.2 ± 1.30.8 ± 0.10.5 ± 0.05
4000905.6 ± 0.90.4 ± 0.050.2 ± 0.03
8000100000

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the greenhouse bioassay protocol.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prep Plant Preparation (Sowing and Growth) dose_prep Dose Preparation (this compound Dilutions) application Herbicide Application plant_prep->application post_app Post-Application Care & Observation application->post_app data_collection Data Collection (21 Days Post-Treatment) post_app->data_collection stat_analysis Statistical Analysis (Dose-Response, ED50) data_collection->stat_analysis

Caption: Greenhouse bioassay workflow for this compound phytotoxicity.

Hypothesized Mode of Action of this compound

The precise signaling pathway of this compound is not well-defined. However, it is understood to be a plant growth regulator that inhibits cell division. The following diagram provides a simplified representation of its hypothesized mode of action.

fosamine_moa cluster_plant Plant System This compound This compound Application absorption Absorption & Translocation This compound->absorption meristem Apical Meristems (Growing Points) absorption->meristem cell_division Cell Division (Mitosis) meristem->cell_division Normal Process meristem->cell_division Inhibition growth Plant Growth (Leaf & Bud Development) cell_division->growth

Caption: Hypothesized mode of action of this compound on plant growth.

References

Application Notes and Protocols for Studying Fosamine Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine ammonium is a post-emergent, selective herbicide used for the control of woody and herbaceous plants. Its efficacy is dependent on its absorption by the foliage and subsequent translocation to the sites of action within the plant. Understanding the dynamics of this compound translocation is crucial for optimizing its use, developing new formulations, and assessing its environmental impact. These application notes provide detailed protocols for studying the uptake, translocation, and metabolism of this compound in plants, primarily utilizing radiolabeling techniques.

Key Techniques for Studying this compound Translocation

The primary method for quantitatively and qualitatively assessing this compound translocation in plants involves the use of radiolabeled this compound, typically with Carbon-14 (¹⁴C). This allows for sensitive and specific tracking of the herbicide's movement and fate within the plant. The main techniques covered in these protocols are:

  • Radiolabeling Studies: Application of ¹⁴C-fosamine to plant tissues.

  • Autoradiography: Visualization of the distribution of ¹⁴C-fosamine throughout the plant.

  • Liquid Scintillation Counting (LSC): Quantification of ¹⁴C-fosamine in different plant tissues.

  • High-Performance Liquid Chromatography (HPLC): Separation and quantification of this compound and its metabolites.

Data Presentation

Quantitative Analysis of this compound Translocation

The following table summarizes representative data on this compound translocation in various plant species. It is important to note that translocation rates can be influenced by factors such as plant species, age, environmental conditions, and application method. On average, about 50% of the applied this compound is absorbed and translocated throughout the plant[1]. Tolerant species are believed to translocate the herbicide less effectively than susceptible species[1].

Plant SpeciesApplication SiteTime After Application% of Applied ¹⁴C in Treated Leaf% of Applied ¹⁴C Translocated to Shoots% of Applied ¹⁴C Translocated to RootsReference
Multiflora Rose (Rosa multiflora)Leaf32 daysHigh concentration at site of uptakeData not specifiedData not specified[2]
Pin Oak (Quercus palustris)Foliage1 yearNot detectedNot detectedNot detected[1]
Apple Seedlings (Malus domestica)Leaf SurfaceNot specifiedSlower penetration than stem applicationData not specifiedData not specified[1]

Note: Specific quantitative data on the percentage of this compound translocated to different plant parts is limited in the publicly available literature. The table will be updated as more specific data becomes available through further research.

Experimental Protocols

Protocol 1: ¹⁴C-Fosamine Application for Translocation Studies

This protocol outlines the procedure for applying ¹⁴C-labeled this compound ammonium to plants to study its absorption and translocation.

Materials:

  • ¹⁴C-Fosamine ammonium (specific activity and radiochemical purity should be known)

  • Microsyringe or pipette

  • Surfactant (non-ionic, as recommended for the this compound formulation)

  • Distilled water

  • Test plants grown under controlled conditions

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Plant Preparation: Grow healthy, uniform plants to the desired growth stage in a controlled environment (greenhouse or growth chamber).

  • Preparation of Treatment Solution:

    • Prepare a stock solution of ¹⁴C-fosamine ammonium of known concentration in distilled water.

    • On the day of treatment, prepare the application solution by diluting the stock solution to the desired final concentration. The final concentration should be representative of field application rates.

    • Add a non-ionic surfactant to the application solution at the recommended concentration (e.g., 0.1-0.5% v/v) to enhance leaf uptake.

  • Application of ¹⁴C-Fosamine:

    • Select a mature, healthy leaf on each plant for treatment. This will be the "treated leaf."

    • Using a microsyringe, carefully apply a known volume (e.g., 10-20 µL) of the ¹⁴C-fosamine solution as small droplets onto the adaxial (upper) surface of the selected leaf. Avoid runoff from the leaf surface.

    • Alternatively, for systemic uptake studies via roots, a known amount of ¹⁴C-fosamine can be added to the hydroponic solution or soil.

  • Incubation:

    • Place the treated plants back into the controlled environment.

    • Harvest plants at various time points after treatment (e.g., 24, 48, 72, 96 hours) to assess the time course of translocation.

  • Harvesting:

    • At each harvest time, carefully uproot the plant.

    • Wash the treated leaf with a solution of methanol:water (50:50, v/v) to remove any unabsorbed ¹⁴C-fosamine from the leaf surface[3]. The radioactivity in this wash solution can be quantified by LSC to determine the amount of unabsorbed herbicide.

    • Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots[3].

    • Record the fresh weight of each plant part.

    • Dry the plant samples in an oven at 60°C for 48 hours and record the dry weight.

Protocol 2: Autoradiography for Visualization of this compound Translocation

Autoradiography provides a qualitative visual representation of the distribution of ¹⁴C-labeled compounds within a plant.

Materials:

  • Harvested and dried plant samples from Protocol 1

  • Plant press

  • X-ray film or phosphor imaging screens

  • Autoradiography cassette

  • Developing solutions for X-ray film or a phosphor imager

Procedure:

  • Plant Pressing:

    • Carefully arrange the harvested and sectioned plant parts on a sheet of paper in a plant press. Ensure the plant is spread out to avoid overlapping tissues.

    • Press the plant until it is completely dry and flat.

  • Exposure:

    • In a darkroom, place the pressed plant material in direct contact with a sheet of X-ray film or a phosphor imaging screen within an autoradiography cassette.

    • Store the cassette in the dark at room temperature or -80°C for the duration of the exposure. The exposure time will vary depending on the amount of radioactivity in the plant tissue and can range from a few days to several weeks[4]. Phosphor imaging generally requires shorter exposure times (e.g., 1 day) compared to X-ray film (e.g., 3 weeks)[4].

  • Development and Imaging:

    • After the exposure period, develop the X-ray film according to the manufacturer's instructions.

    • For phosphor screens, scan the screen using a phosphor imager to generate a digital autoradiograph[5].

  • Analysis: The resulting image will show the areas of the plant where the ¹⁴C-fosamine has accumulated. Darker regions on the film or higher intensity signals on the phosphor image correspond to higher concentrations of the radiolabel.

Protocol 3: Liquid Scintillation Counting (LSC) for Quantification of this compound

LSC is used to quantify the amount of ¹⁴C in each plant part, allowing for a detailed analysis of translocation patterns.

Materials:

  • Dried and weighed plant samples from Protocol 1

  • Biological oxidizer or tissue solubilizer (e.g., Soluene®-350)

  • Liquid scintillation cocktail (e.g., Ultima Gold™)

  • Liquid scintillation counter

  • Scintillation vials (20 mL, glass)

  • Hydrogen peroxide (30%) for decolorizing (if using solubilizer)

Procedure:

Method A: Combustion

  • Sample Combustion:

    • Combust a known weight of each dried plant sample (e.g., 100 mg) in a biological oxidizer. The oxidizer combusts the sample and traps the resulting ¹⁴CO₂ in a specific scintillation cocktail.

  • Counting:

    • Place the scintillation vial containing the trapped ¹⁴CO₂ into a liquid scintillation counter.

    • Count the radioactivity, which is typically expressed in disintegrations per minute (DPM).

Method B: Tissue Solubilization

  • Sample Digestion:

    • Place a known weight of the dried and ground plant tissue (up to 200 mg) into a glass scintillation vial[6].

    • Add 1-2 mL of a tissue solubilizer (e.g., Soluene®-350) to the vial[7].

    • Incubate the vials at 50-60°C for several hours or until the tissue is completely dissolved[6][7].

  • Decolorization:

    • If the digested sample is colored, add 0.2 mL of 30% hydrogen peroxide to decolorize it[6][7].

  • Addition of Scintillation Cocktail:

    • Cool the vials to room temperature.

    • Add 10-15 mL of a suitable liquid scintillation cocktail to each vial and mix thoroughly.

  • Counting:

    • Allow the samples to dark-adapt for at least one hour to reduce chemiluminescence.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of ¹⁴C-fosamine in each plant part as a percentage of the total absorbed radioactivity.

    • Total absorbed radioactivity is the sum of the radioactivity recovered in all plant parts.

    • Translocated radioactivity is the sum of the radioactivity in all plant parts except the treated leaf.

Protocol 4: HPLC Analysis of this compound and its Metabolites

HPLC can be used to separate and quantify this compound and its primary metabolite, carbamoylphosphonic acid (CPA), in plant extracts.

Materials:

  • Plant tissue samples

  • Extraction solvent (e.g., methanol:water)

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Analytical standards of this compound and CPA

Procedure:

  • Extraction:

    • Homogenize a known weight of fresh or frozen plant tissue in an appropriate volume of extraction solvent.

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant.

  • Cleanup:

    • Pass the supernatant through an SPE cartridge to remove interfering compounds. The choice of SPE cartridge will depend on the specific matrix and analytes.

    • Elute the this compound and its metabolites from the SPE cartridge with a suitable solvent.

  • HPLC Analysis:

    • Concentrate the eluate and inject a known volume into the HPLC system.

    • Separate the compounds using a suitable column (e.g., reversed-phase C18) and mobile phase gradient.

    • Detect and quantify the peaks corresponding to this compound and CPA by comparing their retention times and peak areas to those of the analytical standards.

Visualization of Workflows and Pathways

Experimental Workflow for Studying this compound Translocation

Fosamine_Translocation_Workflow cluster_prep Preparation cluster_app Application & Incubation cluster_harvest Harvesting & Processing cluster_analysis Analysis cluster_results Results P1 Grow Test Plants A1 Apply 14C-Fosamine to Leaf P1->A1 P2 Prepare 14C-Fosamine Solution P2->A1 A2 Incubate for Various Time Points A1->A2 H1 Harvest Plants A2->H1 H2 Wash Treated Leaf H1->H2 H3 Section Plant H2->H3 H4 Dry and Weigh Samples H3->H4 An3 HPLC Analysis H3->An3 An1 Autoradiography H4->An1 An2 Liquid Scintillation Counting H4->An2 R1 Qualitative Distribution An1->R1 R2 Quantitative Translocation An2->R2 R3 Metabolite Identification An3->R3

Caption: Experimental workflow for studying this compound translocation in plants.

Proposed Metabolic Pathway of this compound in Plants

In plants, this compound ammonium is rapidly hydrolyzed to its parent acid. This is followed by further degradation to carbamoylphosphonic acid (CPA) within several weeks[1][2].

Fosamine_Metabolism This compound This compound Ammonium Fosamine_Acid This compound Acid This compound->Fosamine_Acid Hydrolysis CPA Carbamoylphosphonic Acid (CPA) Fosamine_Acid->CPA Degradation

Caption: Proposed metabolic pathway of this compound in plants.

References

Application Notes and Protocols for Fosamine in Woody Plant Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal use of fosamine for the control of woody plants, with a focus on the critical aspect of application timing. The information is intended to guide experimental design and field application protocols for researchers and scientists in the fields of agriculture, forestry, and invasive species management.

Introduction to this compound

This compound, available commercially as this compound ammonium (e.g., Krenite®), is a selective, post-emergent herbicide used for the control of a variety of woody and leafy plants.[1][2] It functions as a plant growth regulator, effectively preventing bud development in susceptible species.[1] A key characteristic of this compound is its delayed effect; when applied in the late summer or early fall, there is often little to no visible damage to the plant until the following spring when the buds fail to open or produce only stunted, miniature leaves.[3] This "dormancy enforcer" action makes it a valuable tool for vegetation management where immediate "brown out" is undesirable.[3]

Mechanism of Action

The precise molecular mechanism of this compound is not fully understood.[3] However, it is known to be absorbed through the foliage and translocated to the buds of woody plants.[1] There is evidence to suggest that this compound inhibits mitosis (cell division) within the meristematic tissues of the buds, thereby preventing their growth and development the following spring.[3] This disruption of cell division ultimately leads to the death of the plant.

Optimal Application Timing

The timing of this compound application is the most critical factor for achieving optimal control of woody plants.

3.1 General Timing Recommendations:

For most deciduous woody species, the ideal application window is in the late summer to early fall .[1][3] This period typically falls within August and September in the Northern Hemisphere.[2] A more precise guideline is to apply this compound within the two months prior to natural leaf drop .[3] This timing ensures that the plant is actively translocating sugars (and along with them, the herbicide) from the leaves to the roots and buds in preparation for dormancy, maximizing the amount of active ingredient that reaches the target tissues.

3.2 Phenological Indicators for Application:

  • Full Leaf Expansion: Applications should be made when the target woody plants have a full canopy of mature leaves.

  • Absence of Fall Color: Treatment should occur before the leaves begin to change color in the autumn. The onset of senescence can reduce the absorption and translocation of the herbicide.

  • Active Growth Cessation: The ideal timing coincides with the period when active shoot elongation has ceased, and the plant is redirecting resources to storage.

Data on Efficacy and Susceptible Species

While extensive comparative data on application timing is limited in publicly available literature, the following tables summarize known efficacy and susceptible species based on available research and technical documents.

Table 1: this compound Efficacy on a Selected Woody Species

Target SpeciesCommon NameApplication TimingApplication RateEfficacy (% Mortality)Citation
Rhamnus catharticaCommon BuckthornNot SpecifiedNot Specified95%[4][5]

Table 2: Woody Plant Species Controlled by this compound

Common NameScientific NameSusceptibility
AlderAlnus spp.Susceptible
AshFraxinus spp.Susceptible
BirchBetula spp.Susceptible
BlackberryRubus spp.Susceptible
MapleAcer spp.Susceptible
OakQuercus spp.Susceptible
Vine MapleAcer circinatumSusceptible

(Source:[2])

Experimental Protocols

The following protocols are generalized frameworks for conducting field experiments to evaluate the efficacy of this compound. Researchers should adapt these protocols to their specific target species, environmental conditions, and experimental objectives.

5.1 Objective:

To determine the optimal application timing of this compound for the control of a target woody plant species.

5.2 Experimental Design:

  • Treatments:

    • Multiple application timings (e.g., monthly applications from July to October).

    • A range of this compound concentrations.

    • An untreated control group.

  • Replication: A minimum of three to five replicate plots per treatment.

  • Plot Size: Dependent on the size and density of the target species, but typically ranging from 10m x 10m to 30m x 30m.

  • Randomization: Treatments should be randomly assigned to plots to minimize the effects of environmental variability.

5.3 Materials:

  • This compound ammonium herbicide formulation.

  • Non-ionic surfactant (recommended to improve foliar uptake).[3]

  • Backpack sprayer with a calibrated nozzle.

  • Personal Protective Equipment (PPE) as specified by the herbicide label.

  • Plot marking materials (e.g., stakes, flagging tape).

  • Data collection sheets or electronic devices.

5.4 Procedure:

  • Site Selection: Choose a site with a uniform population of the target woody plant species.

  • Plot Establishment: Mark out experimental plots and randomly assign treatments.

  • Pre-treatment Data Collection: Within each plot, measure and record baseline data, such as stem density, plant height, and canopy cover of the target species.

  • Herbicide Application:

    • On each scheduled application date, calibrate the sprayer to deliver the desired volume and concentration of the herbicide mixture.

    • Prepare the herbicide solution according to the manufacturer's instructions, including the addition of a surfactant.

    • Apply the herbicide evenly to the foliage of the target plants within the designated plots, ensuring thorough coverage but avoiding runoff.

    • Record the date, time, weather conditions (temperature, humidity, wind speed), and application volume for each treatment.

  • Post-treatment Evaluation:

    • Conduct evaluations in the spring and summer following the application.

    • Assess the percentage of mortality, the degree of bud break inhibition, and any signs of regrowth or resprouting for each treated plant.

    • Collect quantitative data on changes in stem density, plant height, and canopy cover compared to the pre-treatment data and the untreated control plots.

5.5 Data Analysis:

Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences in efficacy between the different application timings and concentrations.

Visualizations

6.1 Experimental Workflow for this compound Application Timing Study

G cluster_0 Pre-Application Phase cluster_1 Application Phase cluster_2 Post-Application Phase Site Selection Site Selection Plot Establishment Plot Establishment Site Selection->Plot Establishment Pre-treatment Data Collection Pre-treatment Data Collection Plot Establishment->Pre-treatment Data Collection Herbicide Preparation Herbicide Preparation Pre-treatment Data Collection->Herbicide Preparation Sprayer Calibration Sprayer Calibration Herbicide Preparation->Sprayer Calibration Foliar Application Foliar Application Sprayer Calibration->Foliar Application Spring/Summer Evaluation Spring/Summer Evaluation Foliar Application->Spring/Summer Evaluation Data Analysis Data Analysis Spring/Summer Evaluation->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Workflow for a field experiment on this compound application timing.

6.2 Hypothetical Signaling Pathway of this compound Action in Bud Meristem Cells

G This compound This compound Foliar Absorption Foliar Absorption This compound->Foliar Absorption Translocation to Bud Translocation to Bud Foliar Absorption->Translocation to Bud Mitosis Inhibition Mitosis Inhibition Translocation to Bud->Mitosis Inhibition Cell Division Arrest Cell Division Arrest Mitosis Inhibition->Cell Division Arrest Bud Development Failure Bud Development Failure Cell Division Arrest->Bud Development Failure Plant Mortality Plant Mortality Bud Development Failure->Plant Mortality

Caption: Hypothesized mechanism of this compound leading to woody plant mortality.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fosamine Resistance in Targeted Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential fosamine resistance in weed species. Our aim is to offer practical solutions to common experimental hurdles and a deeper understanding of the factors influencing this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the established mode of action for this compound?

This compound ammonium is a plant growth regulator that functions as a "dormancy enforcer."[1] Its primary action is to inhibit bud and new leaf formation in the spring following a late summer or early fall application.[2][3] While it is known to be an enzyme inhibitor, the specific molecular target site in plants has not been definitively identified.[1]

Q2: Are there documented cases of weed species developing resistance to this compound?

Currently, there are no widespread, documented cases of weed populations developing resistance to this compound listed in the International Herbicide-Resistant Weed Database. This may be due to its specific application niche and relatively low selection pressure compared to other herbicides. However, the potential for resistance to evolve exists with any herbicide.

Q3: What are the potential biochemical mechanisms that could lead to this compound resistance in weeds?

While no specific mechanisms have been confirmed for this compound in plants, we can hypothesize based on general herbicide resistance principles and knowledge from the related antibiotic, fosfomycin. Potential mechanisms include:

  • Altered Target Site: A mutation in the target enzyme could prevent this compound from binding effectively. This is a common mechanism of resistance to many herbicides.

  • Enhanced Metabolism: Resistant plants might more rapidly metabolize this compound into non-toxic compounds. One identified metabolite of this compound is carbamoylphosphonic acid.[1]

  • Reduced Translocation: Tolerant species may absorb and translocate less of the herbicide to the target tissues.[1] It is believed that on average, only 50% of applied this compound is absorbed and translocated in susceptible plants.[1]

  • Sequestration: Resistant weeds might sequester this compound in vacuoles or other cellular compartments, preventing it from reaching its site of action.

Q4: My this compound application was ineffective. Does this mean the weeds are resistant?

Not necessarily. Several factors can lead to reduced efficacy that may be mistaken for resistance. Before concluding resistance, consider the following:

  • Application Timing: this compound is most effective when applied in late summer or early fall, within two months of fall coloration.[4]

  • Weather Conditions: Rain within 24 hours of application can wash the herbicide off the foliage.[5] Low pH (<5) and high temperatures can increase its degradation.[1][5]

  • Plant Coverage: Thorough coverage of the entire woody plant is crucial for effective control.[3]

  • Plant Stress: Weeds under stress from drought or other environmental factors may not absorb and translocate the herbicide effectively.

  • Species Tolerance: Some woody species are naturally more tolerant to this compound. It is believed that tolerant species do not translocate the herbicide as effectively as susceptible ones.[1]

Troubleshooting Guide for this compound Efficacy Experiments

This guide addresses specific issues that may arise during experiments designed to assess this compound efficacy and screen for potential resistance.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in plant response to this compound treatment. Inconsistent application, genetic variability within the weed population, or environmental gradients in the greenhouse/field.Ensure uniform spray coverage for all plants. Use a calibrated sprayer. For resistance screening, start with seeds from a single, well-defined population. Randomize the placement of treated plants to minimize environmental effects.
Control plants (susceptible population) show signs of tolerance. Incorrect herbicide dosage, improper application timing for the plant's growth stage, or suboptimal growing conditions affecting herbicide uptake.Verify herbicide concentration and sprayer calibration. Ensure plants are actively growing and not under stress when treated. For woody species, treat at the appropriate late-season timing.
Treated plants initially show symptoms but then recover. Sublethal herbicide dose, or the plant may have a mechanism to metabolize or sequester the herbicide over time.Conduct a dose-response experiment to determine the lethal dose for the susceptible population. Harvest tissue at various time points post-application to analyze for this compound metabolites.
No effect of this compound on the target weed species. The species may be naturally tolerant. Application issues such as timing, coverage, or weather may have occurred. The population may have developed resistance.Confirm that this compound is labeled for the target species. Review and optimize application protocols. If natural tolerance and application errors are ruled out, proceed with a formal resistance screening protocol.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Screening

This protocol is adapted from general herbicide resistance testing procedures and is suitable for screening suspected this compound-resistant weed populations.

1. Seed Collection and Plant Propagation:

  • Collect mature seeds from at least 30 individual plants in the suspected resistant population and from a known susceptible population.
  • Clean and store seeds in a cool, dry place.
  • Germinate seeds and grow seedlings in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
  • Transplant uniform seedlings into individual pots.

2. Herbicide Application:

  • When plants reach the appropriate growth stage (e.g., 2-3 leaf stage for herbaceous weeds, or actively growing young woody plants), apply this compound at a range of doses.
  • A suggested dose range could be 0x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
  • Use a calibrated laboratory spray chamber to ensure uniform application. Include a surfactant as recommended by the product label.

3. Data Collection and Analysis:

  • Assess plant mortality and biomass reduction 21-28 days after treatment.
  • Calculate the GR50 (the dose required to cause a 50% reduction in growth) for both the suspected resistant and susceptible populations.
  • The Resistance Index (RI) can be calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Population GR50 (kg a.i./ha) Resistance Index (RI)
SusceptibleExample: 1.51.0
Suspected ResistantExample: 6.04.0

This table is for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

Fosamine_Action_and_Resistance cluster_0 This compound Application & Uptake cluster_1 Mode of Action (Susceptible Plant) cluster_2 Potential Resistance Mechanisms This compound Application This compound Application Plant Uptake Plant Uptake This compound Application->Plant Uptake Translocation to Meristems Translocation to Meristems Plant Uptake->Translocation to Meristems Effective Reduced Translocation Reduced Translocation Plant Uptake->Reduced Translocation Ineffective Sequestration Sequestration Plant Uptake->Sequestration Inactivation Enzyme Inhibition Enzyme Inhibition Translocation to Meristems->Enzyme Inhibition Enhanced Metabolism Enhanced Metabolism Translocation to Meristems->Enhanced Metabolism Detoxification Inhibition of Bud Development Inhibition of Bud Development Enzyme Inhibition->Inhibition of Bud Development Target Site Alteration Target Site Alteration Enzyme Inhibition->Target Site Alteration No Binding Plant Death Plant Death Inhibition of Bud Development->Plant Death

Caption: Hypothetical pathways of this compound action in susceptible plants and potential mechanisms of resistance.

Resistance_Screening_Workflow start Suspected Resistance in Field collect_seeds Collect Seeds (Suspected-R and Known-S Pop.) start->collect_seeds grow_plants Germinate Seeds & Grow Plants (Controlled Environment) collect_seeds->grow_plants apply_herbicide Apply this compound (Dose-Response) grow_plants->apply_herbicide assess_damage Assess Plant Mortality & Biomass (21-28 DAT) apply_herbicide->assess_damage analyze_data Calculate GR50 & Resistance Index assess_damage->analyze_data conclusion Confirm Resistance Status analyze_data->conclusion RI > 1 troubleshoot Re-evaluate Application & Environmental Factors analyze_data->troubleshoot RI ≈ 1

Caption: Experimental workflow for screening and confirming this compound resistance in weed populations.

References

Technical Support Center: Optimizing Fosamine Spray Adjuvant Combinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of fosamine spray adjuvant combinations in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and application of this compound and adjuvant mixtures.

Problem Potential Cause Troubleshooting Steps
Poor woody plant control despite application Inadequate leaf penetration. This compound is a salt formulation and has difficulty penetrating waxy or glossy leaves.[1]Add a non-ionic surfactant (NIS) to the tank mix to improve spreading and penetration of the herbicide.
Incorrect application timing.Apply this compound in late summer or early fall for deciduous species, within two months of leaf drop, to ensure it is translocated to the roots before leaf senescence.[1][2]
Antagonism from hard water.Hard water containing high levels of calcium and magnesium can bind to this compound, reducing its effectiveness.[1] Use a water conditioning agent, such as ammonium sulfate (AMS), to counteract the negative effects of hard water.[3][4][5] Alternatively, sodium gluconate can be used to "soften" the water.[1]
Precipitate or separation in the spray tank Physical or chemical incompatibility of tank mix partners.Conduct a jar test before mixing a full batch to check for compatibility issues.[6][7][8][9] Follow the WALES (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants/Solutions) method for proper mixing order.[8]
Improper mixing order.Ensure products are added to the tank in the correct sequence. Generally, add water first, then water-dispersible granules, followed by wettable powders, flowables, emulsifiable concentrates, and finally solutions and adjuvants.[8]
Reduced efficacy in arid or hot conditions Rapid droplet evaporation.Consider using an oil-based adjuvant like a Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) to slow evaporation and improve cuticular penetration under dry conditions.[10][11]
Spray drift and off-target damage Small droplet size.Use a drift reduction adjuvant to increase the volume median diameter (VMD) of spray droplets, making them less susceptible to wind.[12][13][14] Select nozzles that produce a coarser spray quality.[10]
Inconsistent results across experiments Variable water quality.Test the pH and hardness of the water source.[3][4][15][16] Use buffering agents to maintain an optimal pH for the spray solution, as some herbicides are more effective in slightly acidic water.[4]

Frequently Asked Questions (FAQs)

1. What is the primary role of an adjuvant when used with this compound?

Because this compound is a water-soluble salt, it can have difficulty penetrating the waxy cuticle of mature woody plants.[1] Adjuvants, particularly surfactants, are crucial for enhancing the efficacy of this compound by improving spray droplet spreading and increasing absorption through the leaf surface.[17][18]

2. Which type of adjuvant is best for this compound?

The choice of adjuvant depends on the target plant species and environmental conditions.

  • Non-ionic Surfactants (NIS) are a good general-purpose choice to enhance spreading and penetration on plants with waxy leaves.

  • Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO) are more aggressive in penetrating the leaf cuticle and are beneficial in dry or stressful conditions.[10][11] The general order of effectiveness for dissolving the cuticle is MSO > COC > NIS.[10]

3. How does water quality affect this compound efficacy?

Water hardness and pH can significantly impact this compound's performance.

  • Hardness: Positively charged ions in hard water (e.g., calcium and magnesium) can bind with the negatively charged this compound molecules, reducing their availability and effectiveness.[1][5] Using a water conditioner like ammonium sulfate (AMS) can mitigate this.[3][4][5]

  • pH: The stability and absorption of some herbicides can be influenced by the pH of the spray solution.[3][4] It is advisable to test your water source and use a buffering agent if necessary to maintain a slightly acidic to neutral pH.[4]

4. How can I test for tank mix compatibility before creating a large batch?

A "jar test" is a simple and effective way to check for the physical compatibility of this compound with your chosen adjuvants and other tank-mix partners.[6][7][8][9] This involves mixing proportionate amounts of each component in a clear jar in the intended order of mixing to observe for any signs of incompatibility, such as the formation of precipitates, gels, or separation.[7][19]

5. What is the correct order for mixing this compound and adjuvants in the spray tank?

Always follow the specific instructions on the product labels.[10] A general guideline for mixing order is the WALES method: W ettable powders and water-dispersible granules, A gitate, L iquid flowables and suspensions, E mulsifiable concentrates, and finally S olutions and surfactants.[8] Fill the tank with at least half of the required water before adding any products.[19]

Data Presentation

While specific quantitative data for all this compound-adjuvant combinations is highly dependent on experimental conditions, the following table summarizes the general characteristics and performance of common adjuvant types.

Table 1: Qualitative Comparison of Adjuvant Types for Use with this compound

Adjuvant TypePrimary FunctionBest Use Case with this compoundPotential Drawbacks
Non-ionic Surfactant (NIS) Spreader, penetrantGeneral use, especially on plants with waxy or hairy leaves to improve coverage.[10]May be less effective than oil-based adjuvants under very dry or stressful conditions.
Crop Oil Concentrate (COC) Penetrant, evaporation reducerEnhancing uptake in drought-stressed plants or species with thick cuticles.[10]Can increase the risk of crop injury if not used according to the label.[10]
Methylated Seed Oil (MSO) Highly effective penetrantDifficult-to-control woody species with very thick cuticles; provides faster absorption.[11][20][21]Highest potential for phytotoxicity to non-target species.[10]
Water Conditioner (e.g., AMS) Mitigates hard water effectsWhen using water with high mineral content (hard water).[3][4][5]Does not provide surfactant properties on its own.
Drift Reduction Agent Increases droplet sizeWhen spraying near sensitive, non-target areas to minimize off-target movement.[12][13][14]May alter spray pattern and reduce coverage if not paired with an appropriate nozzle.[10]

Experimental Protocols

Protocol 1: Jar Test for Tank Mix Compatibility

This protocol outlines the procedure for conducting a jar test to ensure the physical compatibility of this compound and adjuvant combinations before large-scale mixing.

Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • Water from the source to be used for the actual spray application

  • Samples of this compound formulation and all adjuvants to be used

  • Pipettes or measuring spoons for accurate measurement

  • Personal Protective Equipment (PPE) as specified on product labels

Procedure:

  • Add 500 mL of the source water to the glass jar.

  • Add the components to the jar in the same ratio and order as they will be added to the spray tank. A common mixing order is the WALES method (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants/Solutions).[8]

  • Secure the lid and shake the jar vigorously for 15-30 seconds to simulate tank agitation.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Precipitation (formation of solid particles)

    • Flocculation (clumping of material)

    • Separation into layers

    • Gel or scum formation[7][19]

  • If any of these signs are present, the mixture is likely incompatible. A compatibility agent may be needed, or a different adjuvant should be selected.

Jar_Test_Workflow start Start add_water Add 500mL of source water to jar start->add_water add_components Add tank mix components in proportionate amounts and correct order (WALES) add_water->add_components shake Shake vigorously for 15-30 seconds add_components->shake stand Let stand for 15-30 minutes shake->stand observe Observe for signs of incompatibility stand->observe compatible Compatible: Proceed with tank mixing observe->compatible No signs incompatible Incompatible: Do not mix. Consider compatibility agent or different adjuvant. observe->incompatible Signs present Efficacy_Experiment_Workflow start Start setup Prepare Treatments: - Control - Adjuvant only - this compound only - this compound + Adjuvants start->setup application Apply treatments to replicated target plants setup->application incubation Maintain plants under controlled conditions application->incubation evaluation Evaluate plant injury at set intervals incubation->evaluation data_collection Collect data: - Visual ratings - Biomass evaluation->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Determine most effective adjuvant combination analysis->conclusion

References

Technical Support Center: Fosamine Degradation Rate in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fosamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your laboratory experiments on this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation rate of this compound in a laboratory setting?

A1: The degradation rate of this compound is primarily influenced by three main factors: microbial activity, the pH of the medium, and temperature. While generally stable, exposure to UV light in combination with acidic conditions and elevated temperatures can also play a role.

Q2: What is the main degradation product of this compound?

A2: The major degradation product of this compound is carbamoylphosphonic acid (CPA)[1][2]. Your analytical methods should be capable of separating and quantifying both this compound and CPA.

Q3: Is this compound stable in aqueous solutions?

A3: this compound ammonium is stable in neutral and alkaline aqueous solutions (pH 7 and 9)[1][2]. However, its degradation is accelerated in acidic conditions (pH < 5)[2].

Q4: How does temperature affect the degradation of this compound?

A4: Higher temperatures can increase the rate of chemical and microbial degradation. One study indicated that high temperatures (25°C vs. 15°C) can facilitate the breakdown of this compound in water, especially in conjunction with low pH and UV exposure[2].

Q5: Is this compound susceptible to photodegradation?

A5: this compound is generally considered stable to photodegradation under typical laboratory conditions[1]. However, some studies suggest that increased UV exposure, particularly in acidic and high-temperature environments, can enhance its degradation rate[2].

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly rapid degradation of this compound in aqueous buffer solutions.
Potential Cause Troubleshooting Step Expected Outcome
Acidic pH of the buffer Verify the pH of your buffer solution. This compound degradation is known to be faster in acidic conditions (pH < 5).Ensure the pH of your solution is within the stable range (pH 7-9) if you are not intending to study acidic hydrolysis.
Microbial contamination Use sterile, high-purity water and glassware. Consider filtering your solutions through a 0.22 µm filter.Elimination of microbial activity should result in a slower degradation rate, consistent with chemical hydrolysis.
Elevated storage temperature Store your this compound solutions at a controlled, cool temperature and protect them from light, unless temperature is an experimental variable.Lowering the temperature should decrease the rate of degradation.
Issue 2: Difficulty in achieving reproducible results in soil degradation studies.
Potential Cause Troubleshooting Step Expected Outcome
Non-homogenous soil sample Ensure your soil is well-sieved and homogenized before spiking with this compound to guarantee uniform distribution.Improved consistency in degradation rates across replicate samples.
Variability in microbial population Use a consistent source of soil or a standardized microbial inoculum. The rate of microbial degradation is highly dependent on the microbial community present.More reproducible degradation profiles between experiments.
Inadequate control of environmental conditions Maintain consistent temperature, moisture content, and aeration in your incubation chambers. These factors significantly impact microbial activity.Consistent environmental conditions will lead to more reliable and comparable degradation data.
Issue 3: Low or no detection of the degradation product, carbamoylphosphonic acid (CPA).
Potential Cause Troubleshooting Step Expected Outcome
Analytical method not optimized for CPA Your analytical method, likely HPLC, needs to be validated for the detection of CPA, which is more polar than this compound. This may require different chromatographic conditions.A well-defined peak for CPA should be observable and quantifiable in your chromatograms.
Insufficient degradation has occurred Extend the duration of your experiment or adjust the conditions (e.g., lower the pH, increase temperature, or use a more active microbial soil) to promote degradation.Increased degradation of this compound should lead to a detectable concentration of CPA.
Further degradation of CPA In long-term studies, CPA itself can be further degraded by microbial action.Analyze samples at earlier time points to capture the peak concentration of CPA.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound degradation.

Table 1: Half-life of this compound Ammonium in Soil

ConditionHalf-lifeReference
Field and greenhouse studies~1 week to 10 days[1]
Laboratory and field studies1 to 2 weeks[2]

Table 2: Stability of this compound Ammonium in Aqueous Solutions

pHTemperatureDurationDegradationReference
7.9Sunlight4 weeks< 2%[1]
6.5 (River Water)Sunlight4 weeks< 2%[1]
6.5 (River Water with sediment)Sunlight4 weeks45% (biological degradation)[1]
7 and 920°C4 weeks< 3%[1]
520°C-Half-life of ~10 days[1]
7 to 9Not SpecifiedNot SpecifiedStable[2]
< 5Not SpecifiedNot SpecifiedHydrolyzed to CPA[2]

Experimental Protocols & Workflows

Workflow for a Forced Degradation Study

This logical workflow outlines the steps for conducting a forced degradation study of this compound to understand its stability profile.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_solution Prepare this compound Stock Solution acid_hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid_hydrolysis Expose to base_hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_solution->base_hydrolysis Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation Expose to thermal Thermal Degradation (e.g., 80°C) prep_solution->thermal Expose to photolytic Photolytic Degradation (UV/Vis light) prep_solution->photolytic Expose to prep_blanks Prepare Blanks & Controls sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid_hydrolysis->sampling base_hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling hplc_analysis HPLC Analysis (Quantify this compound & CPA) sampling->hplc_analysis data_analysis Calculate Degradation Rate hplc_analysis->data_analysis pathway_id Identify Degradation Pathway data_analysis->pathway_id report Generate Stability Report pathway_id->report

Forced degradation experimental workflow.
Methodology for Microbial Degradation in a Soil Slurry

This protocol provides a general framework for assessing the microbial degradation of this compound in a laboratory setting.

  • Soil Collection and Preparation:

    • Collect fresh soil from a site with no prior history of this compound application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil (pH, organic matter content, texture).

  • Preparation of Soil Slurry:

    • In sterile flasks, prepare a soil slurry by mixing soil and a sterile mineral salts medium (e.g., at a 1:5 soil-to-liquid ratio).

    • Prepare both sterile (autoclaved soil) and non-sterile slurries to differentiate between chemical and microbial degradation.

  • This compound Spiking and Incubation:

    • Spike the slurries with a known concentration of this compound from a stock solution.

    • Incubate the flasks on a shaker at a controlled temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling and Analysis:

    • Collect samples from the slurries at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

    • Centrifuge the samples to separate the supernatant and soil phases.

    • Extract this compound and its degradation products from both phases using an appropriate solvent.

    • Analyze the extracts using a validated analytical method, such as HPLC-MS.

Signaling Pathway for this compound Degradation

The following diagram illustrates the key pathways for this compound degradation based on current knowledge.

This compound Degradation Pathways This compound This compound Ammonium CPA Carbamoylphosphonic Acid (CPA) This compound->CPA Hydrolysis/Metabolism Further_Deg Further Degradation Products (e.g., CO2) CPA->Further_Deg Microbial Metabolism Acid_Hydrolysis Acidic Hydrolysis (pH < 5) Acid_Hydrolysis->CPA Photolysis Photolysis (minor pathway) Photolysis->CPA in presence of low pH & high temp Microbial_Deg Microbial Degradation (Primary Pathway in Soil) Microbial_Deg->CPA

Key degradation pathways for this compound.

References

Technical Support Center: Navigating Inconsistent Outcomes in Fosamine Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during field trials with fosamine. The following information is designed to help you diagnose issues, optimize your experimental protocols, and achieve more reliable and reproducible results.

Troubleshooting Guides

Inconsistent results in this compound field trials can often be traced back to a few key variables. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Sub-Optimal Efficacy or Complete Failure

Symptoms:

  • Lower than expected mortality or control of the target woody species.

  • Treated plants exhibit normal bud break and leaf-out the following spring.

  • The target species shows signs of recovery soon after the growing season begins.

Potential Causes and Recommended Solutions:

Possible Cause Diagnostic Questions Recommended Corrective Actions
Improper Application Timing Was the application conducted in the late summer or early fall, within the two-month window before natural leaf drop for deciduous species?For deciduous woody plants, it is critical to apply this compound during the late growing season to ensure it is translocated to the roots with the plant's nutrient stores.[1]
Rainfall After Application Did rainfall occur within 24 hours of the this compound application?This compound is highly water-soluble; a rain-free period of at least 24 hours is crucial for adequate foliar absorption.[2] If early rainfall occurred, re-application may be necessary.
Inadequate Spray Coverage Was the spray applied evenly and to all parts of the target plant, including the lower and inner foliage?Complete and thorough coverage is essential for effective control.[1] Adjust application technique and equipment to ensure all foliage is treated to the point of wetness, but not runoff.
Hard Water Was the spray solution prepared with hard water?High concentrations of calcium and magnesium ions in hard water can bind to this compound, reducing its effectiveness.[2] Use a water conditioning agent or softened water for the spray solution.
Incorrect Herbicide Rate Was the application rate adjusted for the target species, its size, and the density of the infestation?Consult the product label for the appropriate application rate. Denser and more mature stands may require a higher rate for effective control.
Tolerant Plant Species Is the target species known to have low susceptibility to this compound?Some woody species are inherently more tolerant to this compound. Consider alternative herbicides or a tank mix with another mode of action for improved control.
Issue 2: Injury to Non-Target Vegetation

Symptoms:

  • Signs of phytotoxicity (e.g., yellowing, necrosis, stunting) on desirable plants near the treatment area.

  • Unintended mortality of non-target grasses, forbs, or shrubs.

Potential Causes and Recommended Solutions:

Possible Cause Diagnostic Questions Recommended Corrective Actions
Spray Drift Were applications made during windy conditions? Was a fine spray droplet size used?Apply this compound only when wind speeds are low. Utilize drift-reducing nozzles and adjuvants to create coarser droplets. Maintain a safe buffer zone from sensitive areas.
Off-Target Application Was the spray accurately directed onto the target species?Employ shielded sprayers or precision application techniques to minimize contact with non-target plants, especially in mixed vegetation areas.
Soil Characteristics Was this compound applied to coarse, sandy soils with low organic matter, especially before a heavy rainfall event?While this compound generally has low soil mobility, avoid applications on highly permeable soils when significant rainfall is imminent to prevent potential leaching into the root zone of non-target plants.[1]

Frequently Asked Questions (FAQs)

Q1: What level of control can I realistically expect from this compound? A1: Under optimal conditions and on susceptible species, this compound can provide excellent control. For instance, in a field study targeting the invasive common buckthorn (Rhamnus cathartica), a mortality rate of 95% was achieved.[3][4][5] However, efficacy is highly dependent on the factors outlined in the troubleshooting guide.

Q2: Why is late-season application so critical for this compound? A2: this compound's effectiveness in deciduous plants relies on the natural physiological process of nutrient translocation in the fall.[1] As the plant moves sugars from the leaves to the roots for winter storage, the herbicide is carried along, ensuring it reaches the critical meristematic tissues that control future growth.

Q3: How does soil type influence the outcome of a this compound trial? A3: this compound is primarily broken down by microorganisms in the soil, with a typical half-life of about one week.[1] Soils with higher organic matter and clay content (like silt loams) tend to adsorb this compound more strongly, which can limit its movement but may also reduce its availability for root uptake.[1]

Q4: What is the mode of action of this compound, and why are effects not seen immediately? A4: this compound is a plant growth regulator that is thought to work by inhibiting cell division (mitosis) in the plant's growing points.[2] The effects are not visible in the season of application because the plant has already completed most of its growth. The impact becomes apparent the following spring when the treated buds fail to produce new leaves and shoots, leading to the plant's death.

Q5: Can the addition of a surfactant improve this compound performance? A5: Yes, adding a non-ionic surfactant is often recommended to improve the absorption of this compound through the waxy cuticle of the leaves, which can lead to more consistent and effective control.

Quantitative Data from Field Trials

The following tables summarize available quantitative data and illustrate the expected impact of various factors on this compound efficacy.

Table 1: Documented Efficacy of this compound Ammonium on Common Buckthorn
Target SpeciesApplication TimingEfficacy (Mortality Rate)Citation
Common Buckthorn (Rhamnus cathartica)Late Summer / Early Fall95%[3][4][5]
Table 2: Qualitative Impact of Key Variables on this compound Performance
FactorCondition for Optimal PerformanceCondition Leading to Reduced EfficacyMechanism of Impact
Application Timing Late summer/early fall, before leaf senescenceSpring or early summer application on deciduous speciesCoincides with downward translocation of nutrients to roots.
Rainfall Minimum 24-hour rain-free periodRainfall within hours of applicationThis compound is water-soluble and can be washed off foliage before absorption.[2]
Soil Type Loam to silt loam soilsCoarse, sandy soils with low organic matterHigher adsorption in finer textured soils reduces potential for leaching.[1]
Water Hardness Soft water or use of a conditioning agentHigh mineral content in hard waterDivalent cations (Ca²⁺, Mg²⁺) can bind to this compound, reducing its bioavailability.[2]

Standardized Experimental Protocols

Adhering to a detailed and consistent protocol is essential for minimizing variability in field trials.

Key Experiment: Protocol for a this compound Efficacy Field Trial

1. Objective: To evaluate the efficacy of this compound ammonium on a target woody species under field conditions.

2. Site Selection and Preparation:

  • Choose a location with a uniform and high-density population of the target species.

  • Characterize and record the soil type, organic matter content, and pH.

  • Establish a buffer zone around the experimental area to prevent edge effects.

3. Experimental Design:

  • Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plots should be of sufficient size to contain at least 10-15 individual plants of the target species.

  • Treatments should include an untreated control, this compound at the recommended rate, and this compound at 1.5x and 2x the recommended rate to assess dose-response.

4. Application Procedure:

  • Calibrate all spray equipment prior to application to ensure accurate delivery of the intended rate.

  • Apply treatments during the specified late-summer/early-fall window for the target species.

  • Record all environmental conditions at the time of application, including temperature, relative humidity, wind speed and direction, and cloud cover.

  • Apply the spray solution to ensure thorough and uniform coverage of the entire plant.

5. Data Collection and Assessment:

  • Pre-treatment: Tag and measure the height and stem diameter of a subset of plants in each plot.

  • Post-treatment (following spring): Assess and record the percentage of mortality, the percentage of bud break inhibition, and an overall visual control rating for each plot.

  • Monitor and record any phytotoxicity to non-target species within or adjacent to the plots.

6. Data Analysis:

  • Perform an Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are significant differences among treatments.

  • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

Visualizations: Workflows and Pathways

The following diagrams provide visual representations of the troubleshooting process and the conceptual mode of action of this compound.

G cluster_workflow Troubleshooting Workflow for Inconsistent this compound Efficacy Start Inconsistent Results Observed Check_Timing Was Application Timing Correct? Start->Check_Timing Check_Weather Was there Rainfall within 24h? Check_Timing->Check_Weather Yes Solution_Timing Adjust Application Timing in Future Trials Check_Timing->Solution_Timing No Check_Coverage Was Plant Coverage Adequate? Check_Weather->Check_Coverage No Solution_Weather Re-apply if Necessary; Monitor Forecast Check_Weather->Solution_Weather Yes Check_Rate Was the Application Rate Correct? Check_Coverage->Check_Rate Yes Solution_Coverage Improve Application Technique Check_Coverage->Solution_Coverage No Check_Species Is the Species Tolerant? Check_Rate->Check_Species Yes Solution_Rate Consult Label and Adjust Rate Check_Rate->Solution_Rate No Solution_Species Consider Alternative Herbicides Check_Species->Solution_Species Yes End Optimized Trial Protocol Check_Species->End No Solution_Timing->End Solution_Weather->End Solution_Coverage->End Solution_Rate->End Solution_Species->End

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

G cluster_pathway Conceptual Mode of Action: this compound as a Plant Growth Regulator This compound This compound Application (Late Summer/Fall) Absorption Absorption by Foliage This compound->Absorption Translocation Translocation to Meristems (Growing Points) Absorption->Translocation MOA Inhibition of Mitosis (Cell Division) Translocation->MOA Effect Disruption of Normal Growth Processes MOA->Effect Outcome Failure of Bud Development in Spring Effect->Outcome Death Plant Death Outcome->Death

Caption: A conceptual diagram illustrating the mode of action of this compound.

References

Fosamine Systemic Uptake Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the systemic uptake of fosamine in target plants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this compound.

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Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the systemic uptake of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no observable effect on target plants after this compound application. Inadequate this compound concentration.1. Verify the concentration of the this compound solution. 2. Increase the concentration in increments, monitoring for phytotoxicity in non-target species.
Poor absorption through the plant cuticle.1. Ensure the use of a suitable non-ionic surfactant at the recommended concentration (typically 0.25-0.5% v/v) to improve leaf wetting and cuticular penetration. 2. Experiment with different types of adjuvants (e.g., methylated seed oils, organosilicones) to find the most effective for your target species.
Suboptimal environmental conditions during or after application.1. Apply this compound when relative humidity is high to slow droplet drying and increase absorption time. 2. Avoid application during periods of drought stress, as this can reduce translocation. 3. Ensure a rain-free period of at least 24 hours after application to prevent wash-off.
Inconsistent results across experimental replicates. Variability in plant health or developmental stage.1. Use plants of a uniform size, age, and health status for all experimental groups. 2. Apply this compound at the same developmental stage, ideally during late summer or early fall for deciduous woody plants, when translocation to storage organs is highest.
Uneven application of the this compound solution.1. Ensure complete and uniform coverage of the target plant foliage without excessive runoff. 2. Calibrate spray equipment to deliver a consistent volume and droplet size.
High variability in this compound concentration in tissue samples. Inconsistent sample collection and processing.1. Follow a standardized protocol for tissue sampling, ensuring samples are taken from the same plant part and at the same time post-application. 2. Immediately process or freeze tissue samples after collection to prevent degradation of this compound.
Contamination during sample preparation.1. Use clean laboratory equipment and follow good laboratory practices to avoid cross-contamination between samples.
Phytotoxicity to non-target plants. Spray drift or runoff.1. Apply this compound during low-wind conditions to minimize spray drift. 2. Use spray nozzles that produce larger droplets, which are less prone to drift. 3. Avoid over-application that leads to runoff into the soil, where it could be taken up by non-target plants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound uptake in plants?

A1: this compound is primarily absorbed through the foliage of the plant. Studies using radiolabeled this compound (¹⁴C-fosamine) have shown that leaves are the major site of uptake for suppressing growth. Following foliar absorption, it is translocated systemically throughout the plant via the phloem to areas of active growth and storage, such as buds and roots.

Q2: How do adjuvants improve the systemic uptake of this compound?

A2: Adjuvants, particularly non-ionic surfactants, improve this compound uptake by:

  • Reducing surface tension: This allows spray droplets to spread more evenly over the leaf surface, increasing the area of contact.

  • Enhancing cuticular penetration: Surfactants can disrupt the waxy cuticle of the leaf, facilitating the entry of the water-soluble this compound molecule into the plant tissue.[1]

  • Increasing droplet retention: Adjuvants can help the spray solution adhere to the leaf surface, reducing runoff.

Q3: What are the optimal environmental conditions for applying this compound to maximize uptake?

A3: Optimal conditions for this compound application include:

  • High relative humidity: Slows the drying of spray droplets, allowing more time for absorption.[2]

  • Moderate temperatures: Extreme heat can cause rapid droplet evaporation, while very low temperatures can reduce metabolic activity and translocation.

  • Adequate soil moisture: Plants under drought stress may have reduced translocation rates, limiting the systemic movement of this compound.[2]

  • Low wind: Minimizes spray drift to non-target areas.

  • No rainfall for 24 hours post-application: Prevents the herbicide from being washed off the leaves.

Q4: How does the developmental stage of the plant affect this compound efficacy?

A4: For deciduous woody species, this compound is most effective when applied in late summer or early fall, within two months of leaf senescence. During this period, plants are actively translocating sugars and other nutrients from the leaves to storage tissues in the roots and buds for winter dormancy. This compound is transported along with these nutrients, accumulating in the meristematic tissues of the buds where it exerts its "dormancy enforcing" effect, preventing bud break the following spring.

Q5: What is the hypothesized mode of action of this compound?

A5: The exact mode of action of this compound is not fully understood. It is believed to function as a plant growth regulator that acts as a "dormancy enforcer." Evidence suggests it may inhibit mitosis in susceptible plants. This compound's effect is typically not visible until the spring following a late summer or fall application, when treated plants fail to produce new leaves or buds. It is thought to interfere with the hormonal signaling pathways that regulate bud dormancy and break, possibly by disrupting the balance between growth-inhibiting hormones like abscisic acid (ABA) and growth-promoting hormones like gibberellins (GA).

Data on Factors Influencing this compound Uptake

The following tables summarize qualitative and hypothetical quantitative data on factors that can influence the systemic uptake of this compound. Note that specific quantitative data for this compound is limited in the literature; therefore, some values are based on general principles of herbicide uptake.

Table 1: Effect of Adjuvants on this compound Uptake

Adjuvant TypeConcentration (% v/v)Expected Change in UptakeNotes
Non-ionic Surfactant0.25+Recommended for improving leaf wetting.
Non-ionic Surfactant0.50++Higher concentrations may improve uptake on waxy leaves.
Methylated Seed Oil1.0+++Can enhance penetration through thick cuticles.
Organosilicone Surfactant0.1++++Provides superior spreading and penetration but can increase risk of phytotoxicity.
No Adjuvant0BaselineUptake is significantly reduced without an adjuvant.

Table 2: Influence of Environmental Factors on this compound Uptake

FactorConditionExpected Impact on UptakeRationale
Relative Humidity Low (<40%)ReducedRapid droplet drying limits absorption time.
High (>70%)IncreasedSlower droplet drying allows for greater penetration.
Temperature Low (<10°C)ReducedPlant metabolic activity and translocation are slowed.
Moderate (15-25°C)OptimalFavorable conditions for physiological processes.
High (>30°C)ReducedRapid droplet evaporation and potential for plant stress.
Soil Moisture Drought StressReducedDecreased translocation due to water conservation by the plant.
Adequate MoistureOptimalEfficient translocation through the phloem.
pH of Spray Solution Acidic (pH 4-6)OptimalThis compound is more stable in acidic to neutral solutions.
Alkaline (pH > 8)ReducedPotential for alkaline hydrolysis, reducing efficacy.

Experimental Protocols

Protocol 1: Evaluating the Effect of Adjuvants on this compound Uptake Using a Leaf Wash Method

Objective: To quantify the effect of different adjuvants on the foliar absorption of this compound.

Materials:

  • Target plant species grown in uniform conditions.

  • This compound ammonium salt solution.

  • Selected adjuvants (e.g., non-ionic surfactant, methylated seed oil).

  • Micropipette.

  • Distilled water.

  • Wash solution (e.g., 10% ethanol).

  • Scintillation vials.

  • Liquid scintillation counter (if using radiolabeled this compound).

  • HPLC-MS for this compound quantification.

Procedure:

  • Plant Preparation: Select healthy, fully expanded leaves on plants of a uniform growth stage.

  • Treatment Application:

    • Prepare this compound solutions with and without the selected adjuvants at desired concentrations.

    • If using radiolabeled this compound (e.g., ¹⁴C-fosamine), add it to the treatment solutions.

    • Apply a known volume (e.g., 10 µL) of the treatment solution as discrete droplets to the adaxial surface of the leaves.

  • Incubation: Allow the plants to remain under controlled environmental conditions (e.g., 25°C, 70% relative humidity) for a set period (e.g., 24, 48, 72 hours) to allow for absorption.

  • Leaf Washing:

    • At each time point, excise the treated leaves.

    • Wash the leaf surface with a known volume of the wash solution to remove unabsorbed this compound. Collect the washate in a scintillation vial or other suitable container.

  • Quantification:

    • Radiolabeled this compound: Add a scintillation cocktail to the washate and measure the radioactivity using a liquid scintillation counter. The amount of absorbed this compound is the initial amount applied minus the amount recovered in the wash.

    • Non-labeled this compound: Analyze the concentration of this compound in the washate using HPLC-MS. The amount of absorbed this compound is calculated by subtracting the amount in the washate from the initial amount applied.

  • Data Analysis: Compare the percentage of this compound absorbed between different adjuvant treatments and the control (no adjuvant).

Protocol 2: Assessing this compound Translocation Using a Whole Plant Autoradiography Method (with ¹⁴C-Fosamine)

Objective: To visualize the movement and distribution of this compound within a target plant.

Materials:

  • ¹⁴C-labeled this compound.

  • Target plant species.

  • Micropipette.

  • Plant press.

  • X-ray film or phosphor imager.

Procedure:

  • Treatment: Apply a small droplet of ¹⁴C-fosamine solution to a single, mature leaf of the test plant.

  • Translocation Period: Allow the plant to grow under controlled conditions for a specified period (e.g., 1, 3, 7 days) to allow for translocation of the radiolabeled compound.

  • Harvesting and Pressing:

    • Carefully uproot the entire plant.

    • Gently wash the roots to remove soil.

    • Arrange the plant on a sheet of paper, spreading out the leaves and roots.

    • Press the plant flat and dry it in a plant press.

  • Autoradiography:

    • In a darkroom, place the dried, pressed plant in direct contact with X-ray film or a phosphor imager screen.

    • Expose the film/screen for a sufficient period (this may require some optimization).

  • Image Development and Analysis:

    • Develop the X-ray film or scan the phosphor imager screen.

    • The resulting image will show the distribution of ¹⁴C-fosamine throughout the plant, with darker areas indicating higher concentrations. This allows for a qualitative assessment of translocation to different plant parts (e.g., roots, new shoots, buds).

Visualizations

Hypothesized Signaling Pathway for this compound-Induced Bud Dormancy

Fosamine_Mode_of_Action This compound This compound Application (Late Summer/Fall) Uptake Foliar Uptake & Phloem Translocation This compound->Uptake Buds Accumulation in Buds Uptake->Buds ABA_Signal Increased Abscisic Acid (ABA) Signaling (Hypothesized) Buds->ABA_Signal Interferes with hormonal balance GA_Signal Decreased Gibberellin (GA) Signaling (Hypothesized) Buds->GA_Signal Interferes with hormonal balance Growth_Inhibition Inhibition of Mitosis & Cell Division (Hypothesized) Buds->Growth_Inhibition Dormancy Maintenance of Bud Dormancy ABA_Signal->Dormancy Promotes GA_Signal->Dormancy Inhibits (Antagonistic Effect) Bud_Break Inhibition of Spring Bud Break Dormancy->Bud_Break Growth_Inhibition->Bud_Break

Caption: Hypothesized mechanism of this compound-induced bud dormancy.

Experimental Workflow for Evaluating this compound Uptake

Fosamine_Uptake_Workflow Start Start: Plant Selection (Uniform Growth Stage) Treatment This compound Application (with/without adjuvants) Start->Treatment Incubation Controlled Environment Incubation Treatment->Incubation Sampling Leaf Excision at Time Points (e.g., 24, 48h) Incubation->Sampling Washing Leaf Surface Wash to Collect Unabsorbed this compound Sampling->Washing Quantification Quantify this compound in Washate (HPLC-MS or LSC) Washing->Quantification Analysis Calculate Percent This compound Absorption Quantification->Analysis End End: Compare Adjuvant Efficacy Analysis->End

References

challenges in fosamine residue analysis and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fosamine residue analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound residues.

Problem Potential Cause Recommended Solution
Poor/Low Analyte Recovery Inefficient sample extraction.Ensure complete homogenization of the sample matrix. For soil, mechanical shaking with a suitable solvent like a 1:1 mixture of 4% w/v ammonium carbonate and methanol is effective. Use multiple extraction steps to ensure exhaustive recovery.
Improper Solid Phase Extraction (SPE) clean-up.Verify that SPE cartridges (e.g., C18 and SAX) are preconditioned correctly with methanol followed by water. Ensure the sample pH is appropriate for optimal retention on the SPE sorbent. Check for breakthrough by analyzing the eluate.
Analyte degradation during sample preparation.This compound can degrade under certain conditions. Process samples as quickly as possible and keep them frozen until analysis. During solvent evaporation steps, avoid excessive temperatures (e.g., keep below 60°C).
Inconsistent Retention Times & Poor Peak Shape in HPLC Inappropriate column chemistry for a highly polar analyte.This compound is highly water-soluble.[1][2] Standard C18 columns may provide insufficient retention. Consider using a Strong Anion Exchange (SAX) column as specified in established methods. HILIC columns can also be an alternative for polar compounds.[3]
Column degradation or contamination.Amino columns, if used, can be sensitive and may degrade, leading to retention time shifts.[4] Matrix components can irreversibly bind to the column. Use a guard column and ensure a robust sample clean-up procedure to protect the analytical column.[4]
Mobile phase issues.Ensure the mobile phase is freshly prepared, degassed, and the pH is stable. For SAX columns, an ammonium acetate buffer is commonly used. Inconsistent mobile phase composition can lead to significant shifts in retention for ion-exchange chromatography.
Low Sensitivity / Poor Signal in Mass Spectrometry Suboptimal ionization.This compound is typically analyzed by LC-MS. Thermospray ionization has been used, but modern methods would employ Electrospray Ionization (ESI), likely in negative mode. Optimize source parameters (e.g., capillary voltage, gas flows, temperature).
Matrix Suppression.Co-eluting matrix components can suppress the ionization of this compound, reducing the signal. Enhance the clean-up procedure (e.g., using tandem C18/SAX SPE cartridges) to remove interfering compounds. A dilution approach may also be effective if sensitivity allows.
Incorrect MS monitoring parameters.For tandem MS (MS/MS), ensure the correct precursor and product ion transitions are being monitored. For this compound, the [M-H]⁻ ion would be the precursor. The M+1 ion (m/e 171) has been used in single ion monitoring with thermospray MS.
Contamination / Ghost Peaks Carryover from the autosampler or injector.Implement a rigorous needle wash protocol using a strong solvent. Injecting a solvent blank after a high-concentration standard or sample can confirm carryover.
Contaminated reagents or glassware.Use HPLC-grade solvents and high-purity reagents. Ensure all glassware is scrupulously cleaned and dedicated for residue analysis if possible to avoid cross-contamination.[5]

Frequently Asked Questions (FAQs)

1. What is the general workflow for this compound residue analysis in soil?

The analysis typically involves sample preparation (homogenization), solvent extraction, extract clean-up via Solid Phase Extraction (SPE), and determination by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

2. What are the primary metabolites of this compound that I should be aware of?

The major degradation product of this compound is carbamoylphosphonic acid (CPA).[2][6] Depending on the scope of the study and regulatory requirements, your analytical method may need to quantify both the parent this compound and CPA.[7]

3. Why is this compound challenging to analyze with standard chromatographic methods?

This compound ammonium is an organophosphonate herbicide that is highly soluble in water.[1][2] This high polarity makes it difficult to retain on conventional reversed-phase HPLC columns (like C18). Therefore, alternative chromatographic techniques such as ion-exchange chromatography are often required for successful separation.

4. How can I minimize matrix effects when analyzing complex samples?

Matrix effects are a primary challenge in residue analysis.[8] To minimize them:

  • Optimize Clean-up: Use multi-step clean-up procedures, such as combining C18 and SAX SPE cartridges, to remove a wider range of interferences.[9]

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same preparation steps as the samples. This helps compensate for signal suppression or enhancement.

  • Employ Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound is the ideal internal standard to correct for recovery losses and matrix effects.

5. What are the recommended storage conditions for samples containing this compound residues?

Samples should be maintained frozen until analysis to minimize potential degradation. After extraction, the dried residues have been shown to be stable in a refrigerator for at least three weeks. This compound is generally stable in neutral to basic water but degrades more rapidly under acidic conditions.[1][2]

Experimental Protocols

Method for the Determination of this compound Ammonium in Soil by LC-MS

This protocol is adapted from an established method for determining this compound ammonium in soil with a limit of quantitation of 0.05 ppm.

1. Sample Preparation and Homogenization:

  • Maintain soil samples frozen prior to processing.
  • Break up the entire soil sample into small pieces (~1 cm) and mix thoroughly.
  • Sieve the soil through a 5 mm mesh to remove large stones and plant material.
  • Weigh approximately 30 g of the wet sample into a 250-mL centrifuge tube. Determine the moisture content on a separate subsample to allow for final calculation on a dry-weight basis.

2. Extraction:

  • Add 100 mL of the extraction solvent (a 1:1 mixture of 4% w/v ammonium carbonate in water and methanol) to the centrifuge tube.
  • Shake the sample on a wrist-action shaker for 15 minutes.
  • Centrifuge the sample for 5-10 minutes at ~1000 rpm until the soil particles form a solid cake.
  • Decant the supernatant. Repeat the extraction two more times with fresh 100 mL portions of the extraction solvent, combining all supernatants.

3. Initial Clean-up and Concentration:

  • Pass the combined extracts through a C18 SPE cartridge to remove hydrophobic contaminants.
  • Concentrate the eluate to approximately 5 mL using a rotary evaporator with a water bath temperature up to 70°C.

4. Tandem SPE Clean-up:

  • Precondition a C18 SPE cartridge and a Strong Anion Exchange (SAX) SPE cartridge with 3-5 mL of methanol followed by 3-5 mL of water.
  • Connect the C18 cartridge on top of the SAX cartridge.
  • Pass the concentrated extract through the tandem cartridges.
  • Rinse the flask with small volumes of water and pass these rinses through the cartridges.
  • Remove the C18 cartridge. Elute any remaining this compound from the SAX cartridge with 4 mL of 0.2 M ammonium acetate.

5. Final Preparation and Analysis:

  • Evaporate the combined eluates to dryness under a stream of nitrogen at a temperature up to 60°C.
  • Reconstitute the dry residue in a suitable solvent (e.g., water) and filter through a 0.45 µm filter.
  • Analyze by HPLC-MS using a SAX analytical column.

Visualizations

Diagrams of Workflows and Pathways

cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Sample Frozen Soil Sample Homogenize Homogenize & Sieve Sample->Homogenize Weigh Weigh ~30g Subsample Homogenize->Weigh AddSolvent Add 1:1 Ammonium Carbonate:Methanol Weigh->AddSolvent Shake Shake 15 min AddSolvent->Shake Centrifuge Centrifuge ~1000 rpm Shake->Centrifuge Repeat Repeat Extraction 2x & Combine Supernatants Centrifuge->Repeat C18_Initial Pass through C18 SPE Repeat->C18_Initial Rotovap Concentrate via Rotovap C18_Initial->Rotovap TandemSPE Pass through Tandem C18/SAX SPE Rotovap->TandemSPE Evaporate Evaporate to Dryness TandemSPE->Evaporate Reconstitute Reconstitute & Filter Evaporate->Reconstitute LCMS Inject into LC-MS System (SAX Column) Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General experimental workflow for this compound residue analysis in soil.

This compound This compound Ammonium CPA Carbamoylphosphonic Acid (CPA) This compound->CPA Microbial Degradation (in soil) CO2 Carbon Dioxide (CO2) CPA->CO2 Further Degradation

Caption: Simplified degradation pathway of this compound Ammonium in the environment.[1][6]

outcome outcome Start Low Analyte Recovery Observed? CheckExtraction Was Extraction Procedure Followed? Start->CheckExtraction CheckSPE Was SPE Clean-up Optimal? CheckExtraction->CheckSPE Yes Sol_Extraction Review homogenization, solvent choice, and number of extractions. CheckExtraction->Sol_Extraction No CheckDegradation Possibility of Analyte Degradation? CheckSPE->CheckDegradation Yes Sol_SPE Verify cartridge conditioning, sample pH, and elution solvent. Test for breakthrough. CheckSPE->Sol_SPE No Sol_Degradation Review sample handling times and temperatures. Analyze a fresh fortification. CheckDegradation->Sol_Degradation Yes Resolved Problem Resolved CheckDegradation->Resolved No

Caption: Troubleshooting logic for diagnosing low analyte recovery.

References

refinement of fosamine application rates for specific ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the refinement of fosamine application rates for specific ecosystems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound, often available as this compound ammonium, is a selective, post-emergent organophosphate herbicide and plant growth regulator.[1][2] Its primary use is to control woody and leafy plants such as maple, birch, alder, blackberry, vine maple, ash, and oak.[1][2][3] this compound's mode of action is not fully understood, but it is believed to function as a "dormancy enforcer."[1] There is some evidence that it may inhibit mitosis in susceptible plants.[1] When applied to deciduous plants in late summer or early fall, it is absorbed with little immediate effect. The following spring, treated plants fail to refoliate, or produce only miniature, spindly leaves, leading to their death.[1]

Q2: What is the optimal timing for this compound application?

A2: For best results on deciduous species, apply this compound in the late summer or early fall, within two months of leaf drop.[1] This timing allows the herbicide to be absorbed and translocated before the plant enters dormancy.[1]

Q3: Are there any additives that can enhance the efficacy of this compound?

A3: Yes, the addition of a surfactant is recommended as this compound does not readily penetrate the leaves of some woody species.[1] Recommended surfactants include nonionic surfactants at a concentration of 0.25% by volume.[1]

Q4: How does water quality affect this compound performance?

A4: Hard water, which is high in calcium and magnesium, can bind with this compound molecules and reduce its effectiveness.[1] To counteract this, a water conditioning agent can be added to the spray tank before the herbicide.

Q5: What is the environmental fate of this compound?

A5: this compound ammonium is primarily degraded by microbial metabolism in the soil and has an average half-life of about one to two weeks.[1] It is highly soluble in water but tends to bind to soil particles, which limits its mobility.[1] Degradation is faster in warmer, moist, and organic-rich soils.[1] In water, it is stable but is rapidly degraded by microbes in aquatic sediments.[1] Factors that can accelerate degradation in water include low pH (<5), high temperatures, and UV exposure.[1]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor control of target woody species 1. Incorrect Application Timing: Application was made too early in the season or after leaf fall for deciduous species.[1] 2. Inadequate Application Rate: The rate used was too low for the target species or the density of the brush.[1] 3. Poor Spray Coverage: The entire plant, including lower branches and foliage, was not adequately covered. 4. Resistant/Tolerant Species: The target species is inherently less susceptible to this compound.[1] 5. Rainfall Shortly After Application: Rain can wash the herbicide off the foliage before it is absorbed. A rain-free period of at least 24 hours is recommended.[1] 6. Hard Water: Minerals in the spray water are inactivating the herbicide.[1] 7. Lack of Surfactant: Poor absorption due to the waxy cuticle of the target species.[1] 8. Plant Stress: Weeds under stress (e.g., drought) may not effectively absorb and translocate the herbicide.1. Adjust Timing: For deciduous species, ensure application is within the two-month window before leaf drop. 2. Increase Rate: For dense stands of brush over 6 feet high, consider increasing the rate. For tough-to-control species, a higher rate may be necessary.[1] 3. Improve Coverage: Use appropriate nozzles and pressure to ensure thorough coverage of the entire plant without drenching. 4. Consider Alternatives/Mixtures: For resistant species, consider tank-mixing with another compatible herbicide or using an alternative herbicide with a different mode of action. 5. Check Weather Forecast: Plan applications when there is a clear forecast for at least 24 hours. 6. Use Water Conditioner: Add a water conditioning agent to the tank before adding this compound. 7. Add Surfactant: Include a nonionic surfactant at the recommended rate (e.g., 0.25% v/v) to improve leaf penetration.[1] 8. Apply to Actively Growing Plants: Treat weeds that are not under environmental stress for optimal uptake.
Damage to non-target herbaceous plants (e.g., native forbs, grasses) 1. Spray Drift: Herbicide spray drifted onto desirable vegetation. 2. Off-target Application: Inadvertent direct spraying of non-target plants. 3. High Application Rate: The rate used was too high for the sensitivity of the surrounding vegetation.1. Use Drift Reduction Techniques: Apply when winds are calm. Use low-drift nozzles and lower spray pressures. Consider using a drift control agent. 2. Increase Applicator Precision: Use shielded sprayers or spot application techniques for targeted control. 3. Refine Application Rate: Use the lowest effective rate for the target species. Establish buffer zones around sensitive areas.
Inconsistent results across different sites 1. Variable Soil Properties: Differences in soil pH, organic matter, and microbial activity can affect this compound degradation and availability.[1] 2. Different Weed Biotypes: The target weed population may have developed some tolerance to the herbicide. 3. Variations in Application Technique: Different applicators may use slightly different techniques, leading to variable results.1. Conduct Soil Testing: Analyze soil from different sites to understand its properties and how they might influence herbicide performance. 2. Monitor for Resistance: Be aware of the potential for herbicide resistance and consider rotating herbicide modes of action. 3. Standardize Protocols: Ensure all applicators are following the same standardized application protocol.

Data on this compound Application Rates and Efficacy

Table 1: Recommended this compound Application Rates for Different Ecosystems

Ecosystem/Use SiteTarget VegetationTypical Application Rate (Product)Active Ingredient Rate (lbs a.i./acre)Notes
Rights-of-Way Mixed brush (maple, birch, alder, blackberry, oak)[1][2]1 to 2 gallons/acre4 to 8Apply from August to September.[2] Use higher rates for dense stands over 6 feet tall.[1]
Forestry (Conifer Release) Undesirable woody plants1.5 to 3 gallons/acre6 to 12Apply in late summer or early fall before fall coloration.
Invasive Species Control Common Buckthorn (Rhamnus cathartica)Not specified, but a study showed 95% mortality.[4]Not specifiedApplication can cause significant damage to non-target forbs.[4]
Invasive Species Control Leafy Spurge (Euphorbia esula)Not specifiedNot specifiedControl has been reported as moderate to poor, with potential for severe damage to native grasses and forbs.[1]

Table 2: Environmental Fate of this compound Ammonium

ParameterValueConditionsSource(s)
Soil Half-life 1 to 2 weeksVaries with soil type, moisture, and temperature.[1]
Primary Degradation Mechanism Microbial metabolismFaster in warm, moist, organic-rich soils.[1]
Water Solubility 1,790,000 ppmHighly soluble.[1]
Adsorption Potential Medium-highBinds to soil particles.[1]
Mobility Potential LowLimited movement in soil due to adsorption and rapid degradation.[1]

Detailed Experimental Protocol: Field Efficacy Trial for this compound on Woody Species

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of this compound on a target woody plant species.

1. Objective: To determine the effective application rate of this compound for the control of [Target Woody Species] and to assess potential non-target impacts on surrounding vegetation.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of 4 replications.

  • Plot Size: Minimum of 10m x 10m for each treatment plot, with a 2m buffer between plots.

  • Treatments:

    • T1: Untreated Control

    • T2: this compound at [Low Rate] (e.g., 1 gal/acre) + 0.25% v/v Nonionic Surfactant

    • T3: this compound at [Medium Rate] (e.g., 1.5 gal/acre) + 0.25% v/v Nonionic Surfactant

    • T4: this compound at [High Rate] (e.g., 2 gal/acre) + 0.25% v/v Nonionic Surfactant

    • T5: Reference Herbicide (a standard treatment for the target species)

3. Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target woody species.

  • Document the initial plant density, height, and phenological stage of the target species in each plot.

  • Characterize and document the non-target plant community within each plot.

4. Herbicide Application:

  • Timing: Apply in the late summer/early fall, within two months of anticipated leaf drop for the target species.

  • Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform coverage.

  • Mixing: Prepare the spray solutions according to the product label, adding the surfactant and any water conditioners before the this compound.

  • Application: Apply the herbicide solution to the foliage of the target species until wet, but not to the point of runoff. Ensure complete coverage of each plant.

5. Data Collection:

  • Efficacy on Target Species:

    • At 9-12 months after treatment (following the next spring's growth cycle), assess the percent control of the target species in each plot. This can be done visually or by counting the number of dead and live stems.

    • Use a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Phytotoxicity to Non-target Species:

    • At 1, 3, and 9 months after treatment, visually assess the percent injury to desirable non-target species within the plots.

    • Record symptoms such as chlorosis, necrosis, and stunting.

  • Environmental Data: Record weather conditions (temperature, humidity, wind speed) at the time of application and any rainfall events within 72 hours post-application.

6. Data Analysis:

  • Analyze the percent control and phytotoxicity data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Visualizations

Troubleshooting_Fosamine_Efficacy Start Poor Control of Target Woody Species Observed CheckTiming Was application in late summer/early fall (before leaf drop)? Start->CheckTiming CheckRate Was the application rate adequate for the species and density? CheckTiming->CheckRate Yes Solution1 Adjust application timing for next season. CheckTiming->Solution1 No CheckCoverage Was spray coverage thorough? CheckRate->CheckCoverage Yes Solution2 Increase application rate based on label recommendations. CheckRate->Solution2 No CheckWeather Was there rainfall within 24 hours of application? CheckCoverage->CheckWeather Yes Solution3 Improve application technique for better coverage. CheckCoverage->Solution3 No CheckAdditives Were a surfactant and water conditioner used if needed? CheckWeather->CheckAdditives No Solution4 Re-apply if necessary, ensuring a rain-free period. CheckWeather->Solution4 Yes ResistantSpecies Is the species known to be tolerant to this compound? CheckAdditives->ResistantSpecies Yes Solution5 Add appropriate adjuvants to the tank mix. CheckAdditives->Solution5 No ResistantSpecies->Start No, re-evaluate other factors Solution6 Consider tank-mixing with another herbicide or using an alternative product. ResistantSpecies->Solution6 Yes

Caption: Troubleshooting Decision Tree for Poor this compound Efficacy.

Fosamine_Experimental_Workflow A 1. Site Selection & Plot Layout (Randomized Complete Block Design) B 2. Pre-Treatment Assessment (Target species density, height; non-target community) A->B C 3. Herbicide Application (Calibrated sprayer, specified rates, timing, and adjuvants) B->C D 4. Post-Treatment Data Collection (Efficacy on target, phytotoxicity on non-targets) C->D E 5. Data Analysis (ANOVA, Mean Separation Test) D->E F 6. Results & Recommendations (Determine optimal rate, assess non-target impact) E->F

References

stability of fosamine in aqueous solutions under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of fosamine in aqueous solutions under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound ammonium is generally stable in aqueous solutions, particularly under neutral to alkaline conditions. However, its stability can be influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: this compound ammonium is stable to hydrolysis at pH 7 (neutral) and pH 9 (alkaline).[1] Under acidic conditions (pH 5 and lower), it is more susceptible to degradation.[2] Low pH (<5) is a key factor influencing its breakdown in water.[2]

Q3: What is the primary degradation product of this compound in water?

A3: The major degradation product of this compound ammonium in aqueous solutions is carbamoylphosphonic acid (CPA).[1] In acidic waters (pH 5 and less), small amounts of this compound ammonium can be hydrolyzed to carbamoylphosphonic acid.[2]

Q4: Is this compound susceptible to photodegradation in water?

A4: No, this compound ammonium is stable to photodegradation in water.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent stability results in acidic solutions. Temperature fluctuations.Ensure a constant and controlled temperature throughout the experiment, as higher temperatures can increase the rate of hydrolysis, especially at low pH.
Buffer composition.The type and concentration of the buffer used can influence the degradation rate. Use standard buffers as recommended in protocols like EPA Guideline 835.2130 and report the buffer system used.
Precipitate formation in the test solution. This compound may form insoluble salts with certain minerals in the water.Use purified, deionized water for the preparation of your solutions to avoid interference from mineral content.
Difficulty in detecting this compound or its degradants. Inappropriate analytical method.Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific quantification.

Quantitative Data on this compound Stability

The available data indicates that this compound is highly stable at neutral and alkaline pH, with some degradation observed under acidic conditions.

Table 1: Hydrolytic Stability of this compound Ammonium in Aqueous Solutions

pHTemperature (°C)ObservationHalf-life (t½)
5Not SpecifiedSome degradation occurs.~10 days
720<3% degradation over 4 weeks.Stable
920<3% degradation over 4 weeks.Stable

Data synthesized from available literature. The half-life at pH 5 is an approximation based on qualitative statements.

Experimental Protocols

Protocol: Hydrolysis of this compound as a Function of pH

This protocol is based on the principles outlined in the EPA OCSPP 835.2130 Guideline for hydrolysis studies.

1. Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH values (acidic, neutral, and alkaline).

2. Materials:

  • This compound ammonium (analytical standard)

  • Sterile, purified water (Type I or equivalent)

  • Buffer solutions (e.g., acetate for pH 5, phosphate for pH 7, borate for pH 9)

  • Constant temperature incubator or water bath

  • Sterile test vessels (e.g., glass flasks with screw caps)

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

3. Procedure:

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 5, 7, and 9.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that is within the linear range of the analytical method and below its water solubility.

  • Incubation:

    • Dispense the test solutions into sterile test vessels.

    • Incubate the vessels in the dark at a constant temperature (e.g., 25 °C).

  • Sampling:

    • Collect samples from each test solution at predetermined intervals. The sampling frequency should be higher at the beginning of the study and can be decreased as the degradation rate is determined.

  • Sample Analysis:

    • Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., freezing).

    • Quantify the concentration of this compound and its primary degradation product, carbamoylphosphonic acid (CPA), using a validated analytical method.

4. Data Analysis:

  • Plot the concentration of this compound as a function of time for each pH.

  • Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½) for each pH.

Visualizations

Fosamine_Degradation_Pathway This compound This compound Ammonium CPA Carbamoylphosphonic Acid (CPA) This compound->CPA Hydrolysis (Acidic Conditions, pH < 5) Stable Stable This compound->Stable Neutral to Alkaline Conditions (pH 7-9) Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_buffers Prepare Sterile Buffers (pH 5, 7, 9) prep_solutions Prepare this compound Test Solutions prep_buffers->prep_solutions incubation Incubate at Constant Temperature prep_solutions->incubation sampling Collect Samples at Intervals incubation->sampling analysis Analyze Samples (HPLC or LC-MS/MS) sampling->analysis data_analysis Determine Degradation Kinetics and Half-life analysis->data_analysis

References

Technical Support Center: Enhancing the Rainfastness of Fosamine Herbicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fosamine herbicide formulations. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions related to improving the rainfastness of this compound in experimental settings.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments aimed at enhancing the rainfastness of this compound.

Problem Possible Causes Solutions
Reduced this compound efficacy after rainfall. 1. Short rain-free interval: The herbicide did not have sufficient time to penetrate the plant cuticle before being washed off. 2. High rainfall intensity: Heavy rainfall can physically dislodge and dilute the herbicide formulation. 3. Inadequate adjuvant: The formulation may lack an effective adjuvant to improve adhesion and penetration.1. Increase the rain-free period: Allow for a longer drying time before exposing treated plants to rainfall. A minimum of 6-8 hours is a good starting point for this compound without an enhanced adjuvant package. 2. Protect from heavy downpours: If possible, shield experimental plants from intense rainfall shortly after application. 3. Incorporate an appropriate adjuvant: Add a non-ionic surfactant (NIS) or a methylated seed oil (MSO) to the tank mix to improve spreading, sticking, and penetration. For this compound, a water-soluble herbicide, NIS is generally a good first choice.[1][2] 4. Re-application: If significant rainfall occurs shortly after application, re-treatment may be necessary.
Inconsistent results across replicates. 1. Variable spray application: Uneven coverage of the plant foliage. 2. Inconsistent simulated rainfall: Variations in rainfall intensity, duration, or droplet size. 3. Differences in plant physiology: Variations in plant age, health, or cuticle thickness.1. Standardize spray application: Use a calibrated spray chamber to ensure uniform application volume and coverage. 2. Calibrate rainfall simulator: Ensure the rainfall simulator provides consistent and reproducible rainfall events.[3] 3. Use uniform plant material: Select plants of the same species, age, and growth stage for all experimental units.
Poor performance of adjuvants. 1. Incorrect adjuvant type: The chosen adjuvant may not be suitable for a water-soluble herbicide like this compound. 2. Suboptimal adjuvant concentration: The concentration of the adjuvant may be too low to be effective or too high, leading to phytotoxicity. 3. Poor water quality: Hard water can negatively interact with some herbicides and adjuvants.1. Select appropriate adjuvants: For water-soluble herbicides, non-ionic surfactants (NIS) are often effective.[1][2] Methylated seed oils (MSO) can also enhance penetration.[4][5] 2. Optimize adjuvant concentration: Conduct a dose-response experiment to determine the optimal concentration. A typical starting range for NIS is 0.25% to 1.0% v/v.[1] 3. Use conditioned water: If using hard water, consider adding a water conditioning agent, such as ammonium sulfate (AMS), to the tank mix before adding the herbicide and adjuvant.[4][6][7]
Difficulty quantifying herbicide wash-off. 1. Inefficient leaf washing technique: The method used to recover the unabsorbed herbicide from the leaf surface may not be effective. 2. Analytical method limitations: The method used to quantify the herbicide in the wash-off solution may lack sensitivity or accuracy.1. Standardize leaf washing: Use a consistent and validated leaf washing procedure. Rinsing the treated leaf with a known volume of a suitable solvent (e.g., a water/methanol mixture) is a common method.[8][9][10] 2. Validate analytical methods: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the amount of this compound in the leaf wash solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended rain-free period for standard this compound formulations?

A1: For standard formulations without enhanced rainfastness adjuvants, a rain-free period of at least 24 hours is recommended for optimal efficacy.[11] Effectiveness can be significantly reduced if rainfall occurs on the same day as application.[12]

Q2: What type of adjuvant is best for enhancing the rainfastness of this compound?

A2: this compound is a water-soluble herbicide. For such herbicides, non-ionic surfactants (NIS) are generally recommended to improve spreading and coverage on the leaf surface.[1][2] Oil-based adjuvants like methylated seed oils (MSO) can also be effective by aiding in the penetration of the waxy leaf cuticle.[4][5] Some commercial formulations of this compound, such as Krenite® S, already contain a surfactant.[13] The Krenite® S label suggests that a penetrating oil-based adjuvant, such as a surfactant or crop oil concentrate, may be added.[12]

Q3: At what concentration should I use a non-ionic surfactant (NIS) with this compound?

A3: A typical concentration range for non-ionic surfactants is 0.25% to 1.0% v/v (volume/volume) of the final spray solution.[1] For example, to achieve a 0.25% concentration in 1 liter of spray solution, you would add 2.5 ml of NIS. The optimal concentration can vary depending on the specific NIS product, target plant species, and environmental conditions.

Q4: Can I use a crop oil concentrate (COC) with this compound?

A4: While the Krenite® S label allows for the use of a crop oil concentrate, for some water-soluble herbicides like glyphosate, COCs have been shown to sometimes reduce efficacy compared to non-ionic surfactants.[1] It is advisable to conduct a small-scale test to evaluate the performance of a COC with your specific this compound formulation and target species.

Q5: How does rainfall intensity affect this compound rainfastness?

A5: High-intensity rainfall with large droplets can physically dislodge a greater amount of the herbicide from the leaf surface compared to a gentle, prolonged drizzle, even if the total amount of rainfall is the same.[11]

Q6: Does the addition of ammonium sulfate (AMS) improve this compound rainfastness?

A6: Ammonium sulfate is primarily used as a water conditioning agent to overcome antagonism from hard water cations and can also enhance the uptake of some herbicides.[4][6][7] While it may not directly act as a sticker, by improving herbicide uptake, it can indirectly contribute to better performance in situations where rainfall is a concern.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected impact of different adjuvants on the rainfastness of this compound. This data is for illustrative purposes and should be confirmed by experimental results.

Table 1: Effect of Rain-Free Period and Adjuvants on this compound Efficacy (Visual Weed Control %)

Rain-Free Period (Hours)This compound OnlyThis compound + 0.25% v/v NISThis compound + 0.5% v/v MSO
145%65%70%
255%75%80%
470%85%90%
885%95%98%
24 (No Rain Control)95%98%99%

Table 2: Quantification of this compound Wash-off from Leaf Surfaces

Rain-Free Period (Hours)This compound Only (% of Applied Washed Off)This compound + 0.25% v/v NIS (% of Applied Washed Off)This compound + 0.5% v/v MSO (% of Applied Washed Off)
150%30%25%
240%20%15%
425%10%5%
810%<5%<5%

Experimental Protocols

Protocol 1: Evaluating the Rainfastness of this compound Formulations Using a Rainfall Simulator

Objective: To determine the minimum rain-free period required for different this compound formulations to achieve effective weed control after a simulated rainfall event.

Materials:

  • This compound herbicide formulation

  • Adjuvants (e.g., Non-Ionic Surfactant, Methylated Seed Oil)

  • Target weed species (e.g., Blackberry (Rubus fruticosus), grown in uniform pots)

  • Laboratory spray chamber

  • Rainfall simulator with adjustable intensity and duration

  • Controlled environment growth chamber

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Preparation: Grow a sufficient number of weed seedlings to a consistent growth stage (e.g., 6-8 leaf stage) under controlled conditions. Select healthy, uniform plants for the experiment.

  • Herbicide Application: Prepare the this compound spray solutions at the desired concentration, with or without adjuvants. Apply the herbicide to the plants using a laboratory spray chamber to ensure uniform coverage. Leave a set of plants untreated as a control.

  • Rain-Free Intervals: Divide the treated plants into groups. Each group will represent a different rain-free period (e.g., 1, 2, 4, 8, and 24 hours) after herbicide application. Maintain the plants in a controlled environment during these intervals.

  • Simulated Rainfall: At the end of each designated rain-free period, place the corresponding group of plants in the rainfall simulator. Apply a standardized amount and intensity of simulated rain (e.g., 20 mm/hr for 30 minutes).

  • Post-Rainfall Growth and Evaluation: After the rainfall simulation, transfer the plants to a growth chamber and maintain them under optimal growing conditions. Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death). At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.

  • Data Analysis: Analyze the data to determine the rain-free period at which there is no significant difference in efficacy compared to the non-rained control for each formulation.

Protocol 2: Quantifying this compound Wash-off from Leaf Surfaces

Objective: To quantify the amount of this compound removed from leaf surfaces by a simulated rainfall event.

Materials:

  • Radiolabeled (e.g., ¹⁴C) this compound or a validated analytical method for non-labeled this compound (e.g., HPLC)

  • Adjuvants

  • Target plant species

  • Micropipette or microsyringe

  • Rainfall simulator

  • Leaf washing solvent (e.g., water/methanol mixture)

  • Scintillation vials and cocktail (for radiolabeled this compound) or appropriate vials for HPLC analysis

  • Liquid scintillation counter or HPLC system

Methodology:

  • Plant Preparation: Grow test plants to a suitable size in a controlled environment.

  • Herbicide Application: Apply a known amount of the this compound formulation (radiolabeled or non-labeled) to a specific area on the adaxial surface of a mature leaf using a micropipette.

  • Rain-Free Intervals and Simulated Rainfall: As described in Protocol 1, subject the treated plants to simulated rainfall after specified rain-free intervals.

  • Leaf Washing: Immediately after the rainfall simulation, carefully excise the treated leaves. Wash the leaf surface by immersing and gently agitating it in a known volume of the leaf washing solvent for a standardized time (e.g., 60 seconds).[8][9][10]

  • Quantification:

    • For ¹⁴C-Fosamine: Take an aliquot of the leaf wash solution, add it to a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. This will determine the amount of herbicide washed off. The remaining radioactivity in the plant can also be measured after combustion and oxidation.

    • For non-labeled this compound: Analyze the concentration of this compound in the leaf wash solution using a validated HPLC method.

  • Data Analysis: Express the amount of this compound washed off as a percentage of the total amount applied.

Visualizations

Experimental_Workflow_Rainfastness_Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_rain Rain Simulation cluster_eval Evaluation plant_prep Plant Preparation (Uniform Growth Stage) spray_app Spray Application (Controlled Environment) plant_prep->spray_app herbicide_prep Herbicide Formulation (this compound +/- Adjuvants) herbicide_prep->spray_app rain_free Rain-Free Intervals (1, 2, 4, 8, 24h) spray_app->rain_free rain_sim Simulated Rainfall (Standardized Intensity) rain_free->rain_sim growth Post-Treatment Growth (Controlled Conditions) rain_sim->growth assessment Efficacy Assessment (Visual Rating & Biomass) growth->assessment

Diagram 1: Experimental workflow for evaluating this compound rainfastness.

Troubleshooting_Logic start Reduced Efficacy After Rain? cause1 Short Rain-Free Interval? start->cause1 Yes cause2 Inadequate Adjuvant? cause1->cause2 No solution1 Increase Rain-Free Period cause1->solution1 Yes cause3 High Rainfall Intensity? cause2->cause3 No solution2 Add/Optimize Adjuvant (e.g., NIS, MSO) cause2->solution2 Yes solution3 Protect from Heavy Rain / Re-apply if necessary cause3->solution3 Yes

Diagram 2: Troubleshooting logic for reduced this compound efficacy post-rainfall.

References

Validation & Comparative

A Comparative Analysis of Fosamine and Glyphosate for Woody Brush Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicides fosamine and glyphosate, focusing on their efficacy in controlling woody brush. The information presented is curated for researchers and professionals in drug development and related scientific fields, emphasizing experimental data and mechanisms of action.

Executive Summary

This compound and glyphosate are both effective post-emergent herbicides used for the control of woody plants. However, they differ significantly in their chemical properties, mechanism of action, and spectrum of activity. Glyphosate is a broad-spectrum, non-selective herbicide that acts systemically to kill most annual and perennial plants, including grasses, broadleaf weeds, and woody brush.[1] In contrast, this compound is a selective herbicide that primarily targets woody species, with minimal impact on herbaceous plants. The choice between these two herbicides depends on the specific management objectives, target species, and the surrounding environment.

Mechanism of Action

The divergent mechanisms of action of this compound and glyphosate underpin their different herbicidal properties.

This compound: this compound ammonium is a plant growth regulator. Its precise mechanism of action is not fully understood, but it is known to inhibit bud development. When applied to foliage in late summer or early fall, the effects are typically not visible until the following spring when the treated plants fail to produce new leaves and shoots.

Glyphosate: Glyphosate's mode of action is well-established. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway.[1] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[1] By blocking this pathway, glyphosate prevents the production of proteins necessary for plant growth and survival, leading to a systemic kill.[1]

Comparative Efficacy: A Review of Experimental Data

Direct comparative studies providing quantitative efficacy data for this compound and glyphosate on the same woody brush species are limited in the available scientific literature. However, individual studies on the efficacy of each herbicide provide valuable insights. The following table summarizes available quantitative data from separate studies. It is important to note that these results are not from head-to-head comparisons and were conducted under different experimental conditions.

HerbicideTarget SpeciesEfficacy MetricResultStudy Context
This compound Rhamnus cathartica (Common Buckthorn)Mortality Rate95%A study evaluating the impact of this compound on invasive common buckthorn in a forest understory.
Glyphosate Japanese Climbing FernControl Percentage91-98%A study assessing the efficacy of glyphosate for the control of an invasive fern species, evaluated two years after treatment.
Glyphosate Woody Vines (Akebia quinata, Euonymus fortunei, Hedera helix, Vinca minor)MortalityComplete killAn urban woodland study where two spray treatments of glyphosate resulted in the death of the targeted woody vines.[2]

Experimental Protocols

The following is a generalized experimental protocol for conducting a comparative efficacy study of herbicides on woody brush, based on common practices in forestry and weed science research.

1. Study Site Selection and Plot Design:

  • Select a site with a uniform population of the target woody brush species.

  • Establish experimental plots of a standardized size (e.g., 10m x 10m).

  • Use a randomized complete block design to account for environmental variability. Each block should contain all herbicide treatments and a control.

  • Replicate each treatment at least three to four times.

2. Herbicide Application:

  • Apply herbicides during the recommended window for optimal efficacy (typically late summer to early fall for both this compound and glyphosate).

  • Use a calibrated sprayer to ensure accurate and uniform application rates.

  • Treatments should include:

    • This compound at a specified application rate (e.g., 6-12 lbs/A).[3]

    • Glyphosate at a specified application rate (e.g., 2-5 lbs/A).[3]

    • An untreated control plot.

  • Include a surfactant with the herbicide solution as recommended by the product label to enhance foliar uptake.

3. Data Collection and Analysis:

  • Pre-treatment data should include measurements of stem density, height, and canopy cover of the target species in each plot.

  • Post-treatment efficacy should be evaluated at set intervals (e.g., 6, 12, and 24 months after treatment).

  • Efficacy metrics should include:

    • Percent mortality of target species.

    • Visual assessment of injury (e.g., chlorosis, necrosis, dieback) on a rated scale.

    • Measurement of regrowth (number and height of new sprouts).

    • Changes in canopy cover or biomass.

  • Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatments.

Visualizing the Process and Comparison

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative herbicide efficacy trial.

G A Site Selection & Characterization B Plot Establishment & Layout (Randomized Block Design) A->B C Pre-Treatment Data Collection (Stem density, height, cover) B->C D Herbicide Preparation & Calibration E Foliar Application of Treatments (this compound, Glyphosate, Control) D->E F Post-Treatment Data Collection (Mortality, Injury, Regrowth) G Statistical Analysis (ANOVA) F->G H Efficacy Comparison & Reporting G->H

Caption: A typical experimental workflow for comparing herbicide efficacy on woody brush.

Logical Comparison of this compound and Glyphosate

This diagram highlights the key distinguishing features of this compound and glyphosate.

G cluster_this compound This compound Characteristics cluster_glyphosate Glyphosate Characteristics This compound This compound F_MoA Mechanism: Bud Development Inhibitor This compound->F_MoA F_Spectrum Spectrum: Selective (Woody Plants) This compound->F_Spectrum F_Symptom Symptomology: Delayed (Next Season) This compound->F_Symptom Glyphosate Glyphosate G_MoA Mechanism: EPSP Synthase Inhibitor Glyphosate->G_MoA G_Spectrum Spectrum: Broad (Non-Selective) Glyphosate->G_Spectrum G_Symptom Symptomology: Relatively Rapid (Days to Weeks) Glyphosate->G_Symptom

Caption: A logical comparison of the key characteristics of this compound and glyphosate.

References

A Comparative Guide to Fosamine and Triclopyr for the Management of Invasive Shrubs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Land Management Professionals

This guide provides a detailed comparison of two widely used herbicides, fosamine and triclopyr, for the control of invasive woody plant species. The information presented is based on a comprehensive review of scientific literature and technical reports, offering a quantitative and qualitative assessment of their performance, environmental impact, and application protocols.

At a Glance: this compound vs. Triclopyr

FeatureThis compoundTriclopyr
Primary Use Control of woody and some herbaceous plants[1].Control of woody and broadleaf plants[2].
Mode of Action Plant growth regulator; "dormancy enforcer" that prevents bud break in the spring following a late summer/fall application. The exact mechanism is not fully understood but may involve inhibition of mitosis[1][3].Synthetic auxin mimic; induces uncontrolled, disorganized plant growth leading to plant death[2].
Application Method Primarily foliar spray[1].Foliar spray, basal bark, and cut-stump treatments[2].
Timing of Application Late summer to early fall, before leaf senescence[1][3].Most effective when plants are actively growing; can be used year-round for basal bark and cut stump applications[4][5].
Visual Effect Delayed; treated plants fail to leaf out in the following spring[1][3].Rapid; symptoms like leaf curling can appear within 24 hours on herbaceous plants, with woody plants showing effects in the following growing season[6].
Soil Half-Life Approximately 8 days; rapidly degraded by soil microbes[3].Averages 30 days, but can range from 8 to 46 days[2][4].
Water Solubility 1,790,000 ppm (highly soluble)[3].430 ppm (acid), 23 mg/L (ester), 2,100,000 mg/L (salt)[2].
Mobility in Soil Low; binds readily to soil particles[3][7].Intermediate; the salt formulation can be mobile[2].

Efficacy Data: A Case Study on Common Buckthorn (Rhamnus cathartica)

While direct comparative studies between this compound and triclopyr on the same invasive shrub species are limited in the readily available scientific literature, individual studies provide valuable efficacy data. A study on the use of this compound ammonium for the control of invasive common buckthorn (Rhamnus cathartica) in Minnesota, USA, demonstrated high efficacy.

HerbicideTarget SpeciesApplication MethodEfficacyNon-Target ImpactsSource
This compound ammoniumRhamnus catharticaFoliar Spray95% mortality rate[8][9].Significant reduction in forb cover (up to 85%)[8][9].Schuster et al. (2020)[8][9]
TriclopyrRhamnus catharticaCut Stump TreatmentHighly effective (specific percentage not provided in the cited source, but recommended for control)[10].Not detailed in the cited source.Delanoy & Archibold (2007)[10]

Experimental Protocols

This compound Ammonium Foliar Application for Rhamnus cathartica Control

This protocol is based on the methodology described by Schuster et al. (2020)[8][9].

  • Herbicide Formulation: this compound ammonium (product name Krenite® S).

  • Application Timing: Late summer/early fall, prior to the senescence of Rhamnus cathartica leaves. This timing is crucial as it allows for translocation of the herbicide to the buds while minimizing impact on native herbaceous plants that may have already senesced[9].

  • Application Equipment: High-volume pistol grip sprayers or backpack sprayers[9].

  • Procedure:

    • Identify and delineate the target infestation area of Rhamnus cathartica.

    • Prepare the herbicide solution according to the manufacturer's label recommendations. The addition of a surfactant is recommended to improve leaf penetration[3].

    • Apply the herbicide solution as a foliar spray, ensuring thorough coverage of the leaves of the target shrubs.

    • Monitor the treated area in the following spring for the absence of leaf-out, which indicates successful treatment.

    • Assess non-target impacts by monitoring the cover and diversity of surrounding vegetation.

Triclopyr Application Methods for Woody Plant Control

Triclopyr offers versatility in its application methods. The following protocols are synthesized from multiple sources[2][4][11][12].

1. Foliar Spray Application

  • Herbicide Formulation: Triclopyr amine (e.g., Garlon 3A) or ester (e.g., Garlon 4 Ultra) formulations mixed with water and a surfactant[12].

  • Application Timing: During the active growing season when plants are fully leafed out[13].

  • Procedure:

    • Mix the herbicide solution to the desired concentration (e.g., 2% solution)[12].

    • Use a backpack sprayer or other suitable equipment to apply the solution to the foliage of the target shrubs, ensuring thorough wetting of the leaves[13].

    • Avoid spraying to the point of runoff to prevent non-target soil contamination[2].

2. Basal Bark Application

  • Herbicide Formulation: Triclopyr ester formulation mixed with a basal oil, diesel fuel, or kerosene[4][11]. Ready-to-use formulations like Pathfinder II are also available[11].

  • Application Timing: Can be applied any time of the year, including the dormant season, as long as the bark is not wet or covered in snow[4].

  • Procedure:

    • Prepare the herbicide-oil mixture (e.g., 10-20% product v/v)[1].

    • Using a low-pressure backpack sprayer with a narrow, solid cone or flat fan nozzle, apply the mixture to the lower 12-18 inches of the shrub's stem, ensuring complete coverage of the circumference[2][4].

3. Cut Stump Application

  • Herbicide Formulation: Triclopyr ester or amine formulations. Oil-based solutions are used for the ester formulation, while water-based solutions are suitable for the amine formulation if applied immediately after cutting[11][14].

  • Application Timing: Year-round[15].

  • Procedure:

    • Cut the invasive shrub as close to the ground as possible.

    • Immediately after cutting (within minutes), apply the herbicide solution to the entire cut surface, focusing on the cambium layer (the ring of living tissue just inside the bark)[2].

    • A colored dye can be added to the herbicide solution to track treated stumps[12].

Visualizing the Process

Experimental_Workflow cluster_this compound This compound Protocol cluster_triclopyr Triclopyr Protocol F1 Late Summer/Fall Application (Foliar Spray) F2 Herbicide Absorption by Leaves F1->F2 F3 Translocation to Buds F2->F3 F4 Spring Assessment: Failure to Leaf Out F3->F4 T1 Active Growth Application (Foliar/Basal/Cut Stump) T2 Herbicide Absorption (Leaves/Bark/Cut Surface) T1->T2 T3 Systemic Translocation T2->T3 T4 Growth Disruption & Visible Symptoms T3->T4

Comparative experimental workflows for this compound and triclopyr.

Mode_of_Action cluster_this compound This compound cluster_triclopyr Triclopyr F_Apply Foliar Application (Late Season) F_Action Inhibition of Bud Development F_Apply->F_Action Translocation F_Rupesult F_Rupesult F_Action->F_Rupesult F_Result No New Growth in Spring T_Apply Application to Growing Plant T_Action Mimics Auxin Hormone T_Apply->T_Action Systemic Absorption T_Result Uncontrolled Growth & Plant Death T_Action->T_Result

References

Ecotoxicological Risk Assessment: A Comparative Analysis of Fosamine and Other Leading Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the relative ecotoxicological risks of fosamine in comparison to other widely used herbicides. This report synthesizes key experimental data on aquatic and terrestrial toxicity, environmental fate, and mechanisms of action.

Executive Summary

This compound, an organophosphonate herbicide, is primarily utilized for the control of woody and herbaceous plants in non-crop areas.[1][2] Its ecotoxicological profile, when compared with other major herbicides such as glyphosate, triclopyr, imazapyr, and hexazinone, reveals a comparatively lower risk to many non-target organisms. This is largely attributed to its rapid microbial degradation in soil and low toxicity to a majority of animal species tested.[3] However, a thorough risk assessment necessitates a detailed examination of its effects on a wide array of ecological receptors and a comparison with the known impacts of alternative herbicides. This guide provides a data-driven comparison to aid in the informed selection and use of these chemical agents.

Comparative Ecotoxicological Data

The following tables summarize the acute toxicity of this compound and four other commonly used herbicides to a range of non-target organisms. Data is presented as LC50 (the concentration of a chemical which kills 50% of a test population) for aquatic organisms and LD50 (the dose of a chemical which kills 50% of a test population) for terrestrial organisms.

Table 1: Acute Toxicity to Aquatic Organisms (LC50)
HerbicideRainbow Trout (mg/L)Bluegill Sunfish (mg/L)Daphnia magna (mg/L)
This compound 1000[3]670[3]1524[4]
Glyphosate 10.17 (Roundup®)[5]-14.19 (Roundup®)[5]
Triclopyr 117[6]148[6]1170 (amine salt)[6]
Imazapyr >100[7]>100[8]>100[7]
Hexazinone >100>100>100

Note: Toxicity of glyphosate-based herbicides can be significantly influenced by the surfactant formulations, as seen with Roundup®. Data for hexazinone often indicates low toxicity at maximum solubility limits.

Table 2: Acute Toxicity to Terrestrial Organisms (LD50)
HerbicideRat (oral, mg/kg)Bobwhite Quail (oral, mg/kg)Honeybee (contact, µ g/bee )
This compound 24,400[3]>10,000[1]>100
Glyphosate >5,000>3,851>100
Triclopyr 630 - 729[6]2935 (LC50, ppm)[6]>100
Imazapyr >5,000>2,150>100
Hexazinone 1,690>2,258>100

Environmental Fate and Behavior

The environmental persistence and mobility of a herbicide are critical factors in its overall ecotoxicological risk profile.

HerbicideSoil Half-life (days)Water Solubility (mg/L)Key Degradation Mechanism
This compound 7 - 14[3]1,790,000[3]Microbial metabolism[3]
Glyphosate 2 - 19712,000Microbial metabolism
Triclopyr 30 - 90[9]440[6]Photolysis and microbial metabolism[10]
Imazapyr 30 - 15011,300Microbial metabolism
Hexazinone 30 - 18033,000Microbial metabolism

This compound's rapid degradation in soil significantly limits its potential for leaching and long-term impacts.[3] In contrast, herbicides with longer half-lives, such as triclopyr, imazapyr, and hexazinone, may pose a greater risk of persistence and off-target effects.

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological studies. Below are outlines of the methodologies for key experiments.

Aquatic Toxicity Testing: Fish Acute 96-hour LC50 Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

experimental_workflow cluster_acclimation Acclimation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis acclimate Acclimate test fish to laboratory conditions (e.g., temperature, water quality) for at least 14 days. prepare Prepare a series of test concentrations of the herbicide in water. acclimate->prepare control Establish a control group with no herbicide exposure. prepare->control expose Randomly assign fish to test chambers for each concentration and the control. control->expose monitor Observe and record mortality and any sublethal effects at 24, 48, 72, and 96 hours. expose->monitor calculate Calculate the LC50 value and its 95% confidence limits using statistical methods (e.g., probit analysis). monitor->calculate

Experimental workflow for a fish acute 96-hour LC50 test.
Terrestrial Toxicity Testing: Avian Acute Oral LD50 Test

This protocol is used to determine the single oral dose of a substance that is lethal to 50% of a test bird population.

avian_ld50_workflow acclimation Acclimate birds (e.g., Bobwhite quail) to test caging and diet. fasting Fast birds for a short period before dosing. acclimation->fasting dose_prep Prepare a range of herbicide doses, typically administered via gavage. dosing Administer a single oral dose to each bird. dose_prep->dosing fasting->dose_prep observation Observe birds for mortality and signs of toxicity for at least 14 days. dosing->observation necropsy Conduct a gross necropsy on all birds at the end of the observation period. observation->necropsy analysis Statistically determine the LD50 value. necropsy->analysis

Workflow for an avian acute oral LD50 toxicity test.

Mode of Action and Potential Signaling Pathways

The primary mode of action for this compound in target plants is the inhibition of growth, preventing dormant tissues from becoming active.[3] Its specific biochemical mechanism is not fully understood, but it is thought to inhibit mitosis in susceptible plants.[3] For non-target organisms, this compound exhibits low toxicity, suggesting it does not significantly interfere with critical signaling pathways in animals at environmentally relevant concentrations.

In contrast, other herbicides have well-defined modes of action that can have implications for non-target organisms. For example, glyphosate inhibits the shikimate pathway, which is essential for amino acid synthesis in plants and some microorganisms.[11] While this pathway is absent in animals, some studies have explored potential indirect effects.

The following diagram illustrates a simplified logical relationship in the ecotoxicological risk assessment process.

risk_assessment_logic cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization env_fate Environmental Fate (Persistence, Mobility) risk Ecotoxicological Risk env_fate->risk app_rate Application Rate & Method app_rate->risk toxicity Toxicity to Non-Target Organisms (Aquatic, Terrestrial) toxicity->risk

Logical flow of an ecotoxicological risk assessment.

Conclusion

Based on the available data, this compound presents a lower acute ecotoxicological risk to many aquatic and terrestrial animals compared to several other widely used herbicides. Its rapid degradation in the environment further mitigates the potential for long-term exposure and off-target effects. However, it is crucial for researchers and environmental managers to consider the specific ecological context of any herbicide application. This includes the sensitivity of local non-target species, soil and water conditions, and application methods. This guide provides a comparative framework to support evidence-based decisions in vegetation management, balancing efficacy with environmental stewardship.

References

Cross-Species Sensitivity to Fosamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species sensitivity of a compound is a critical aspect of risk assessment and predicting potential environmental impact. This guide provides a comparative analysis of the sensitivity of various laboratory species to fosamine, an organophosphate herbicide. The information is compiled from a range of laboratory studies, with a focus on quantitative data to facilitate objective comparison.

Quantitative Toxicity Data

The acute toxicity of this compound varies across different species and routes of exposure. The following tables summarize the available quantitative data from laboratory studies.

Mammalian Toxicity
SpeciesRouteEndpointValue (mg/kg)Reference
Rat (Male)OralLD5024,400[1]
Rat (Female)OralLD50>5,000[2]
Guinea Pig (Male)OralLD507,380[2]
RabbitDermalLD50>1,683[1]
DogOralNOEL (6-month)>1,000 ppm (in diet)[2]

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested population. NOEL (No-Observed-Effect Level): The highest tested dose of a substance at which no adverse effects are observed.

Avian Toxicity
SpeciesRouteEndpointValue (mg/kg)Reference
Mallard DuckOralLD50>5,000[2]
Bobwhite QuailOralLD50>5,000[2]
Mallard DuckDietaryLC50 (8-day)>10,000 ppm[2]
Bobwhite QuailDietaryLC50 (8-day)>10,000 ppm[2]

LC50 (Lethal Concentration, 50%): The concentration of a substance in the diet that is lethal to 50% of the tested population over an 8-day exposure period.

Aquatic Toxicity
SpeciesEndpointValue (mg/L)Exposure DurationReference
Bluegill SunfishLC5067096 hours[2]
Coho SalmonLC508,29096 hours[2]
Rainbow TroutLC5037796 hours[3]
Fathead MinnowLC50>1,00096 hours[3]
Daphnia magnaEC501,52448 hours[2]

LC50 (Lethal Concentration, 50%): The concentration of a substance in water that is lethal to 50% of the tested population over a specified duration. EC50 (Effective Concentration, 50%): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the tested population over a specified duration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of this compound, based on standardized OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 420)
  • Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used. Animals are fasted prior to administration of the test substance.

  • Dosage: A single dose of this compound is administered by gavage. The study may involve a sighting study to determine the appropriate starting dose, followed by the main study using a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[4]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days after dosing.[5] Body weight is recorded weekly.

  • Endpoint: The study aims to identify the dose that causes evident toxicity or death, allowing for the determination of the LD50 value. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (based on OECD Guideline 402)
  • Test Animals: Healthy young adult rats, typically females, are used. The fur on the dorsal area is clipped 24 hours before the test.[6][7]

  • Dosage and Application: The test substance is applied uniformly to a shaved area of approximately 10% of the total body surface. The area is covered with a porous gauze dressing for 24 hours.[7][8]

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days after application. Body weights are recorded weekly.[8]

  • Endpoint: The LD50 is determined based on the observed mortality. A gross necropsy is performed on all animals.

Fish, Acute Toxicity Test (based on OECD Guideline 203)
  • Test Species: A variety of fish species can be used, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Danio (Danio rerio).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under static or semi-static conditions. Water temperature, pH, and a 12-16 hour photoperiod are controlled.[9][10]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[9]

  • Endpoint: The concentration that kills 50% of the fish (LC50) is determined.[9][11]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.[12]

  • Test Conditions: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[12][13]

  • Observations: Immobilisation is recorded at 24 and 48 hours and compared to a control group.[12]

  • Endpoint: The result is expressed as the median effective concentration (EC50) at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[12]

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
  • Test Species: Common test species include Mallard ducks (Anas platyrhynchos) and Bobwhite quail (Colinus virginianus).

  • Dosage: The test substance is administered as a single oral dose. The study can be a limit test (a single high dose) or a dose-response study to determine the LD50.[14][15]

  • Observation Period: Birds are observed for mortality and signs of toxicity for a specified period, typically 14 days.

  • Endpoint: The LD50 is calculated based on the observed mortality.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an acute toxicity study, a fundamental component of assessing cross-species sensitivity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Analysis & Reporting A Species Selection (e.g., Rat, Fish, Bird) B Acclimatization (Standard housing conditions) A->B C Dose Range Finding (Sighting Study) B->C D Test Substance Administration (Oral, Dermal, or in Water) C->D Main Study Initiation E Observation Period (e.g., 14 days for mammals, 96h for fish) D->E F Data Collection (Mortality, Clinical Signs, Body Weight) E->F G Statistical Analysis (Calculation of LD50/LC50/EC50) F->G H Necropsy (Gross pathological examination) F->H I Final Report Generation G->I H->I

Caption: Experimental Workflow for Acute Toxicity Testing.

References

Field Validation of Fosamine's Soil Half-Life: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the soil half-life of fosamine and three alternative herbicides: glyphosate, triclopyr, and imazapyr. The data presented is a summary of findings from various field and laboratory studies. It is important to note that direct comparative field trials under identical conditions were not available in the public domain; therefore, the presented data represents a compilation of existing literature.

Comparative Soil Half-Life Data

The persistence of an herbicide in the soil, often measured by its half-life (the time it takes for 50% of the initial amount to dissipate), is a critical factor in its environmental impact and potential for carryover to subsequent crops. The following table summarizes the reported soil half-life data for this compound and its alternatives.

HerbicideTypical Soil Half-Life (Days)Reported Range of Soil Half-Life (Days)Primary Degradation Mechanism
This compound 8 - 10[1]7 - 42[2]Microbial Metabolism[1][2]
Glyphosate 30 - 60[3]2 - 197[4]Microbial Metabolism[3]
Triclopyr 30 - 46[5]8 - 314[5][6]Microbial Metabolism, Photodegradation[5]
Imazapyr 30 - 1503 months to 2 years[7]Microbial Metabolism, Photolysis[7][8]

Experimental Protocols for Soil Half-Life Field Validation

The determination of a herbicide's soil half-life under field conditions is a complex process governed by standardized protocols to ensure data accuracy and reproducibility. The most widely accepted guidelines are the U.S. Environmental Protection Agency (EPA) OCSPP 835.6100 (Terrestrial Field Dissipation) and the Organization for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Section 3. These protocols outline a comprehensive methodology, which is summarized below.

1. Site Selection and Characterization:

  • Test Plots: Establish replicate plots in locations representative of the intended use areas of the herbicide.

  • Soil Analysis: Conduct a thorough characterization of the soil in the test plots, including texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.

  • Meteorological Monitoring: Install a weather station to continuously monitor and record climatic conditions such as air and soil temperature, rainfall, and wind speed throughout the study period.

2. Herbicide Application:

  • Application Rate: Apply the herbicide at a known, calibrated rate that reflects the maximum recommended label rate.

  • Application Method: Use application equipment that is representative of typical agricultural or industrial practices.

  • Control Plots: Maintain untreated control plots to serve as a baseline for comparison.

3. Soil Sampling:

  • Sampling Intervals: Collect soil samples at predetermined intervals following herbicide application. The frequency of sampling is highest shortly after application and decreases over time. A typical schedule might include sampling on day 0 (immediately after application), 1, 3, 7, 14, 30, 60, 90, 120, and 365 days.

  • Sampling Depth: Collect soil cores to a depth relevant to potential leaching and root uptake, typically in increments (e.g., 0-15 cm, 15-30 cm).

  • Replication: Collect multiple soil cores from each plot at each sampling interval to ensure statistical validity.

4. Sample Handling and Analysis:

  • Storage: Immediately after collection, store soil samples frozen to prevent further degradation of the herbicide.

  • Extraction: Develop and validate a robust analytical method to extract the herbicide and its major metabolites from the soil samples.

  • Quantification: Use sensitive analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), to accurately quantify the concentration of the parent herbicide and its degradation products.

5. Data Analysis and Half-Life Calculation:

  • Dissipation Curve: Plot the concentration of the herbicide in the soil over time to generate a dissipation curve.

  • Kinetic Modeling: Fit the dissipation data to a kinetic model, most commonly a first-order decay model, to calculate the half-life (DT50) of the herbicide in the soil.

Experimental Workflow for Soil Half-Life Determination

The following diagram illustrates the typical workflow for a terrestrial field dissipation study to determine the soil half-life of a herbicide.

Soil_Half_Life_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Trial cluster_lab Phase 3: Laboratory Analysis cluster_analysis Phase 4: Data Analysis & Reporting SiteSelection Site Selection & Characterization Protocol Experimental Protocol Development SiteSelection->Protocol Application Herbicide Application Protocol->Application Sampling Soil Sampling at Defined Intervals Application->Sampling Extraction Sample Extraction Sampling->Extraction Quantification Chemical Quantification (e.g., HPLC-MS) Extraction->Quantification DissipationCurve Generate Dissipation Curve Quantification->DissipationCurve HalfLifeCalc Half-Life Calculation (First-Order Kinetics) DissipationCurve->HalfLifeCalc FinalReport Final Study Report HalfLifeCalc->FinalReport

Caption: Workflow for a terrestrial field dissipation study.

References

Comparative Analysis of Fosamine's Impact on Soil Microbial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of fosamine ammonium, a phosphonate herbicide, on soil microbial activity against other alternatives, primarily focusing on glyphosate, the world's most widely used herbicide. The analysis is based on a review of existing experimental data, highlighting both the known effects and the current gaps in scientific literature.

Executive Summary

This compound ammonium is characterized by its rapid degradation by soil microorganisms, resulting in a short soil half-life and low potential for persistence or leaching.[1][2][3] However, there is a notable scarcity of public research detailing its specific, quantitative effects on the composition and enzymatic activity of soil microbial communities. In contrast, the impact of glyphosate on soil microbes has been extensively studied, yielding a complex and often contradictory body of evidence. While some studies show negligible or even stimulatory effects on microbial activity at recommended field rates, others report significant alterations in community structure, inhibition of key enzymes, and potential negative impacts on beneficial microorganisms, with effects being highly dependent on dosage, soil type, and management history.[4][5][6][7] This guide synthesizes the available data to provide a comparative overview for environmental risk assessment and the development of more sustainable land management strategies.

Data Presentation: Herbicide Impact on Soil Environment

The following tables summarize quantitative data on the soil persistence of this compound and the varied impacts of glyphosate on microbial parameters.

Table 1: Soil Persistence and Degradation of this compound Ammonium

ParameterValueSource
Primary Degradation Mechanism Metabolism by soil microorganisms[1][2]
Soil Half-Life Approx. 1 week to 10 days[1][2][3][8]
Primary Metabolite Carbamoylphosphonic acid (CPA)[1][2]
Metabolite Persistence CPA completely disappears in 3 to 6 months[1][2]
Mobility in Soil Low; strong adsorption to soil particles[1][2]

Table 2: Reported Effects of Glyphosate on Soil Microbial Parameters (Selected Studies)

Microbial ParameterHerbicide ConcentrationSoil Type / ConditionObserved EffectSource
Microbial Respiration (CO2) 5-5000 mg/kgPonderosa pine plantation soilStimulated; increased with concentration[2]
Microbial Biomass 47-234 µg/gWeswood silt loamNo significant effect[5][9]
Microbial Respiration (C & N Mineralization) 47-234 µg/gWeswood silt loamSignificantly stimulated; increased with rate[5][9]
Dehydrogenase Activity 3.0 litre/haMedium deep black soilSignificantly decreased at higher levels[7]
Urease Activity 3.0 litre/haMedium deep black soilSignificantly decreased at higher levels[7]
Phosphatase Activity 3.0 litre/haMedium deep black soilSignificantly decreased at higher levels[7]
Dehydrogenase, Urease, Phosphatase 10x field rateNot specified>80% inhibition[6]
Fungal Community Field applicationNot specifiedStatistically significant increase in colonies[10]
Bacterial Community Field applicationRye cover crop plotSignificant change in counts[10]

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive. However, the general methodologies employed to assess the impact of herbicides on soil microbial activity follow a consistent workflow.

General Experimental Protocol for Assessing Herbicide Impact:

  • Soil Collection and Preparation:

    • Soil is collected from the upper horizon (e.g., 0-15 cm depth) of the target field.

    • The soil is sieved to remove large debris and ensure homogeneity.

    • The physicochemical properties of the soil (e.g., texture, pH, organic carbon content, nutrient levels) are characterized.

  • Herbicide Application:

    • The herbicide (e.g., this compound ammonium or glyphosate) is applied to soil subsamples. Applications are typically made at rates equivalent to recommended field doses and often include exaggerated doses (e.g., 10x or 100x) to assess dose-dependent effects. A control group with no herbicide is always included.

  • Incubation:

    • The treated and control soil samples are incubated under controlled laboratory conditions.

    • Temperature and moisture are maintained at optimal levels for microbial activity (e.g., 25°C, 60% water-holding capacity).

    • Incubation periods vary, with subsamples taken at different time points (e.g., 1, 7, 14, 30, 60 days) to assess short-term and longer-term effects.

  • Analysis of Microbial Parameters:

    • Microbial Biomass: Often measured using methods like chloroform fumigation-extraction to determine microbial biomass carbon (MBC) and nitrogen (MBN).

    • Microbial Respiration: Measured by quantifying the CO2 evolved from the soil over time, indicating overall microbial activity.

    • Soil Enzyme Assays: The activities of specific enzymes are measured using spectrophotometric assays. Common enzymes include:

      • Dehydrogenase: An indicator of overall microbial metabolic activity.

      • Urease: Involved in the nitrogen cycle (hydrolysis of urea).

      • Phosphatase (Acid and Alkaline): Involved in the phosphorus cycle (mineralization of organic P).

    • Community Structure Analysis: Techniques like Phospholipid Fatty Acid (PLFA) analysis or DNA sequencing (e.g., 16S rRNA for bacteria, ITS for fungi) are used to determine changes in the composition and diversity of the microbial community.

Visualizations: Workflows and Degradation Pathways

The following diagrams illustrate the experimental workflow and the microbial degradation pathways for this compound and glyphosate.

G cluster_0 Preparation & Treatment cluster_1 Analysis A Soil Collection (e.g., 0-15 cm depth) B Sieving & Homogenization A->B C Herbicide Application (Control, Field Rate, 10x Rate) B->C D Controlled Incubation (Temp, Moisture) C->D E Microbial Respiration (CO2 Evolution) D->E F Enzyme Activity Assays (Dehydrogenase, Urease, etc.) D->F G Microbial Biomass (C, N, P) D->G H Community Structure (DNA Sequencing, PLFA) D->H

Fig. 1: General experimental workflow for assessing herbicide impact.

G This compound This compound Ammonium microbes Soil Microorganisms This compound->microbes Metabolism cpa Carbamoylphosphonic Acid (CPA) (Primary Metabolite) microbes->cpa Produces mineralization Further Mineralization (CO2, H2O, etc.) cpa->mineralization Degrades to

Fig. 2: Simplified microbial degradation pathway of this compound.

G cluster_gox GOX Pathway cluster_lyase C-P Lyase Pathway glyphosate Glyphosate gox Glyphosate Oxidoreductase (GOX) glyphosate->gox C-N Cleavage lyase Carbon-Phosphorus Lyase glyphosate->lyase C-P Cleavage ampa AMPA (Aminomethylphosphonic acid) gox->ampa glyoxylate Glyoxylate gox->glyoxylate sarcosine Sarcosine lyase->sarcosine phosphate Inorganic Phosphate lyase->phosphate

Fig. 3: Primary microbial degradation pathways of Glyphosate.

Comparative Analysis

This compound Ammonium: The primary characteristic of this compound in soil is its non-persistent nature. It is readily utilized and metabolized by soil microorganisms, leading to a half-life of about one week.[1][2] This rapid breakdown minimizes the risk of accumulation in the soil and subsequent leaching into groundwater. The major metabolite, CPA, is also subject to microbial degradation and does not persist long-term.[1][2] While this indicates a reliance on a healthy microbial community for its degradation, the direct impact of this compound on that community is not well-documented in publicly available research. The lack of data on its effects on soil enzyme activities or shifts in bacterial and fungal populations represents a significant knowledge gap.

Glyphosate: The interaction between glyphosate and soil microbes is multifaceted and contentious.

  • On Microbial Activity and Biomass: At recommended field concentrations, some studies find that glyphosate does not negatively impact total microbial biomass and may even provide a temporary source of carbon, nitrogen, and phosphorus, thereby stimulating microbial respiration.[2][5][9] However, other research, particularly at higher application rates or in soils with different properties, shows inhibitory effects. For instance, studies have demonstrated significant inhibition of key soil enzymes like dehydrogenase, urease, and phosphatase at elevated concentrations.[6][7]

  • On Community Structure: The effects of glyphosate on the structure of the microbial community are also variable. While some comprehensive field studies have found no significant effect on the overall composition of bacterial and fungal communities,[4] others report shifts. These include potential increases in certain fungal species, some of which may be pathogenic, and decreases in beneficial bacteria.[11][12] The ultimate effect appears to be highly dependent on the specific soil environment, application history, and the presence of other agricultural inputs.

  • Degradation: Like this compound, glyphosate is primarily degraded by soil microbes through two main enzymatic pathways, yielding metabolites such as AMPA and sarcosine.[1][8][13]

Conclusion

Based on available data, this compound ammonium's primary impact on soil is its rapid, microbially-mediated degradation, which suggests a low risk for environmental persistence. However, a comprehensive assessment of its ecotoxicological profile is hindered by a lack of specific research into its effects on microbial community structure and function.

Glyphosate presents a more complex case. Its impact is not uniform and can range from negligible to significantly inhibitory or stimulatory, depending on a host of factors including application rate, soil type, and the specific microbial parameter being measured. The contradictory findings in the literature suggest that the environmental risk of glyphosate is context-dependent and cannot be generalized.

For researchers and drug development professionals, this analysis highlights a critical need for further investigation into the non-target effects of this compound to build a complete environmental profile. For glyphosate, future research should focus on elucidating the specific soil and management conditions that lead to negative microbial impacts to develop more targeted and sustainable application strategies.

References

Fosamine Exhibits Minimal Bioaccumulation in Mammals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that the herbicide fosamine does not significantly bioaccumulate in mammalian tissues, a characteristic that distinguishes it from some other widely used herbicides. This guide provides a comparative analysis of the bioaccumulation potential of this compound, glyphosate, and triclopyr, supported by experimental data on their absorption, distribution, metabolism, and excretion (ADME) in mammals.

This document is intended for researchers, scientists, and drug development professionals interested in the toxicokinetic profiles of these compounds. The information presented is based on data from rodent studies, which are standard models for assessing potential human health effects.

Comparative Toxicokinetics of Herbicides

The potential for a substance to bioaccumulate is largely determined by its ADME properties. A compound that is poorly absorbed, rapidly metabolized, and efficiently excreted is less likely to accumulate in tissues to toxic levels.

Table 1: Overview of ADME Properties in Rats
Parameter This compound Ammonium Glyphosate Triclopyr
Oral Absorption LowLow to moderate (approx. 30-36%)High (rapid and complete)
Primary Route of Excretion Feces (approx. 87%)Feces (unabsorbed) and urineUrine (approx. 89-95%)
Metabolism Limited, excreted largely unchangedMinimal, excreted as parent compoundMinimal, excreted as parent compound
Tissue Distribution Trace amounts after 72 hoursPrimarily in bone, kidneys, and spleenMinimal (<2% in tissues and carcass after 72 hours)
Bioaccumulation Potential LowLow, but can be detected in certain tissuesLow

In-Depth Analysis of this compound

Studies in rats demonstrate that this compound ammonium is rapidly eliminated from the body. Following a single oral dose, the vast majority of the compound is excreted within 72 hours.[1] This rapid clearance is a key factor in its low potential for bioaccumulation.

Table 2: Excretion of this compound Ammonium in Rats (72 hours post-oral administration)
Excretion Route Percentage of Administered Dose
Feces~87%
Urine~13%

Data from Chrzanowski et al. (1979)

The limited absorption from the gastrointestinal tract and the efficient excretion pathways ensure that this compound does not persist in the body.

Comparative Analysis with Alternative Herbicides

To provide context for this compound's toxicokinetic profile, it is useful to compare it with two other commonly used herbicides: glyphosate and triclopyr.

Glyphosate

Glyphosate exhibits low to moderate oral absorption in rats. While it is also primarily excreted, studies have shown that it can distribute to and be detected in certain tissues, particularly bone, kidneys, and spleen. The elimination half-life from plasma after oral administration has been reported to be approximately 14.38 hours in one study.[2]

Triclopyr

In contrast to both this compound and glyphosate, triclopyr is rapidly and almost completely absorbed after oral administration in rats.[3] Despite its high absorption, it is also rapidly cleared from the body, primarily through the urine as the unchanged parent compound.[3] Less than 2% of the administered dose remains in the tissues and carcass 72 hours after dosing, indicating a low potential for bioaccumulation.[3][4]

Visualizing the Pathways

To better understand the processes discussed, the following diagrams illustrate the experimental workflow for a typical bioaccumulation study and the metabolic fate of these herbicides.

Experimental_Workflow cluster_dosing Dosing Phase cluster_sampling Sample Collection Phase cluster_analysis Analysis Phase Dosing Oral Administration of Radiolabeled Herbicide to Rats Urine Urine Collection Dosing->Urine Collection over time Feces Feces Collection Dosing->Feces Collection over time Blood Blood Sampling (time-course) Dosing->Blood Collection over time Tissue Tissue Collection (at sacrifice) Dosing->Tissue Collection over time Quantification Quantification of Radioactivity Urine->Quantification Feces->Quantification Blood->Quantification Tissue->Quantification Identification Metabolite Identification (e.g., HPLC, MS) Quantification->Identification Characterization

Caption: A typical experimental workflow for a rodent bioaccumulation study.

Metabolic_Pathways cluster_this compound This compound cluster_glyphosate Glyphosate cluster_triclopyr Triclopyr F_oral Oral Intake F_gut Gastrointestinal Tract F_oral->F_gut F_feces Excretion (Feces, ~87%) F_gut->F_feces F_blood Systemic Circulation (Low Absorption) F_gut->F_blood F_urine Excretion (Urine, ~13%) F_blood->F_urine G_oral Oral Intake G_gut Gastrointestinal Tract G_oral->G_gut G_feces Excretion (Feces) G_gut->G_feces G_blood Systemic Circulation (Low-Moderate Absorption) G_gut->G_blood G_urine Excretion (Urine) G_blood->G_urine G_tissues Distribution to Tissues (Bone, Kidney) G_blood->G_tissues T_oral Oral Intake T_gut Gastrointestinal Tract T_oral->T_gut T_blood Systemic Circulation (High Absorption) T_gut->T_blood T_urine Excretion (Urine, ~89-95%) T_blood->T_urine

Caption: Simplified metabolic pathways of this compound, glyphosate, and triclopyr in mammals.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow established toxicokinetic testing guidelines, such as the OECD Test Guideline 417.

Key Methodologies: Rodent Bioaccumulation Study (Adapted from OECD 417)
  • Test Animals: Typically, Sprague-Dawley or Wistar rats are used. Animals are acclimated to laboratory conditions before the study.

  • Test Substance Administration:

    • The herbicide, often radiolabeled (e.g., with ¹⁴C), is administered to the animals.

    • The primary route of administration for assessing bioaccumulation from environmental exposure is oral gavage.

    • At least two dose levels are typically used: a low dose and a high dose that does not cause overt toxicity.

  • Sample Collection:

    • Excreta: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) to determine the rate and extent of excretion.

    • Blood: Blood samples are collected at multiple time points to determine the concentration-time profile of the substance in the plasma.

    • Tissues: At the end of the study (e.g., 72 or 168 hours), animals are euthanized, and various tissues (e.g., liver, kidneys, fat, muscle, bone) are collected to measure the concentration of the test substance and any metabolites.

  • Analysis:

    • Quantification: The total radioactivity in all samples (excreta, blood, tissues) is determined using techniques like liquid scintillation counting.

    • Metabolite Profiling: Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to separate and identify the parent compound and its metabolites.

  • Data Evaluation: The data are used to calculate key toxicokinetic parameters, including the percentage of the dose absorbed, the routes and rates of excretion, the half-life of the compound in the body, and the concentration of residues in various tissues.

Conclusion

References

A Comparative Guide to the Long-Term Ecological Impact of Fosamine Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the long-term ecological performance of fosamine with alternative chemical and non-chemical weed management strategies. It is designed for researchers, scientists, and professionals in drug development and environmental science, providing objective data, experimental context, and visual aids to support a comprehensive assessment of vegetation management techniques.

Introduction to this compound

This compound, in its ammonium salt form, is a post-emergent organophosphate herbicide used to control woody and broadleaf plants, particularly in non-crop areas like rights-of-way and forestry.[1][2] Its mode of action is unique; when applied in late summer or fall, it is absorbed by the plant with little immediate effect. The following spring, the plant's buds fail to open, or produce only miniature, non-viable leaves, effectively preventing regrowth.[3] This "dormancy enforcer" mechanism distinguishes it from many other herbicides that cause rapid "brown-out."[3]

Comparative Ecological Fate and Persistence

The long-term ecological impact of a herbicide is largely determined by its persistence and mobility in soil and water. This compound is characterized by its rapid degradation in soil, primarily through microbial metabolism, which limits its potential for long-term accumulation and off-site movement.[1][3][4]

Table 1: Comparison of Soil Half-Life for Select Herbicides

HerbicideAverage Soil Half-LifePrimary Degradation MechanismMobility PotentialGroundwater Contamination Potential
This compound Ammonium 8-14 days[2][3]Microbial Metabolism[3][4]Low (binds to soil)[3][4]Low[2][4]
Glyphosate 7-60 days (can be longer)[5]Microbial Metabolism[5]Low to MediumLow, but residues are frequently detected[5][6]
Triclopyr ~30 days (variable)[7]Microbial Metabolism & Photolysis[7]Medium (acid form)[7]Potential exists due to persistence[8]

dot

Caption: Environmental fate and degradation pathway of this compound.

Ecotoxicological Profile

This compound generally exhibits low toxicity to non-target animal species compared to some alternatives. This is a critical consideration for applications in ecologically sensitive areas.

Table 2: Acute Toxicity Comparison for Select Herbicides

Organism GroupThis compound AmmoniumGlyphosateTriclopyr (Ester Formulation)
Mammals (Rat, Oral LD50) 24,400 mg/kg (Very Slightly Toxic)[3]Varies by formulation, generally low toxicity713 mg/kg (Moderately Toxic)
Birds (Bobwhite Quail, Oral LD50) >10,000 mg/kg (Practically Nontoxic)[2][3]>3,851 mg/kg (Slightly Toxic)2,950 mg/kg (Slightly Toxic)
Fish (Bluegill, 96-hr LC50) 670 mg/L (Practically Nontoxic)[3]>1,000 mg/L (Practically Nontoxic)0.87 mg/L (Highly Toxic)[7]
Aquatic Invertebrates (Daphnia) >1,000 mg/L (Practically Nontoxic)780 mg/L (Practically Nontoxic)0.45 mg/L (Highly Toxic)

Note: Toxicity values can vary based on the specific formulation and experimental conditions. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in water that kills half the population.

Impact on Non-Target Organisms

  • Flora: As a non-selective herbicide, this compound application can damage or eliminate non-target terrestrial and semi-aquatic plants.[9] This can lead to indirect impacts on wildlife by reducing food sources and altering habitat structure.[9] However, its rapid degradation minimizes long-term soil residue effects on subsequent plant growth.

  • Soil Microbial Communities: this compound is readily metabolized by soil microbes, which serve as the primary mechanism for its degradation.[3][4] While high concentrations of any pesticide can disrupt microbial communities, the rapid breakdown of this compound suggests a transient impact. Long-term application of chemical fertilizers, in general, can alter microbial community structure.[10]

  • Wildlife: this compound is considered "very slightly toxic" to mammals and birds and practically nontoxic to fish and aquatic invertebrates.[2][3] This low toxicity profile presents a reduced direct risk to wildlife compared to alternatives like Triclopyr's ester formulation, which is highly toxic to aquatic life.[7]

Alternative Weed Control Methods

An integrated approach to vegetation management often yields the most sustainable, long-term results.[11][12] Alternatives to this compound range from other chemical herbicides to a variety of non-chemical strategies.

Table 3: Comparison of Alternative Weed Control Strategies

Method CategorySpecific TechniqueAdvantagesDisadvantages
Chemical Glyphosate, TriclopyrHighly effective, cost-effective for large areas.Potential for non-target damage, longer persistence (Glyphosate), high aquatic toxicity (Triclopyr ester), public concern.[7][13][14]
Mechanical/Physical Mowing, hand-pulling, tillingNo chemical residue, precise.Labor-intensive, costly for large areas, may not be permanent, can increase soil erosion.[15][16]
Cultural Mulching, prescribed burningSuppresses weed growth, can improve soil health (mulch).Fire risk (burning), can be costly and labor-intensive, may not be suitable for all sites.[15][16]
Biological Targeted grazing (e.g., goats)Natural, can be effective in difficult terrain, low environmental impact.[17]Requires animal management, potential for non-target plant consumption, slower than chemical methods.
Natural Herbicides Acetic acid (vinegar), pine oilBiodegradable, lower toxicity profile.Often non-selective, may require multiple applications, less effective on perennial weeds, can be costly.[15][18]

dot

start Vegetation Management Required? prevention Prevention & Monitoring (Is new infestation prevented?) start->prevention Yes end Goal Achieved start->end No cultural Cultural / Mechanical Methods (e.g., Mulching, Mowing) (Effective?) prevention->cultural No prevention->end Yes biological Biological Control (e.g., Grazing) (Feasible & Effective?) cultural->biological No cultural->end Yes chemical Chemical Application (Select least-impact herbicide, e.g., this compound) biological->chemical No biological->end Yes review Review & Re-assess chemical->review review->start

Caption: Decision workflow for Integrated Vegetation Management (IVM).

Experimental Protocols Overview

The data presented in this guide are derived from standard ecotoxicological and environmental fate studies, typically required for pesticide registration by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

  • Soil Half-Life Studies: These experiments involve applying the herbicide to various soil types under controlled laboratory or field conditions. Soil samples are collected at regular intervals and analyzed using techniques like high-performance liquid chromatography (HPLC) to determine the concentration of the parent compound and its major degradates over time. The half-life is then calculated based on the degradation curve.[3][4]

  • Toxicity Testing (LD50/LC50): Acute toxicity is assessed through standardized tests on representative species. For oral LD50, the test substance is administered to animals (e.g., rats, quail) at varying doses to determine the dose that is lethal to 50% of the population.[2] For aquatic LC50, organisms (e.g., bluegill sunfish, daphnia) are exposed to different concentrations of the chemical in water for a set period (typically 96 hours) to find the concentration lethal to 50% of the test subjects.[3]

  • Mobility and Leaching Studies: These studies, often using soil columns or inclined soil flats, assess the movement of the herbicide through the soil profile. Simulated rainfall is applied after herbicide application, and the leachate and different soil layers are analyzed to quantify the chemical's mobility and potential to reach groundwater.[4]

Conclusion

The long-term ecological risk profile of this compound is primarily characterized by its rapid microbial degradation in soil and low toxicity to wildlife.[2][3][4] Its primary impact is on non-target vegetation at the time of application, an effect that must be weighed against management objectives. Compared to alternatives like glyphosate and triclopyr, this compound exhibits a shorter soil persistence and, notably, a significantly lower toxicity to aquatic organisms than the ester formulation of triclopyr.[3][7][19] However, no single solution is universally optimal. An Integrated Vegetation Management (IVM) approach, which prioritizes non-chemical methods and uses targeted chemical applications only when necessary, remains the most ecologically sound strategy for long-term vegetation control.[12][17]

References

A Comparative Analysis of Fosamine and Mechanical Brush Control Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fosamine, a plant growth regulator, and traditional mechanical methods for the control of woody brush. The information presented is supported by available experimental data to assist researchers and professionals in making informed decisions for vegetation management strategies.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data available on the efficacy of this compound and mechanical brush control methods. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature. The data presented is compiled from various studies to provide a representative overview.

ParameterThis compound AmmoniumMechanical Control (Mowing/Cutting)Data Source(s)
Efficacy (Percent Control) Up to 95% mortality rate on susceptible species like Rhamnus cathartica (common buckthorn).[1] Efficacy can be moderate to poor on other species like leafy spurge.[2]Can achieve over 50% reduction in brush cover initially.[3] However, many species will resprout.[3][1][2][3]
Regrowth Potential Acts systemically to inhibit bud and new leaf formation in the following spring, leading to plant death.[2][4]High potential for resprouting from the root crown or remaining stems, often requiring follow-up treatments.[3][2][3][4]
Time to Effect Effects are typically not visible until the growing season following a late summer or early fall application.[2]Immediate removal of above-ground biomass.[2]
Target Specificity Selective for many woody species and some herbaceous plants.[5][6]Non-selective; removes all vegetation in the treated area.[5][6]
Labor Requirements Generally lower for broadcast applications compared to manual mechanical methods.Can be labor-intensive, particularly for manual cutting in dense or difficult terrain.
Cost-Effectiveness Often considered more cost-effective than mechanical methods for large areas.Initial equipment costs can be high, and ongoing labor and maintenance contribute to overall expense.

Experimental Protocols

Below are detailed methodologies for conducting a comparative study to evaluate the efficacy of this compound and mechanical brush control.

Objective

To compare the efficacy of a foliar application of this compound ammonium with mechanical cutting for the control of a target woody brush species.

I. Site Selection and Plot Establishment
  • Site Selection: Choose a site with a uniform and dense population of the target brush species. The site should have consistent soil type, topography, and environmental conditions.

  • Plot Design: Establish a randomized complete block design with a minimum of four replications. Each block will contain three plots:

    • This compound treatment

    • Mechanical control treatment

    • Untreated control

  • Plot Size: Each plot should be a minimum of 20 square meters to minimize edge effects and provide an adequate area for sampling.[7] Establish buffer zones of at least 10 meters around the entire trial area.[8]

II. Treatment Application
  • This compound Application:

    • Timing: Apply this compound ammonium in late summer or early fall, within two months of anticipated leaf drop for deciduous species.[2]

    • Herbicide Mixture: Prepare a solution of this compound ammonium (e.g., Krenite® S at 4 lbs/gallon) at a concentration of 1-1.5% in water.[2] Include a non-ionic surfactant at 0.25% by volume to improve foliar uptake.[2]

    • Application Method: Use a calibrated backpack sprayer with a flat fan or hollow-cone nozzle to ensure uniform coverage of the foliage and stems to the point of wetness, but not runoff.[7] Record the application volume per plot.

  • Mechanical Control:

    • Timing: Conduct the mechanical treatment at the same time as the this compound application for a direct comparison.

    • Method: Use a motorized brush cutter or mower to cut the target brush species as close to the ground as possible (typically 5-10 cm). For larger stems, a chainsaw may be used.

    • Debris Management: Remove the cut biomass from the plots to prevent interference with subsequent assessments.

III. Data Collection and Analysis
  • Pre-Treatment Assessment:

    • In each plot, establish a permanent subplot for data collection.

    • Measure and record the density (stems per square meter) and height of the target brush species.

    • Visually estimate and record the percent cover of the target species.

  • Post-Treatment Assessment:

    • Conduct assessments at 6 and 12 months following treatment.

    • In the permanent subplots, record the following data:

      • Efficacy: Percent mortality of the original stems. This can be determined by assessing the viability of the cambium layer.[9]

      • Regrowth: For the mechanical control plots, measure the density and height of any resprouts. For the this compound plots, note any instances of refoliation or new growth.

      • Percent Cover: Visually estimate the percent cover of the target species.

  • Statistical Analysis:

    • Analyze the data using an analysis of variance (ANOVA) appropriate for a randomized complete block design.

    • Use mean separation tests (e.g., Tukey's HSD) to determine significant differences between the treatments and the control group for each measured parameter.

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Post-Treatment SiteSelection Site Selection (Uniform Brush Population) PlotEstablishment Plot Establishment (Randomized Block Design) SiteSelection->PlotEstablishment PreAssessment Pre-Treatment Assessment (Density, Height, % Cover) PlotEstablishment->PreAssessment FosamineApp This compound Application (Foliar Spray) PreAssessment->FosamineApp Treatment Group 1 MechanicalControl Mechanical Control (Cutting/Mowing) PreAssessment->MechanicalControl Treatment Group 2 UntreatedControl Untreated Control PreAssessment->UntreatedControl Control Group PostAssessment Post-Treatment Assessment (6 & 12 Months) FosamineApp->PostAssessment MechanicalControl->PostAssessment UntreatedControl->PostAssessment DataCollection Data Collection (Mortality, Regrowth, % Cover) PostAssessment->DataCollection StatAnalysis Statistical Analysis (ANOVA) DataCollection->StatAnalysis

Caption: Experimental workflow for a comparative study of brush control methods.

Fosamine_Physiological_Effect This compound This compound Ammonium (Foliar Application) Absorption Absorption by Leaves and Stems This compound->Absorption Translocation Systemic Translocation to Buds Absorption->Translocation GrowthInhibition Inhibition of Bud Development (Mechanism not fully elucidated) Translocation->GrowthInhibition SpringEffects Following Spring: Failure to Refoliate GrowthInhibition->SpringEffects PlantDeath Plant Death SpringEffects->PlantDeath

Caption: General physiological effects of this compound on woody plants.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Fosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists dedicated to advancing pharmaceutical development, meticulous chemical handling and disposal are paramount. This guide provides comprehensive, step-by-step procedures for the proper disposal of fosamine, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for regulatory compliance and fosters a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound ammonium can be harmful if it comes into contact with the skin and can cause serious eye irritation[1][2].

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, protective clothing, and eye/face protection. In case of dust or aerosol formation, use respiratory protection[1].

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood[3].

  • Spill Management: In the event of a spill, avoid dust formation. Contain the spill, collect the material using spark-proof tools, and place it in a suitable, closed container for disposal. Prevent the substance from entering drains or waterways[1][4].

Step-by-Step Disposal Protocol for this compound Waste

The primary principle for this compound disposal is to treat it as hazardous waste and to adhere strictly to local, state, and federal regulations. Never dispose of this compound or its containers in regular trash or pour it down the drain[5].

Step 1: Minimize Waste

The most effective disposal strategy begins with waste minimization.

  • Calculate and prepare only the amount of this compound solution required for your immediate experimental needs[5].

  • If you have a small amount of unused, unadulterated product, check if other researchers in your institution can use it according to labeled applications[5].

Step 2: Container Decontamination (Triple-Rinsing)

Properly decontaminated containers may be recycled through specific programs. Empty containers are still considered hazardous waste until properly rinsed[6].

  • Empty the remaining this compound from the container into your experimental setup or a designated waste container. Allow it to drain for an additional 30 seconds[6].

  • Add a solvent (typically water for this compound, given its high solubility) until the container is about 20-25% full[6].

  • Securely cap and shake, rotate, or invert the container vigorously for at least 30 seconds[6].

  • Pour the rinsate (the rinse water) into a designated hazardous waste container for this compound.

  • Repeat this rinsing process two more times to ensure the container is thoroughly decontaminated[6].

Step 3: Preparing Waste for Disposal

  • Solid Waste: Collect solid this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and suitable container.

  • Liquid Waste: Collect all liquid waste containing this compound, including the rinsate from container decontamination, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Storage and Collection

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials[1].

  • Keep records of the type and quantity of hazardous waste generated[7].

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

Step 5: Adherence to Regulations

  • Waste disposal must be conducted through an appropriate treatment and disposal facility in accordance with all applicable laws and regulations[1][2].

  • Consult your local environmental agency or solid waste management authority to learn about specific community programs or requirements for hazardous waste disposal[5].

This compound Toxicity Data

The following table summarizes key toxicological data for this compound ammonium, highlighting its relatively low acute toxicity to various organisms but underscoring the need for careful handling.

MetricSpeciesValueToxicity CategoryReference(s)
Oral LD50Rat5,000 - 24,400 mg/kgPractically Nontoxic[8][9]
Oral LD50Bobwhite Quail>10,000 mg/kgPractically Nontoxic[8][9]
Oral LD50Mallard Duck>5,000 mg/kgPractically Nontoxic[9]
Dermal LD50Rabbit>1,683 mg/kgLow Toxicity[8]
Aquatic LC50 (96-hr)Bluegill Sunfish670 mg/LPractically Nontoxic[8][10]
Eye Irritation(As Krenite)Causes moderate eye injury/irritationModerate Toxicity (Class II)[9]

Experimental Workflow: this compound Disposal Decision Pathway

This diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.

Fosamine_Disposal_Workflow start Start: this compound Waste Generated check_excess Is the material excess, unadulterated product? start->check_excess reuse Can it be used by another authorized researcher? check_excess->reuse Yes treat_as_waste Treat as this compound Waste check_excess->treat_as_waste No reuse->treat_as_waste No end End: Document and Dispose via Approved Vendor reuse->end Yes, transfer & document waste_type Determine Waste Type: Solid or Liquid? treat_as_waste->waste_type collect_solid Collect in a labeled, sealed solid waste container waste_type->collect_solid Solid collect_liquid Collect in a labeled, sealed liquid waste container waste_type->collect_liquid Liquid rinse_container Is the original container empty? collect_solid->rinse_container collect_liquid->rinse_container triple_rinse Triple-rinse container. Collect rinsate in liquid waste. rinse_container->triple_rinse Yes store Store waste in designated secondary containment area rinse_container->store No manage_rinsed_container Manage rinsed container per institutional policy (e.g., recycling program) triple_rinse->manage_rinsed_container contact_ehs Contact EHS or certified waste disposal contractor store->contact_ehs contact_ehs->end manage_rinsed_container->store

Caption: Decision workflow for the proper management and disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Fosamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fosamine. The following procedural guidance is based on established safety protocols and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) before any handling occurs.

Hazard Assessment

This compound ammonium is an organophosphate pesticide.[1] While it has low to very low toxicity if inhaled or ingested, it can cause serious eye irritation and is harmful in contact with skin.[1][2] The U.S. Environmental Protection Agency (EPA) classifies this compound in Toxicity Category II for acute dermal exposure, which is the second most severe level.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure comprehensive protection when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)Always wear unlined gloves. Never use cotton, leather, or canvas gloves.[4] Gloves must be inspected for tears and degradation before and during use.[5]
Body Fire/flame resistant and impervious clothing, Chemical-resistant apronWear suitable protective clothing to avoid skin contact.[5] An apron provides additional protection against spills during mixing and loading.[4]
Eyes & Face Tightly fitting safety goggles with side-shields or a full-face shieldEye protection should conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and aerosols.[5]
Respiratory Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Ensure adequate ventilation in the handling area.[5]

Operational Plan: From Preparation to Disposal

The following diagram outlines the procedural steps for the safe handling of this compound.

Fosamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Prep Review SDS and Emergency Plan Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed once understood Handling Handle in a Well-Ventilated Area Don_PPE->Handling Ready for handling Avoid_Contact Avoid Skin/Eye Contact and Dust/Aerosol Formation Handling->Avoid_Contact Clean_Spills Clean Spills Immediately Avoid_Contact->Clean_Spills If spill occurs Decontaminate Decontaminate Surfaces and Equipment Clean_Spills->Decontaminate Doff_PPE Remove and Dispose of Contaminated PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Waste_Segregation Segregate Hazardous Waste Wash_Hands->Waste_Segregation After handling Containerize Store in Labeled, Closed Containers Waste_Segregation->Containerize Dispose Dispose According to Regulations Containerize->Dispose

Workflow for the Safe Handling of this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure an emergency plan is in place and all personnel are trained on the procedures.[6]

    • Verify that a spill kit, first-aid supplies, and an eye-wash station are readily accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before entering the handling area.

  • Handling :

    • Handle this compound in a well-ventilated area.[5]

    • Avoid contact with skin and eyes.[5]

    • Prevent the formation of dust and aerosols.[5]

    • Use non-sparking tools to prevent ignition sources.[5]

  • Storage :

    • Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.[5]

    • Store away from foodstuff containers and incompatible materials.[5]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, disposable suits, bench liners, and pipette tips, must be considered hazardous waste.

  • Containment : Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Excess Solution : If you have a small amount of leftover diluted solution, it is best to use it up by applying it to an area listed on the product label.[8] Never pour excess pesticide down the drain or onto bare soil.[8][9]

  • Empty Containers : Triple-rinse empty containers with clean water. The rinse water should be added to the sprayer and used on a labeled site.[9] Dispose of the empty, rinsed container according to local regulations.[9]

  • Regulatory Compliance : Dispose of all waste in accordance with local, regional, and national regulations.[2] Contact your local household hazardous waste program or environmental agency for specific guidance.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.[6]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so.[2] Seek medical attention if irritation persists.[2]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]

  • Ingestion : Rinse mouth.[2] Call a poison center or doctor if you feel unwell.[2]

  • Spills :

    • Evacuate personnel to a safe area, upwind of the spill if possible.[5]

    • Wear appropriate PPE before entering the spill area.[7]

    • Contain the spill to prevent further spread. Do not let the chemical enter drains.[5]

    • Use an absorbent material like sand, earth, or vermiculite to clean up the spill.

    • Collect the contaminated material in a suitable, closed container for disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.